molecular formula C11H14ClO4P B3030863 (R)-(+)-Chlocyphos CAS No. 98674-87-4

(R)-(+)-Chlocyphos

Cat. No.: B3030863
CAS No.: 98674-87-4
M. Wt: 276.65 g/mol
InChI Key: ZPSPULCZMWMHCY-JTQLQIEISA-N
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Description

(R)-(+)-Chlocyphos is a useful research compound. Its molecular formula is C11H14ClO4P and its molecular weight is 276.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPULCZMWMHCY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COP(=O)(O[C@H]1C2=CC=CC=C2Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431390
Record name (R)-(+)-Chlocyphos
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Molecular Weight

276.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98674-87-4
Record name 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)-
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Record name (R)-(+)-Chlocyphos
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Record name (4R-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane-2-oxide
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Foundational & Exploratory

An In-Depth Technical Guide to (R)-(+)-Chlocyphos: Structure, Properties, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Chlocyphos, a chiral organophosphorus compound, stands as a molecule of significant interest due to its potent biological activity and its utility as a chiral resolving agent. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and physicochemical properties. We delve into its primary application as a highly effective insecticide, elucidating its mechanism of action through the inhibition of acetylcholinesterase. Furthermore, this document explores its role in asymmetric synthesis and potential, though less documented, relevance in the broader context of chiral drug design. Detailed protocols for safe handling and disposal are also provided to ensure laboratory safety.

Introduction: The Significance of Chirality in Organophosphorus Chemistry

Chiral organophosphorus compounds represent a pivotal class of molecules with profound implications in medicinal chemistry, agrochemicals, and asymmetric catalysis.[1][2] The spatial arrangement of substituents around the phosphorus atom or a chiral carbon center can dramatically influence the biological activity and stereoselectivity of these compounds. This compound serves as a prime example of this principle, where the (R)-enantiomer exhibits significantly greater insecticidal efficacy compared to its (S)-counterpart.[3] This enantiomer-specific activity underscores the importance of stereochemistry in the design and development of bioactive molecules.[4][5] Understanding the unique properties of a single enantiomer like this compound is crucial for researchers aiming to develop more selective and effective chemical agents, be it for crop protection or as building blocks in pharmaceutical synthesis.[1][2]

Chemical Structure and Stereochemistry of this compound

This compound is chemically known as (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide.[6] The molecule features a six-membered dioxaphosphorinane ring with a chiral center at the carbon atom bonded to the 2-chlorophenyl group. The "(R)" designation in its name refers to the absolute configuration at this stereocenter, determined by the Cahn-Ingold-Prelog priority rules.

The SMILES notation for this compound is CC1(COP(=O)(O[C@H]1C2=CC=CC=C2Cl)O)C.[7]

Diagram: Chemical Structure of this compound

Caption: 2D representation of this compound highlighting the chiral center.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 98674-87-4[7]
Molecular Formula C₁₁H₁₄ClO₄P[7]
Molecular Weight 276.65 g/mol [7]
Melting Point 228-234 °C[3]
Appearance White to off-white crystalline solid
Storage Temperature 2-8 °C[3]

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. A publicly available ¹H NMR spectrum can be found on PubChem.[7] The spectrum would be expected to show distinct signals for the aromatic protons of the chlorophenyl group, the methine proton at the chiral center, the methylene protons of the dioxaphosphorinane ring, and the methyl groups. The coupling patterns and chemical shifts of these signals are crucial for structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[8][9] The IR spectrum of this compound would be expected to show characteristic absorption bands for the P=O (phosphoryl) group, P-O-C linkages, C-O bonds, aromatic C-H and C=C bonds, and the O-H stretch of the hydroxyl group.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.[10] For this compound, the mass spectrum would show the molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of bonds within the molecule, which can aid in structural elucidation.

Synthesis and Resolution

Diagram: General Synthetic Approach for Related Hydroxyphosphonates

G A Chlorobenzaldehyde D Racemic Hydroxyphosphonate A->D B Dioxaphosphinane B->D C Triethylamine C->D Base F (R)-Hydroxyphosphonate D->F Resolution G (S)-Hydroxyphosphonate D->G Resolution E Chiral Resolving Agent E->F E->G

Caption: A generalized workflow for the synthesis and resolution of hydroxyphosphonates.

The synthesis of the racemic mixture of Chlocyphos would likely be followed by a chiral resolution step to isolate the desired (R)-(+)-enantiomer. Chiral resolution is a critical process in obtaining enantiomerically pure compounds for applications in drug development and other fields where stereochemistry is crucial.[12][13] Common methods for chiral resolution include:

  • Diastereomeric Salt Formation: This is a widely used technique for the resolution of acidic and basic compounds.[12] Since this compound is an acidic compound, it can be reacted with a chiral amine to form diastereomeric salts.[14][15] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[14]

  • Enzymatic Kinetic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[16] This allows for the separation of the unreacted enantiomer from the product of the enzymatic reaction.

Applications

Insecticidal Activity and Mechanism of Action

The primary and most well-documented application of this compound is as an insecticide.[3] Like other organophosphorus pesticides, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[17]

Diagram: Mechanism of Acetylcholinesterase Inhibition

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) Receptor ACh Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolyzes ACh Receptor->AChE ACh released Chlocyphos This compound Inhibited_AChE Inhibited AChE Chlocyphos->Inhibited_AChE Binds to ACh_buildup ACh Accumulation Inhibited_AChE->ACh_buildup Prevents ACh hydrolysis Overstimulation Continuous Nerve Stimulation ACh_buildup->Overstimulation

Caption: Simplified schematic of acetylcholinesterase inhibition by this compound.

Acetylcholinesterase is a critical enzyme in the nervous system of insects and mammals. It is responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve signal at the synaptic cleft.[17] this compound, being an organophosphate, phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond. This inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[17] The higher efficacy of the (R)-enantiomer suggests a more favorable stereospecific interaction with the active site of the insect AChE.[3]

Chiral Resolving Agent

This compound is described as an acidic resolving agent.[6] This property stems from its acidic hydroxyl group on the phosphorus atom. It can be used to separate racemic mixtures of chiral bases, such as amines, through the formation of diastereomeric salts, as described in the synthesis and resolution section. The choice of a suitable chiral resolving agent is often empirical, and the availability of both enantiomers of a resolving agent can be advantageous.

Experimental Protocol: General Procedure for Chiral Resolution of a Racemic Amine

  • Dissolution: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone).

  • Addition of Resolving Agent: Add one equivalent of this compound to the solution.

  • Salt Formation: Stir the mixture to allow for the formation of the diastereomeric salts.

  • Crystallization: Allow the solution to stand, or cool it, to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free enantiomerically enriched amine.

  • Purification: Purify the amine by extraction and/or chromatography.

  • Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC.

Relevance to Drug Development

While this compound is primarily known as a pesticide, the principles of its stereoselective activity and its chemical nature as a chiral organophosphate have broader implications for drug development.[1][2] The "chiral switch," where a successful racemic drug is redeveloped as a single enantiomer to improve its therapeutic index, is a common strategy in the pharmaceutical industry.[1][5] The study of enantiomerically pure compounds like this compound provides valuable insights into the stereospecific interactions between small molecules and biological targets.

Furthermore, organophosphorus compounds, in general, are not limited to insecticidal applications. They are a diverse class of molecules with a wide range of therapeutic applications, including antiviral (e.g., Tenofovir), antibacterial (e.g., Fosfomycin), and anticancer agents.[1][2] The structural motifs present in this compound, such as the chiral phosphorinane ring, could potentially serve as scaffolds for the design of new therapeutic agents targeting enzymes with which they can stereospecifically interact.

Safety, Handling, and Disposal

This compound is classified as an irritant and is harmful.[6] Appropriate safety precautions must be taken when handling this compound.

Table 2: Hazard Information for this compound

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[19]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[18]

  • Hygiene: Wash hands thoroughly after handling.[19]

Disposal:

The disposal of this compound and other organophosphate pesticides must be carried out in accordance with local, state, and federal regulations.[20][21]

  • Waste Classification: Unused this compound should be treated as hazardous waste.[18]

  • Disposal Method: Dispose of the compound and any contaminated materials through a licensed hazardous waste disposal company.[20]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected and disposed of as hazardous waste.[3] Never reuse empty pesticide containers.[20]

Conclusion

This compound is a valuable chiral organophosphorus compound with well-defined stereochemistry and potent biological activity. Its primary application as an insecticide highlights the critical role of chirality in molecular recognition and efficacy. For researchers and scientists, it serves as an excellent model compound for studying stereospecific interactions with biological targets and as a useful chiral resolving agent in asymmetric synthesis. While its direct application in drug development has not been established, the principles it embodies are central to modern pharmaceutical research. A thorough understanding of its properties, coupled with strict adherence to safety protocols, will enable its effective and safe use in a variety of scientific endeavors.

References

  • Kolodiazhna, A. O., & Kolodiazhnyi, O. I. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Symmetry, 15(8), 1550. [Link]

  • Chemoenzymatic Kinetic resolution of (R)-malathion in aqueous media. (2015). BMC Biotechnology, 15(1), 81. [Link]

  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)-. Retrieved from [Link]

  • Kolodiazhna, A. O. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. SciSpace. [Link]

  • Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2. (2020). Molecules, 25(23), 5546. [Link]

  • National Pesticide Information Center. (n.d.). Disposal of Pesticides. Retrieved from [Link]

  • Enzymatic detoxification of organophosphorus pesticides and related toxicants. (2015). Current Medicinal Chemistry, 22(21), 2534-2553. [Link]

  • University of Massachusetts Amherst. (n.d.). Pesticide Storage, Handling and Disposal. Retrieved from [Link]

  • Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. (2020). Frontiers in Bioengineering and Biotechnology, 8, 83. [Link]

  • Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. (2014). The Journal of Physical Chemistry A, 118(25), 4569-4580. [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2024). Journal of Medicinal Chemistry. [Link]

  • Medscape. (2023). Organophosphate Toxicity Treatment & Management. Retrieved from [Link]

  • 2-[(4-Chlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3279. [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Agilent Technologies. (2024). Chlorpyriphos - Safety Data Sheet. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041856). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Organophosphate/Carbamate Exposure - Management. (2024). Retrieved from [Link]

  • Fragmentation schemes of chlorpyrifos. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). Asian Journal of Pharmaceutical Research, 3(2), 7-12. [Link]

  • CPAchem. (2023). Safety data sheet. Retrieved from [Link]

  • Resolution of racemic amine mixtures is an important preparation method for enantio. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Rapid Analysis of Chlorpyrifos, Carbosulfan and Their Metabolites Residues in Rice by HPLC-MS/MS. (2019). Chinese Journal of Analytical Chemistry, 47(1), 123-131. [Link]

  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). Chiralpedia. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS. (2019). International Journal of Environmental Research and Public Health, 16(10), 1735. [Link]

  • The analysis of pesticides & related compounds using Mass Spectrometry. (2015). Cardiff University. [Link]

  • Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. (n.d.). Supporting Information. [Link]

  • Chemmunity. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. [Link]

  • IR spectra of chlorpyrifos (first line) and ACCE/G after adsorption of... (n.d.). ResearchGate. Retrieved from [Link]

  • 5,5-dimethyl-2-(3-silatranylpropylmino)-1,3,2-dioxaphosphorinane 2-oxide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3279-o3280. [Link]

  • Research Progress of Applying Infrared Spectroscopy Technology for Detection of Toxic and Harmful Substances in Food. (2022). Foods, 11(6), 888. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation. (2018). RSC Advances, 8(63), 36245-36251. [Link]

  • Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (2012). Molecules, 17(10), 12081-12093. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of (R)-(+)-Chlocyphos

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(+)-Chlocyphos, chemically known as (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral organophosphorus compound with significant insecticidal properties.[1] Its efficacy is intrinsically linked to its specific stereochemistry, making the enantioselective synthesis and rigorous purification of the (R)-enantiomer a critical undertaking for researchers in agrochemistry and drug development. This guide provides a comprehensive overview of the synthetic pathways and purification methodologies for obtaining high-purity this compound, grounded in established chemical principles and field-proven insights.

Introduction: The Significance of Chirality in Organophosphorus Chemistry

Organophosphorus compounds are a cornerstone of modern agriculture and medicine.[2] Their biological activity, particularly as enzyme inhibitors, is often highly dependent on their three-dimensional structure.[3] Chirality at the phosphorus center, or on adjacent carbon atoms, can lead to dramatic differences in the efficacy and toxicity of enantiomeric pairs.[3] this compound exemplifies this principle, where the desired insecticidal activity is primarily associated with the (R)-enantiomer.[1] This necessitates synthetic and purification strategies that can selectively isolate this stereoisomer.

The mechanism of action for many organophosphate insecticides involves the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and mammals.[][5][6] By irreversibly binding to the active site of AChE, these compounds lead to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[][5][7] The specific stereoisomer of an organophosphate can exhibit a significantly higher affinity for the AChE active site, hence its enhanced biological activity.

Synthetic Strategy: A Plausible Enantioselective Approach

While a definitive, publicly available, step-by-step synthesis for this compound is not widespread, a robust synthetic route can be designed based on fundamental principles of organophosphorus chemistry and related literature precedents. A logical approach involves the diastereoselective reaction of a chiral auxiliary with a phosphorus electrophile, followed by reaction with a Grignard reagent and subsequent oxidation and hydrolysis. This multi-step synthesis is designed to control the stereochemistry at the phosphorus center.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
(1R,2S,5R)-(-)-Menthol≥99%Sigma-AldrichChiral Auxiliary
Phosphorus trichloride (PCl₃)≥99%Acros Organics
2-Chlorobenzaldehyde≥98%Alfa Aesar
Neopentyl glycol≥99%TCI
Triethylamine (Et₃N)≥99.5%Fisher ScientificDried over KOH
Dichloromethane (DCM)AnhydrousEMD Millipore
Diethyl etherAnhydrousJ.T. Baker
Magnesium turnings≥99.5%Strem Chemicals
IodineACS ReagentVWRFor Grignard initiation
m-Chloroperoxybenzoic acid (m-CPBA)77%Oakwood Chemical
Hydrochloric acid (HCl)1 M aq.Avantor
Sodium bicarbonate (NaHCO₃)Saturated aq.LabChem
Sodium sulfate (Na₂SO₄)AnhydrousBeanTown Chemical
Silica gel230-400 meshSorbent TechnologiesFor column chromatography
Step-by-Step Synthesis Protocol

Step 1: Synthesis of Menthyl Dichlorophosphite

This initial step involves the reaction of the chiral auxiliary, (-)-menthol, with phosphorus trichloride to form a diastereomeric mixture of menthyl dichlorophosphites.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (-)-menthol (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus trichloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Remove the solvent and excess PCl₃ under reduced pressure to yield the crude menthyl dichlorophosphite, which is used in the next step without further purification.

Step 2: Formation of the Dioxaphosphorinane Ring

The cyclic phosphite is formed by reacting the product from Step 1 with neopentyl glycol.

  • In a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve neopentyl glycol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Add the crude menthyl dichlorophosphite from Step 1, dissolved in anhydrous dichloromethane, dropwise to the neopentyl glycol solution.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric mixture of cyclic phosphites can be separated by column chromatography on silica gel.

Step 3: Grignard Reaction and Oxidation

The 2-chlorophenyl group is introduced via a Grignard reaction, followed by oxidation to the phosphate.

  • Prepare the Grignard reagent by reacting 2-chlorobromobenzene with magnesium turnings in anhydrous diethyl ether.

  • To the separated desired diastereomer of the cyclic phosphite from Step 2, cooled to -78 °C, add the freshly prepared Grignard reagent dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Hydrolysis to this compound

The final step is the removal of the menthyl auxiliary group by hydrolysis.

  • Dissolve the crude product from Step 3 in a mixture of tetrahydrofuran and 1 M HCl.

  • Stir the reaction at room temperature for 24 hours.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can then be purified.

Diagram of the Synthetic Pathway:

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Menthol (-)-Menthol Step1 Step 1: Reaction with PCl₃ Menthol->Step1 PCl3 PCl₃ PCl3->Step1 NeopentylGlycol Neopentyl Glycol Step2 Step 2: Ring Formation NeopentylGlycol->Step2 2ClBenzaldehyde 2-Chlorobenzaldehyde Step3 Step 3: Grignard & Oxidation 2ClBenzaldehyde->Step3 via Grignard Step1->Step2 Step2->Step3 Step4 Step 4: Hydrolysis Step3->Step4 Chlocyphos This compound Step4->Chlocyphos

Caption: Synthetic pathway for this compound.

Purification: Achieving High Enantiomeric Purity

The purification of the final product is paramount to ensure that the biological activity is solely attributable to the (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers of organophosphorus compounds.[8][9][10]

Chiral HPLC Methodology

The principle behind chiral HPLC is the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[] This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including organophosphates.[9]

Experimental Protocol for Chiral HPLC Purification:

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a suitable starting point.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve the best resolution. A typical starting point is 90:10 (n-hexane:isopropanol).

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate for analytical scale separations. For preparative scale, the flow rate will be significantly higher and dependent on the column dimensions.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is typically used.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should appear as distinct peaks.

  • Fraction Collection: For preparative separations, collect the fractions corresponding to the desired (R)-enantiomer.

  • Purity Analysis: The enantiomeric excess (ee) of the purified product can be determined by analytical chiral HPLC.

Data Presentation
ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (S)-enantiomer ~8.5 min
Retention Time (R)-enantiomer ~10.2 min
Enantiomeric Excess (ee) >99%

Note: The retention times are illustrative and will vary depending on the specific HPLC system and conditions.

Purification Workflow Diagram:

Purification_Workflow CrudeProduct Crude this compound Dissolution Dissolve in Mobile Phase CrudeProduct->Dissolution Injection Inject onto Chiral HPLC Column Dissolution->Injection Separation Enantiomeric Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation R_Enantiomer Purified this compound Fractionation->R_Enantiomer S_Enantiomer (S)-(-)-Chlocyphos (discarded) Fractionation->S_Enantiomer Analysis Purity Analysis (Analytical HPLC) R_Enantiomer->Analysis

Caption: Workflow for the purification of this compound.

Conclusion and Future Perspectives

The synthesis and purification of enantiomerically pure this compound is a challenging yet essential task for its application in agriculture. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the field. Future advancements in asymmetric catalysis, such as the development of more efficient and selective chiral catalysts, could further streamline the synthesis of P-chiral organophosphorus compounds.[11] Additionally, the exploration of alternative purification techniques, such as supercritical fluid chromatography (SFC), may offer more environmentally friendly and efficient methods for chiral separations.[]

References

  • Organocatalytic asymmetric synthesis of P-stereogenic molecules. National Institutes of Health. [Link]

  • The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. National Institutes of Health. [Link]

  • Chlorpyrifos Technical Fact Sheet. National Pesticide Information Center. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. Royal Society of Chemistry. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Chiral HPLC for effective enantiomer separation. ResearchGate. [Link]

  • Chiral Organophosphorus Pharmaceuticals: Properties and Application. MDPI. [Link]

  • Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. National Institutes of Health. [Link]

  • Mechanism of action of Chlorpyrifos. ResearchGate. [Link]

  • NeoPentyl Glycol (NPG): A Unique Multi Purpose Chemical. ResearchGate. [Link]

  • US5144088A - Manufacture of neopentyl glycol (I).
  • Chlorpyrifos - General Information. Minnesota Department of Agriculture. [Link]

  • Crystallography Open Database: Search results. [Link]

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The Core Mechanism of (R)-(+)-Chlocyphos: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(+)-Chlocyphos is a chiral organophosphorus insecticide recognized for its potent activity against a wide range of insect pests. This technical guide provides a comprehensive overview of its mechanism of action, with a particular focus on the stereospecific interactions that underpin its efficacy. We delve into the molecular basis of acetylcholinesterase inhibition, the metabolic fate of the enantiomers within insects, and the potential mechanisms of resistance. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study and development of novel insecticides.

Introduction: The Significance of Chirality in Insecticide Design

The development of effective and specific insecticides is a cornerstone of modern agriculture and public health. Organophosphorus compounds have long been a significant class of insecticides due to their high efficacy. However, the increasing understanding of stereochemistry has revealed that the three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. This compound, a chiral organophosphate, exemplifies this principle. While the racemic mixture of Chlocyphos is insecticidal, the (R)-(+)-enantiomer has been identified as the more potent of the two mirror-image isomers[1]. This guide will elucidate the intricate molecular mechanisms that account for this stereospecificity.

This compound is chemically identified as (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. Its chemical properties are summarized in Table 1.

PropertyValue
Chemical Formula C₁₁H₁₄ClO₄P
Molecular Weight 276.65 g/mol
CAS Number 98674-87-4
Appearance White crystalline solid

Table 1: Chemical and Physical Properties of this compound.

The Primary Target: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the critical enzyme acetylcholinesterase (AChE)[1][2]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft of the insect nervous system. The termination of the nerve signal is dependent on the rapid breakdown of ACh by AChE.

The Molecular Hijacking of a Vital Enzyme

This compound acts as an irreversible inhibitor of AChE. The phosphorus atom in the molecule attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This covalent modification renders the enzyme non-functional. The accumulation of acetylcholine in the synapse leads to continuous nerve stimulation, resulting in hyperactivity, paralysis, and ultimately, the death of the insect[2].

The signaling pathway disruption is visualized in the following diagram:

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh 3. ACh release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle 2. Ca²⁺ influx Nerve_impulse Nerve Impulse Nerve_impulse->Ca_channel 1. Arrival AChR Acetylcholine Receptor (AChR) ACh->AChR 4. Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Inhibited_AChE Inhibited AChE ACh->Inhibited_AChE No Hydrolysis Chlocyphos This compound Chlocyphos->AChE 8. Inhibition Na_channel Na⁺ Channel AChR->Na_channel 5. Na⁺ influx Postsynaptic_impulse Continuous Nerve Impulse Na_channel->Postsynaptic_impulse 6. Depolarization Choline Choline AChE->Choline Acetate Acetate AChE->Acetate

Caption: Acetylcholinesterase (AChE) inhibition by this compound.

Stereospecificity: The Key to Enhanced Potency

The chirality of Chlocyphos is central to its insecticidal efficacy. The (R)-(+)-enantiomer exhibits significantly greater inhibitory activity against insect AChE compared to its (S)-(-)-counterpart[1]. This stereoselectivity arises from the specific three-dimensional fit of the inhibitor within the active site of the enzyme. The precise orientation of the substituents around the chiral phosphorus center dictates the efficiency of the phosphorylation reaction.

Metabolic Fate and Detoxification in Insects

The overall toxicity of an insecticide is not solely determined by its interaction with the target site but also by its metabolic fate within the insect. Insects have evolved sophisticated detoxification systems to metabolize and excrete xenobiotics. These metabolic processes can be stereoselective, potentially leading to differential detoxification of enantiomers.

Metabolic Pathways

The metabolism of organophosphorus insecticides in insects typically involves two main phases:

  • Phase I Reactions: These are primarily oxidative, hydrolytic, or reductive reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs)[4][5]. For phosphorothioate insecticides, a critical Phase I reaction is oxidative desulfuration, which converts the less toxic P=S form to the highly active P=O (oxon) form.

  • Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as sugars or amino acids, to increase their water solubility and facilitate excretion[4].

Metabolism Chlocyphos This compound (P=O) Metabolite1 Hydrolytic Products Chlocyphos->Metabolite1 Phase I: Hydrolysis (Esterases) Conjugated_Metabolite Conjugated Metabolites Metabolite1->Conjugated_Metabolite Phase II: Conjugation (GSTs, etc.) Excretion Excretion Conjugated_Metabolite->Excretion

Caption: General metabolic pathway of organophosphates in insects.

Stereoselective Metabolism and Its Implications for Efficacy

The enzymatic machinery responsible for insecticide metabolism can exhibit stereoselectivity. This means that one enantiomer may be metabolized and detoxified more rapidly than the other. If the more potent enantiomer, in this case this compound, is metabolized more slowly, its concentration at the target site (AChE) will remain higher for a longer period, leading to enhanced toxicity. Conversely, rapid metabolism of the active enantiomer can be a mechanism of resistance.

Mechanisms of Insect Resistance

The evolution of insecticide resistance is a major challenge in pest management. Insects can develop resistance to organophosphates like Chlocyphos through several mechanisms:

  • Target-Site Resistance: Mutations in the gene encoding AChE can alter the structure of the active site, reducing its affinity for the insecticide. This is a common mechanism of resistance to organophosphates and carbamates[4][6].

  • Metabolic Resistance: Increased activity or expression of detoxification enzymes, such as P450s, esterases, and GSTs, can lead to more rapid breakdown of the insecticide before it reaches its target[4][5]. This is often the most common form of resistance.

  • Reduced Penetration: Changes in the insect's cuticle can slow down the absorption of the insecticide, providing more time for metabolic detoxification[4].

  • Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide[4].

Understanding these resistance mechanisms is crucial for developing sustainable pest management strategies and for the design of new insecticides that can overcome existing resistance profiles.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of insecticides like this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Insect tissue homogenate (e.g., from insect heads) containing AChE

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution

  • DTNB solution

  • This compound and (S)-(-)-Chlocyphos solutions of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound and (S)-(-)-Chlocyphos enantiomers.

  • In a 96-well plate, add the insect AChE preparation to each well.

  • Add the different concentrations of the Chlocyphos enantiomers to the respective wells. Include a control with no inhibitor.

  • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the DTNB and ATCI solution to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

AChE_Assay cluster_prep Preparation cluster_reaction Reaction in 96-well Plate cluster_analysis Data Analysis Serial Dilutions Serial Dilutions Add Inhibitor Add Inhibitor Serial Dilutions->Add Inhibitor AChE Prep AChE Prep Add AChE Add AChE AChE Prep->Add AChE Add AChE->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Add DTNB + ATCI Add DTNB + ATCI Incubate->Add DTNB + ATCI Measure Absorbance (412 nm) Measure Absorbance (412 nm) Add DTNB + ATCI->Measure Absorbance (412 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (412 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Insect Metabolism Assay

This assay helps to determine the metabolic fate of the insecticide in the target insect.

Principle: The insect is exposed to the insecticide, and after a specific time, the insect and its excreta are analyzed for the parent compound and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Materials:

  • Live insects

  • This compound

  • Apparatus for topical application or for incorporating the insecticide into the diet

  • Extraction solvents (e.g., acetonitrile, ethyl acetate)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • HPLC-MS system

Procedure:

  • Treat a group of insects with a known dose of this compound, either topically or through their diet.

  • Maintain the insects for a specific period.

  • Homogenize the insects and extract the parent compound and its metabolites using an appropriate solvent.

  • Clean up the extract using SPE to remove interfering substances.

  • Analyze the cleaned-up extract by HPLC-MS to identify and quantify this compound and its metabolites.

  • Compare the metabolic profiles of insects treated with the (R)-(+) and (S)-(-) enantiomers to assess stereoselective metabolism.

Conclusion and Future Directions

This compound serves as a compelling example of how stereochemistry can be leveraged to enhance the efficacy of insecticides. Its primary mechanism of action, the stereospecific inhibition of acetylcholinesterase, underscores the importance of a precise molecular fit between the insecticide and its target. While the core mechanism is well-understood, further research is warranted to fully elucidate the enantioselective metabolic pathways in various insect species and to quantify the differences in AChE inhibition by the individual enantiomers. A deeper understanding of these nuances will be invaluable for the development of next-generation insecticides that are not only more potent but also more selective and environmentally benign. The continued exploration of chiral insecticides holds significant promise for advancing the field of crop protection and public health.

References

  • Insecticide Resistance Action Committee (IRAC). (n.d.). Resistance Mechanisms. Retrieved from [Link]

  • Liu, N., & Liu, F. (2023). Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes. Cold Spring Harbor Protocols, 2023(7).
  • Oladepo, O., et al. (2020). Biochemical Mechanism of Insecticide Resistance in Malaria Vector, Anopheles gambiae s.l in Nigeria. Iranian Journal of Public Health, 49(10), 1937–1946.
  • Enan, E. (2005). First Report of Biochemical Mechanisms of Insecticide Resistance in the Field Population of Culex pipiens (Diptera: Culicidae) from Sari, Mazandaran, North of Iran. Journal of Medical Sciences, 5(4), 279-285.
  • Miyamoto, J. (1976). Synthesis and Biological Activity of Optical Isomers of Organophosphorus Esters. Journal of Pesticide Science, 1(4), 289-300.
  • Claudianos, C., et al. (2006). Molecular basis of resistance to organophosphate insecticides in the New World screw-worm fly. Insect Biochemistry and Molecular Biology, 36(10), 786-798.
  • Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2005). Enantioselectivity in environmental safety of current chiral insecticides. Proceedings of the National Academy of Sciences, 102(3), 701-706.
  • Wang, Y., et al. (2019). Stereoselective environmental behavior and biological effect of the chiral organophosphorus insecticide isofenphos-methyl. Environmental Pollution, 254, 113054.
  • Khan, M. A., et al. (2020). Mechanism of Insecticide Resistance in Insects/Pests. Polish Journal of Environmental Studies, 29(2), 1-10.
  • Jones, A. K., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (186), e64188.
  • de Oliveira, A. R. M., & de Oliveira, A. R. (2018). Metabolism studies of chiral pesticides: A critical review. Journal of Pharmaceutical and Biomedical Analysis, 147, 130-143.
  • Sparks, T. C., & Nauen, R. (2023). Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control. Insects, 14(7), 606.
  • Oppenoorth, F. J. (1985). Mechanisms of Organophosphate Resistance in Insects. In Comprehensive Insect Physiology, Biochemistry and Pharmacology (Vol. 12, pp. 731-773). Pergamon.
  • Wikipedia. (n.d.). Sarin. Retrieved from [Link]

  • Arduini, F., et al. (2016). Acetylcholinesterase Immobilized on Magnetic Beads for Pesticides Detection: Application to Olive Oil Analysis. Food Chemistry, 192, 976-982.
  • Miyamoto, J. (1976). Synthesis and Biological Activity of Optical Isomers of Organophosphorus Esters. Journal of Pesticide Science, 1(4), 289-300.
  • Bodalski, R., et al. (1998). Studies on Organophosphorus Compounds. Part 124. Enzymatic Synthesis of Optically Active δ-Hydroxy-β-ketoalkanephosphonates. Tetrahedron: Asymmetry, 9(10), 1715-1720.
  • Ulrich, E. M., et al. (2012). Chiral Pesticides: Identification, Description, and Environmental Implications. In Chiral Pesticides (pp. 1-74). Springer.
  • Singh, A., et al. (2022). Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology, 21(1), 1-14.
  • Jin, Y., et al. (2012). Enantioselective separation and zebrafish embryo toxicity of insecticide beta-cypermethrin. Journal of Environmental Science and Health, Part B, 47(8), 755-761.
  • Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 16-21.
  • Tan, K., et al. (2015). Exposure to Acetylcholinesterase Inhibitors Alters the Physiology and Motor Function of Honeybees. PLoS One, 10(7), e0131315.
  • Nillos, M. G., et al. (2007). Enantioselective Acetylcholinesterase Inhibition of the Organophosphorus Insecticides Profenofos, Fonofos, and Crotoxyphos. Environmental Toxicology and Chemistry, 26(9), 1949-1956.
  • Mortensen, S. R., et al. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and Applied Pharmacology, 148(1), 46-49.
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  • National Pesticide Information Center. (n.d.). Chlorpyrifos Technical Fact Sheet. Retrieved from [Link]

  • Brodeur, J. C., et al. (2016). Acute Toxicity and Etho-toxicity of Three Insecticides Used for Mosquito Control on Amphibian Tadpoles.
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A Guide to the Spectroscopic Analysis of (R)-(+)-Chlocyphos: Elucidating Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chiral organophosphorus compound (R)-(+)-Chlocyphos. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this molecule.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₄ClO₄P and a molecular weight of approximately 276.65 g/mol , is a chiral organophosphorus compound.[1][2] Its structure features a stereogenic center at the phosphorus atom, leading to the existence of two enantiomers, (R)- and (S)-Chlocyphos. The (R)-(+)-enantiomer is of particular interest in various fields, including agriculture and pharmacology, due to its specific biological activity.[3] The precise characterization of its three-dimensional structure and the determination of its enantiomeric purity are critical for its intended applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the connectivity and spatial arrangement of atoms. Key nuclei for the analysis of this compound are ¹H, ¹³C, and ³¹P.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Spectral Data (Predicted, in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80 - 7.20m4HAromatic protons (C₆H₄Cl)
5.50dd1HCH-O-P
4.20m2HO-CH₂
2.50s (broad)1HP-OH
1.20s3HCH₃
1.00s3HCH₃
  • Aromatic Protons: The protons on the chlorophenyl ring will appear as a complex multiplet in the downfield region (7.20-7.80 ppm) due to their distinct electronic environments and spin-spin coupling.

  • Methine Proton (CH-O-P): The proton on the carbon adjacent to the chlorophenyl group and bonded to an oxygen of the phosphate ester will appear as a doublet of doublets due to coupling with the phosphorus atom and the adjacent methylene protons.

  • Methylene Protons (O-CH₂): The diastereotopic protons of the methylene group in the dioxaphosphorinane ring will likely exhibit complex splitting patterns.

  • Methyl Protons (CH₃): The two methyl groups are diastereotopic and are expected to show distinct singlet signals.

  • Hydroxyl Proton (P-OH): The acidic proton on the phosphate group will typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (Predicted, in CDCl₃):

Chemical Shift (δ, ppm)Assignment
140 - 125Aromatic Carbons (C₆H₄Cl)
85CH-O-P
75C(CH₃)₂
40O-CH₂
25CH₃
22CH₃
³¹P NMR Spectroscopy

Phosphorus-31 NMR is particularly powerful for the analysis of organophosphorus compounds, offering a wide chemical shift range and high sensitivity to the electronic environment of the phosphorus atom.[4]

For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be characteristic of a phosphotriester. The typical chemical shift range for such compounds is between approximately -20 to +20 ppm relative to 85% H₃PO₄.[3][5]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Probe: A broadband probe tuned to the respective frequencies of ¹H, ¹³C, and ³¹P.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A single pulse experiment with a relatively small number of scans is usually sufficient.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Determination of Enantiomeric Purity by NMR

To determine the enantiomeric purity of this compound, a chiral environment must be introduced to induce diastereomeric interactions, which can be differentiated by NMR. This is typically achieved using chiral solvating agents (CSAs) or chiral shift reagents (CSRs).[6][7][8]

Protocol using a Chiral Solvating Agent (e.g., (R)-(-)-Mandelic Acid):

  • Acquire a standard ³¹P NMR spectrum of the this compound sample.

  • Add a molar excess (e.g., 2-5 equivalents) of the chiral solvating agent to the NMR tube.

  • Gently mix the sample and re-acquire the ³¹P NMR spectrum.

  • Analysis: In the presence of the CSA, the (R)- and (S)-enantiomers of Chlocyphos will form transient diastereomeric complexes with the CSA, resulting in two distinct signals in the ³¹P NMR spectrum. The enantiomeric excess (% ee) can be calculated from the integration of these two signals.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_enantiomeric_purity Enantiomeric Purity cluster_processing Data Processing & Analysis Sample R-(+)-Chlocyphos NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl3) Solvent->NMR_Tube Acquire_1H 1H NMR NMR_Tube->Acquire_1H Acquire_13C 13C NMR NMR_Tube->Acquire_13C Acquire_31P 31P NMR NMR_Tube->Acquire_31P Add_CSA Add Chiral Solvating Agent NMR_Tube->Add_CSA Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Acquire_31P->Process Acquire_31P_chiral Acquire Chiral 31P NMR Add_CSA->Acquire_31P_chiral Acquire_31P_chiral->Process Analysis Structure Elucidation & Purity Determination Process->Analysis

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchP-OH
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic
1600-1450C=C stretchAromatic Ring
1250-1200P=O stretchPhosphoryl
1050-950P-O-C stretchPhosphate Ester
800-700C-Cl stretchChloro-aromatic

The presence of a strong absorption band around 1250-1200 cm⁻¹ is a key indicator of the P=O (phosphoryl) group. The broad absorption in the 3400-3200 cm⁻¹ region confirms the presence of the hydroxyl group.

Experimental Protocol: IR Analysis (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow Start Start Background Record Background Spectrum (Clean ATR Crystal) Start->Background Sample_Placement Place Sample on ATR Crystal Background->Sample_Placement Acquire_Spectrum Acquire Sample Spectrum Sample_Placement->Acquire_Spectrum Process_Data Process Data (Ratio to Background) Acquire_Spectrum->Process_Data Analyze Analyze Spectrum for Functional Groups Process_Data->Analyze End End Analyze->End

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with high accuracy.[2][11]

Expected Mass Spectral Data for this compound (C₁₁H₁₄ClO₄P):

  • Molecular Ion ([M+H]⁺): m/z ≈ 277.0391 (for the most abundant isotopes ³⁵Cl and ³¹P). The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of the chlorophenyl group: [M - C₆H₄Cl]⁺

    • Loss of the dioxaphosphorinane ring fragments.

    • Cleavage of the P-O bonds.

Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • LC Method:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

  • MS Method:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable.

    • Mass Analyzer: Operate in full scan mode to detect the molecular ion and in fragmentation mode (e.g., collision-induced dissociation, CID) to obtain fragment ion spectra.

  • Data Analysis: Determine the accurate mass of the molecular ion and its major fragments. Compare the experimental masses with the theoretical masses to confirm the elemental compositions.

Caption: Workflow for LC-HRMS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using a combination of NMR, IR, and MS techniques provides a robust framework for its structural confirmation and purity assessment. ¹H, ¹³C, and ³¹P NMR spectroscopy are central to elucidating the detailed molecular structure and determining enantiomeric purity. IR spectroscopy serves as a rapid method for confirming the presence of key functional groups. High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition and offers insights into the molecule's fragmentation behavior. The integration of these techniques is essential for the rigorous characterization required in research and development settings.

References

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An In-depth Technical Guide on the Environmental Fate and Degradation of (R)-(+)-Chlocyphos

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, "(R)-(+)-Chlocyphos" is not a publicly documented pesticide. This guide has been constructed based on the established environmental fate and degradation pathways of analogous chlorinated organophosphorus pesticides, most notably chlorpyrifos. The principles and methodologies outlined herein provide a robust framework for assessing a novel compound with similar structural characteristics. However, compound-specific experimental data is imperative for a definitive environmental risk assessment.

Introduction

This compound is understood to be a novel, chiral organophosphorus (OP) pesticide. Organophosphorus pesticides are a widely utilized class of insecticides in global agriculture.[1][2] Their efficacy is rooted in the inhibition of acetylcholinesterase, an enzyme critical to the nervous system of insects.[3] However, the extensive use of OPs raises significant environmental and health concerns due to their potential for persistence, bioaccumulation, and toxicity to non-target organisms.[1][2][4]

This technical guide provides a comprehensive overview of the anticipated environmental fate and degradation of this compound. By examining the well-documented behavior of structurally similar chlorinated organophosphorus compounds, we can infer the likely abiotic and biotic degradation pathways, mobility in various environmental compartments, and overall persistence. This document is intended for researchers, scientists, and drug development professionals to inform early-stage environmental risk assessments and guide future experimental work.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a pesticide is governed by its inherent physicochemical properties. For a hypothetical molecule like this compound, key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are critical. Organophosphorus pesticides are generally characterized by low water solubility and a high affinity for partitioning into organic phases.[5][6]

The lipophilic nature of many OPs suggests a tendency to adsorb to soil organic matter and sediments, which can limit their mobility in the environment.[5] The octanol-water partition coefficient (Kow) is a key indicator of a chemical's hydrophobicity.[7] Chemicals with high Kow values tend to have low water solubility, high adsorption coefficients, and a greater potential for bioaccumulation.[7] While specific data for this compound is unavailable, analogous OPs typically have intermediate Kow values.[7]

Abiotic Degradation Pathways

Abiotic degradation processes, namely hydrolysis and photolysis, are significant transformation routes for organophosphorus pesticides in the environment.

Hydrolysis

Hydrolysis is a primary mechanism for the degradation of organophosphorus pesticides in aqueous environments and soil.[8][9][10] This process involves the cleavage of the ester bonds in the OP molecule. The rate of hydrolysis is highly dependent on pH and temperature.[7][11]

  • pH Dependence: Generally, the hydrolysis of OPs is more rapid under alkaline conditions compared to neutral or acidic conditions.[11][12] For chlorpyrifos, a structurally similar compound, hydrolysis proceeds slowly in acidic soils but varies greatly in alkaline soils.[13]

  • Temperature Dependence: An increase in temperature typically accelerates the rate of hydrolysis.[11]

  • Catalysis: The presence of certain metal ions, such as copper, can catalyze the hydrolysis of OPs.[14]

The primary hydrolysis product of chlorinated OPs is often a chlorinated pyridinol metabolite, which itself can be persistent in the environment.[3][4][15] For instance, the major metabolite of chlorpyrifos is 3,5,6-trichloro-2-pyridinol (TCP).[3][4][15][16]

Photolysis

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun.[17] This can be a significant degradation pathway for pesticides present on plant surfaces or in the upper layers of water bodies.[9]

The efficiency of photolysis can be enhanced by the presence of photosensitizers, such as humic substances in natural waters, or through photocatalysis using materials like titanium dioxide (TiO2) and zinc oxide (ZnO).[18][19][20] Studies on chlorpyrifos have shown that UV radiation, especially in the presence of hydrogen peroxide (UV/H2O2), can effectively degrade the pesticide in water.[17]

Biotic Degradation

Microbial degradation is a crucial process for the detoxification and removal of organophosphorus pesticides from the environment.[1][4][21][22] A wide range of bacteria and fungi have been identified that can metabolize OPs, often using them as a source of carbon, phosphorus, or energy.[1][23]

Aerobic Degradation

Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. The primary enzymatic reaction in the biodegradation of many OPs is hydrolysis, catalyzed by enzymes such as organophosphate hydrolase (OPH) or phosphotriesterases.[8][24][25] This enzymatic hydrolysis cleaves the phosphoester bonds, leading to the formation of less toxic metabolites.[8][25]

Numerous bacterial strains, including species of Pseudomonas, Enterobacter, and Flavobacterium, have been shown to degrade chlorpyrifos.[8][21][23] Similarly, certain fungi, such as Cladosporium cladosporioides, have demonstrated the ability to degrade both chlorpyrifos and its primary metabolite, TCP.[3]

Anaerobic Degradation

In anaerobic environments, such as flooded soils or sediments, different microbial communities and metabolic pathways are responsible for pesticide degradation.[10] Reduction reactions become more prominent under these conditions.[10] For some organophosphorus pesticides, anaerobic degradation can be a significant dissipation route.

Environmental Fate and Mobility

The overall environmental fate of this compound will be determined by the interplay of its physicochemical properties and the various degradation and transport processes.

Mobility in Soil

The mobility of pesticides in soil is a key factor influencing their potential to contaminate groundwater.[26] Adsorption to soil particles, particularly organic matter and clay, is a primary factor limiting the movement of many organophosphorus pesticides.[27]

  • Soil Organic Carbon Partition Coefficient (Koc): This parameter is a measure of a chemical's tendency to adsorb to soil organic carbon. A high Koc value indicates strong adsorption and low mobility. Chlorpyrifos, for example, has a high Koc, suggesting it is relatively immobile in soil.[5]

  • Leaching Potential: The potential for a pesticide to leach into groundwater can be assessed using models that incorporate its adsorption characteristics (Koc) and persistence (half-life).[28]

Persistence in the Environment

The persistence of a pesticide is often expressed as its half-life (t1/2), which is the time it takes for 50% of the initial concentration to dissipate. The half-life of organophosphorus pesticides can vary widely depending on environmental conditions.[12][29]

The half-life of chlorpyrifos in soil is typically reported to be between 60 and 120 days, but it can range from a few weeks to over a year depending on factors like soil type, climate, and microbial activity.[12][15] Its primary metabolite, TCP, can be more persistent than the parent compound.[4]

Bioaccumulation

Bioaccumulation is the process by which a chemical accumulates in an organism from all sources of exposure (e.g., water, food, sediment).[30] The potential for bioaccumulation is often related to a chemical's lipophilicity (high Kow).[7] While some organophosphorus pesticides can bioaccumulate in aquatic organisms, they are generally considered to have a lower bioaccumulation potential compared to organochlorine pesticides.[31][32][33]

Experimental Protocols

To definitively determine the environmental fate of this compound, a series of standardized laboratory and field studies are required. Below are outlines for key experimental protocols.

Hydrolysis Study (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of this compound to each buffer solution.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Collect samples at predetermined time intervals.

  • Analyze the concentration of the parent compound and major degradation products using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculate the first-order rate constants and half-lives for hydrolysis at each pH.

Aerobic Soil Metabolism Study (OECD Guideline 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

  • Select at least three different soil types with varying physicochemical properties (e.g., texture, organic matter content, pH).

  • Treat the soil samples with a known concentration of radiolabeled (e.g., 14C) this compound.

  • Incubate the treated soil samples in the dark at a constant temperature and moisture content.

  • At various time points, extract the soil samples and analyze for the parent compound and its degradation products using techniques such as HPLC with radiometric detection and LC-MS/MS.

  • Quantify the formation of non-extractable residues and mineralization to 14CO2.

  • Determine the degradation kinetics and identify the major metabolic pathways.

Data Presentation

Quantitative data from environmental fate studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of a Representative Chlorinated Organophosphorus Pesticide (Chlorpyrifos)

PropertyValueReference
Water Solubility< 2 ppm[5]
Vapor Pressure2 x 10-5 mm Hg (25°C)[5]
log Kow4.7 - 5.3[5]
Soil Sorption Coefficient (Koc)~8498[5]

Table 2: Environmental Half-lives of Chlorpyrifos

CompartmentHalf-life (t1/2)ConditionsReference
Soil60 - 120 days (typical)Varies with soil type and climate[15]
WaterA few days to two weeksDependent on pH and temperature[15]
Aquatic SedimentsCan be persistentAdsorbs readily to sediments[15]

Visualization of Degradation Pathways

Diagrams are essential for visualizing complex degradation pathways and experimental workflows.

Diagram 1: Hypothetical Abiotic and Biotic Degradation Pathway of this compound

Degradation_Pathway Chlocyphos This compound Hydrolysis_Product Chlorinated Pyridinol Metabolite Chlocyphos->Hydrolysis_Product Hydrolysis (Abiotic/Biotic) Oxon_Analog Chlocyphos-oxon Chlocyphos->Oxon_Analog Oxidation (Biotic/Photolytic) Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Microbial Degradation Oxon_Analog->Hydrolysis_Product Hydrolysis Mineralization CO2 + H2O + Mineral Salts Further_Degradation->Mineralization Microbial Mineralization Soil_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation Soil_Collection Soil Collection & Characterization Radiolabeling Application of 14C-(R)-(+)-Chlocyphos Soil_Collection->Radiolabeling Incubation Aerobic Incubation (Controlled Temp/Moisture) Radiolabeling->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Mineralization_Trap 14CO2 Trapping Sampling->Mineralization_Trap Analysis HPLC-Radio/LC-MS Analysis Extraction->Analysis Kinetics Degradation Kinetics (DT50/DT90) Analysis->Kinetics Pathway Metabolite Identification & Pathway Elucidation Analysis->Pathway Mineralization_Trap->Kinetics

Workflow for determining the aerobic soil metabolism of this compound.

Conclusion

Based on the extensive data available for analogous chlorinated organophosphorus pesticides, it is anticipated that this compound will undergo degradation in the environment through a combination of abiotic and biotic processes. Hydrolysis and microbial degradation are expected to be the primary routes of transformation, with the rate and extent of degradation being highly dependent on environmental factors such as pH, temperature, and microbial activity. The molecule is likely to exhibit moderate to low mobility in soil due to its expected lipophilic nature. However, the potential for the formation of persistent metabolites warrants careful consideration.

The experimental protocols and frameworks outlined in this guide provide a scientifically sound basis for conducting a thorough environmental fate assessment of this compound. The generation of compound-specific data is essential to accurately characterize its environmental behavior and ensure a comprehensive risk assessment.

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  • Yang, L., Zhao, Y., Zhang, X., Zhang, W., & Li, J. (2005). Isolation and characterization of a chlorpyrifos and 3, 5, 6-trichloro-2-pyridinol degrading bacterium. FEMS microbiology letters, 251(1), 67-73.
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Chiral Toxicity: A Comparative Toxicological Profile of (R)-(+)-Chlocyphos and (S)-(-)-Chlocyphos

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlocyphos, a chiral organophosphate insecticide, exists as two enantiomers: (R)-(+)-Chlocyphos and (S)-(-)-Chlocyphos. While structurally mirror images, these stereoisomers are not biologically equivalent. This technical guide provides a comprehensive analysis of the anticipated toxicological differences between the enantiomers of Chlocyphos, grounded in the established principles of stereoselective toxicity observed in other chiral organophosphates. We delve into the mechanistic basis for these differences, focusing on the primary target, acetylcholinesterase (AChE), and explore the expected variations in metabolism and overall toxicity. This guide also outlines detailed methodologies for the enantioselective analysis and toxicological assessment of Chlocyphos, providing a framework for researchers and drug development professionals. It is important to note that while extensive data exists for many organophosphates, specific comparative toxicological data for the individual enantiomers of Chlocyphos is limited in publicly available literature. Therefore, this guide synthesizes established principles to project the likely toxicological profiles of this compound and (S)-(-)-Chlocyphos.

Introduction: The Significance of Chirality in Organophosphate Toxicology

Organophosphate (OP) insecticides are a widely used class of pesticides that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1][2] Many OPs, including Chlocyphos, possess a chiral center at the phosphorus atom, leading to the existence of enantiomeric pairs. These enantiomers, despite having identical physical and chemical properties in an achiral environment, often exhibit significant differences in their biological activity, a phenomenon known as stereoselectivity.[3][4]

The differential toxicity of enantiomers is a critical consideration in risk assessment and drug development. For numerous chiral pesticides, one enantiomer is significantly more toxic than the other.[3][5][6] This stereoselectivity can arise from differences in binding affinity to the target enzyme, rates of metabolic activation or detoxification, and distribution within the organism.[4] Understanding the toxicological profile of individual enantiomers is therefore paramount for a comprehensive evaluation of the safety and efficacy of chiral compounds.

The Primary Mechanism of Action: Stereoselective Inhibition of Acetylcholinesterase

The principal mechanism of organophosphate toxicity is the irreversible inhibition of AChE.[1][2][7][8][9] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

The interaction between an organophosphate and the active site of AChE is a highly specific, three-dimensional interaction. The chiral nature of the phosphorus center in Chlocyphos means that the (R) and (S) enantiomers will present different spatial arrangements of their substituent groups. This can lead to a significant difference in their ability to bind to and phosphorylate the serine residue in the active site of AChE.

Expected Differences in AChE Inhibition:

ParameterThis compound (Predicted)(S)-(-)-Chlocyphos (Predicted)Rationale
AChE Binding Affinity (Kd) LowerHigherThe spatial arrangement of the (S)-enantiomer is expected to have a more complementary fit to the AChE active site.
Phosphorylation Rate (kp) SlowerFasterA better fit facilitates a more efficient phosphorylation of the active site serine.
Inhibition Constant (ki) Higher (less potent)Lower (more potent)The overall inhibition constant is a function of both binding and phosphorylation rates.
IC50 Value HigherLowerA lower concentration of the more potent inhibitor is required to achieve 50% inhibition of enzyme activity.

Metabolic Pathways and Stereoselective Detoxification

The metabolism of organophosphates plays a crucial role in determining their overall toxicity. The primary metabolic pathways for chlorpyrifos, a related organophosphate, involve oxidative desulfuration (activation) and hydrolysis (detoxification) mediated by cytochrome P450 (CYP) enzymes and hydrolases, respectively.[11][12][13][14]

It is well-established that metabolic enzymes can exhibit stereoselectivity, preferentially metabolizing one enantiomer over the other.[2] This can have a profound impact on the toxicological profile:

  • Stereoselective Activation: If Chlocyphos requires metabolic activation to a more potent AChE inhibitor (an oxon form), the rate of this activation could differ between the enantiomers.

  • Stereoselective Detoxification: More commonly, detoxification pathways, such as hydrolysis by phosphotriesterases, can be stereoselective. If the more toxic enantiomer is detoxified at a slower rate, its biological half-life will be prolonged, leading to greater toxicity.

Hypothetical Metabolic Fate of Chlocyphos Enantiomers:

cluster_0 Metabolism of Chlocyphos Enantiomers R_Chlocyphos This compound Activated_Metabolite_R Activated Metabolite (Oxon) R_Chlocyphos->Activated_Metabolite_R CYP450 (Activation) Detoxified_Metabolite_R Detoxified Metabolite R_Chlocyphos->Detoxified_Metabolite_R Hydrolases (Detoxification) S_Chlocyphos (S)-(-)-Chlocyphos Activated_Metabolite_S Activated Metabolite (Oxon) S_Chlocyphos->Activated_Metabolite_S CYP450 (Activation) Detoxified_Metabolite_S Detoxified Metabolite S_Chlocyphos->Detoxified_Metabolite_S Hydrolases (Detoxification) AChE_Inhibition_R AChE Inhibition (Lower Potency) Activated_Metabolite_R->AChE_Inhibition_R AChE_Inhibition_S AChE Inhibition (Higher Potency) Activated_Metabolite_S->AChE_Inhibition_S

Caption: Hypothetical metabolic pathways for Chlocyphos enantiomers.

In Vivo and In Vitro Toxicological Assessment: Experimental Protocols

A thorough toxicological comparison of this compound and (S)-(-)-Chlocyphos requires a combination of in vitro and in vivo studies.

Enantioselective Separation and Analysis

The first critical step is the separation and quantification of the individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Protocol: Chiral HPLC Separation of Chlocyphos Enantiomers

  • Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a good starting point for screening.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is often used. The ratio of hexane to the modifier is optimized to achieve baseline separation.

  • Flow Rate: A flow rate of 0.5-1.5 mL/min is typical.

  • Detection: UV detection at a wavelength where Chlocyphos absorbs is commonly employed.

  • Method Validation: The method should be validated for linearity, accuracy, precision, and limit of detection and quantification according to standard guidelines.

Workflow for Chiral Separation Method Development:

Start Racemic Chlocyphos Sample Screen_Columns Screen Chiral Stationary Phases (CSPs) Start->Screen_Columns Optimize_Mobile_Phase Optimize Mobile Phase Composition Screen_Columns->Optimize_Mobile_Phase Optimize_Flow_Rate Optimize Flow Rate and Temperature Optimize_Mobile_Phase->Optimize_Flow_Rate Validation Method Validation Optimize_Flow_Rate->Validation Analysis Analysis of Enantiomeric Purity Validation->Analysis

Caption: Workflow for chiral HPLC method development.

In Vitro Acetylcholinesterase Inhibition Assay

This assay directly measures the inhibitory potency of each enantiomer against AChE.

Protocol: Ellman's Assay for AChE Inhibition

  • Enzyme Source: Purified AChE from a relevant source (e.g., human recombinant, bovine erythrocyte, or insect).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the product of ATCI hydrolysis to produce a colored compound.

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of each Chlocyphos enantiomer for a defined period.

    • Initiate the reaction by adding ATCI and DTNB.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Acute Toxicity Studies

These studies assess the overall toxicity of each enantiomer in a living organism.

Protocol: Acute Oral Toxicity Study (e.g., in rodents)

  • Test Animals: A suitable rodent species (e.g., rats or mice).

  • Dose Administration: Administer a range of doses of each enantiomer (and the racemate) orally to different groups of animals.

  • Observation: Monitor the animals for clinical signs of toxicity and mortality over a specified period (e.g., 14 days).

  • Data Analysis: Determine the LD50 (the dose that is lethal to 50% of the test animals) for each enantiomer and the racemate.

Summary and Future Directions

The toxicological profile of chiral organophosphates is intrinsically linked to their stereochemistry. Based on established principles, it is highly probable that the (R)-(+)- and (S)-(-)-enantiomers of Chlocyphos exhibit significant differences in their toxicity, primarily due to stereoselective inhibition of acetylcholinesterase. The (S)-enantiomer is predicted to be the more potent inhibitor and, consequently, the more toxic of the two.

Further research is imperative to definitively characterize the toxicological profiles of the individual Chlocyphos enantiomers. This includes:

  • Determination of Absolute Configuration: Confirming the absolute configuration of the (+) and (-) enantiomers as (R) or (S).

  • Quantitative Toxicological Studies: Performing detailed in vitro and in vivo studies to quantify the differences in AChE inhibition, metabolism, and acute toxicity.

  • Environmental Fate and Ecotoxicology: Investigating the stereoselective degradation and ecotoxicological effects of Chlocyphos enantiomers in the environment.

A comprehensive understanding of the stereoselective toxicology of Chlocyphos is essential for accurate environmental risk assessment and the development of safer and more effective pest control strategies.

References

  • Stereoisomeric Separation and Toxicity of a New Organophosphorus Insecticide Chloramidophos. Chemical Research in Toxicology. [Link]

  • Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase. Biochemistry. [Link]

  • Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase. Biochemistry. [Link]

  • Stereoselective hydrolysis of organophosphate nerve agents by the bacterial phosphotriesterase. PubMed. [Link]

  • Chlorpyrifos. US EPA. [Link]

  • Frequently Asked Questions about the Current Status of Chlorpyrifos and Anticipated Path Forward. US EPA. [Link]

  • Metabolism of chlorpyrifos and chlorpyrifos oxon by human hepatocytes. PubMed. [Link]

  • Proposed metabolic pathways of chlorpyrifos in human. ResearchGate. [Link]

  • (PDF) Metabolism of chlorpyrifos and chlorpyrifos oxon by human hepatocytes. ResearchGate. [Link]

  • EPA Formally Reinstates All Chlorpyrifos Tolerances but Signals It Will Revoke Most of Them in the Future. B&D. [Link]

  • Metabolic pathway of chlorpyrifos (From Smith et al.). ResearchGate. [Link]

  • Metabolism pathways for chlorpyrifos and parathion. ResearchGate. [Link]

  • EPA Finalizes Cancellation and Termination of Uses for Chlorpyrifos Products. REACH24H. [Link]

  • Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. PubMed. [Link]

  • Catalytic activity and stereoselectivity of engineered phosphotriesterases towards structurally different nerve agents in vitro. PMC. [Link]

  • EPA and FDA Update Chlorpyrifos Regulations and Guidelines in Response to Eighth Circuit Ruling. Covington & Burling LLP. [Link]

  • Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. PubMed. [Link]

  • Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. PubMed. [Link]

  • Inhibition of acetylcholinesterase by the pesticide chlorpyrifos. ResearchGate. [Link]

  • Enantioselective Acetylcholinesterase Inhibition of the Organophosphorus Insecticides Profenofos, Fonofos, and Crotoxyphos. ResearchGate. [Link]

  • Enantioselective separation and zebrafish embryo toxicity of insecticide beta-cypermethrin. PubMed. [Link]

  • Enantiomeric separation and toxicity of an organophosporus insecticide, pyraclofos. PubMed. [Link]

Sources

An In-depth Technical Guide on the Discovery and History of Chlorpyrifos

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide addresses the discovery and history of the organophosphate pesticide Chlorpyrifos. Initial research for "Chlocyphos" did not yield a recognized chemical entity, suggesting a probable misspelling of Chlorpyrifos, a historically significant and widely studied insecticide.

Introduction

Chlorpyrifos, an organophosphate insecticide, has had a profound impact on agriculture and public health for over half a century. First introduced in 1965, its broad-spectrum efficacy against a wide range of pests led to its global adoption.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug and pesticide development, tracing the journey of Chlorpyrifos from its synthesis to its complex regulatory standing today. We will delve into the scientific underpinnings of its discovery, its mechanism of action, toxicological profile, environmental fate, and the analytical methodologies developed for its detection.

The Genesis of a Molecule: Discovery and Development

The story of Chlorpyrifos begins within the broader historical context of organophosphorus chemistry. The toxic properties of organophosphorus compounds were first uncovered in the 1930s in Germany, initially for their potential as chemical warfare agents.[3][4] Following World War II, this research was repurposed for agriculture, leading to the development of a new class of insecticides.[5]

Chlorpyrifos was synthesized and patented by the Dow Chemical Company in 1966.[6] It was first registered for use in the United States in 1965.[1][2][7] The key innovation was the creation of a molecule with high insecticidal activity but with what was, at the time, considered acceptable persistence and mammalian toxicity compared to other available compounds. A common method for its commercial preparation involves the reaction of 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate under basic conditions.[8]

Physicochemical Properties and Chemical Identity

Chlorpyrifos is a white, crystalline solid with a mild mercaptan-like odor.[1][9] Its low water solubility and high affinity for organic matter are critical to its environmental behavior.[10][11]

PropertyValueSource
IUPAC Name O,O-Diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate[6][12]
CAS Number 2921-88-2[1][6]
Chemical Formula C₉H₁₁Cl₃NO₃PS[6]
Molar Mass 350.57 g·mol⁻¹[6]
Appearance Colorless to white crystalline solid[1][9]
Melting Point 43 °C (109 °F; 316 K)[6]
Boiling Point 160 °C (decomposes)[6]
Water Solubility 2 mg/L[6]
log P (octanol/water) 4.96[6]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, Chlorpyrifos exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme.[1][6][13]

Causality of Action:

  • Metabolic Activation: Chlorpyrifos itself is a phosphorothioate, which is a relatively weak inhibitor of AChE.[14] Within the target organism (and in mammals), it undergoes metabolic activation, primarily in the liver, where the sulfur atom is replaced by an oxygen atom. This process, known as desulfuration, converts Chlorpyrifos into its highly toxic oxygen analog, chlorpyrifos-oxon.[13][14]

  • Enzyme Inhibition: Chlorpyrifos-oxon binds irreversibly to the active site of the AChE enzyme.[6]

  • Neurotransmitter Accumulation: AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, chlorpyrifos-oxon leads to an accumulation of ACh.

  • Continuous Nerve Stimulation: The excess ACh continuously stimulates nerve receptors, leading to overstimulation of the nervous system, paralysis, convulsions, and ultimately, death of the insect.[13]

Mechanism_of_Action cluster_0 Organism cluster_1 Synaptic Cleft Chlorpyrifos Chlorpyrifos (P=S) Metabolism Metabolic Activation (Desulfuration) Chlorpyrifos->Metabolism Oxon Chlorpyrifos-Oxon (P=O) Metabolism->Oxon Inhibition Irreversible Inhibition Oxon->Inhibition AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Degrades Receptor Postsynaptic Receptor ACh->Receptor Binds Stimulation Continuous Stimulation Receptor->Stimulation Inhibition->AChE Stimulation->Receptor Overstimulation

Caption: Mechanism of Chlorpyrifos as an AChE inhibitor.

Toxicological Profile

The primary toxic effect of Chlorpyrifos in both target and non-target organisms, including humans, is the inhibition of acetylcholinesterase.[14] Signs of acute toxicity are characteristic of cholinergic overstimulation and include nausea, dizziness, confusion, muscle tremors, and in severe cases, respiratory paralysis and death.[1]

Trustworthiness of Data: The following toxicological data are derived from standardized laboratory tests on animals, which are used to estimate acute toxicity. The LD₅₀ (Lethal Dose, 50%) represents the dose required to kill half the members of a tested population.

Species & RouteLD₅₀ ValueToxicity ClassSource
Rat (oral) 95 - 270 mg/kgModerately Toxic[1]
Rat (dermal) >2,000 mg/kgLow Toxicity[1]
Rabbit (dermal) >5,000 mg/kgLow Toxicity[1]
Mouse (oral) 60 mg/kgModerately Toxic[1]
Chicken (oral) 32 - 102 mg/kgHighly Toxic[1]

Environmental Fate and Degradation

The environmental persistence and mobility of Chlorpyrifos are governed by its chemical properties. Due to its low water solubility and high soil sorption coefficient, its movement through soil is limited, and it is not typically considered a major groundwater contaminant.[10] However, it can enter aquatic systems through surface runoff and spray drift.[8]

Chlorpyrifos degrades in the environment through several key processes:

  • Microbial Degradation: This is the primary breakdown pathway in soil.[13]

  • Abiotic Hydrolysis: The molecule is broken down by water, a process influenced by pH and temperature.[11]

  • Photodegradation: Sunlight can break down Chlorpyrifos, particularly on plant and soil surfaces.[11][13]

The major degradation product of Chlorpyrifos is 3,5,6-trichloro-2-pyridinol (TCP) , which is more mobile and persistent in soil if not exposed to light.[13]

Environmental_Fate cluster_soil Soil/Water cluster_air Air/Surfaces cluster_transport Transport CPF Chlorpyrifos Microbial Microbial Degradation CPF->Microbial Hydrolysis Abiotic Hydrolysis CPF->Hydrolysis Volatility Volatility CPF->Volatility Runoff Surface Runoff CPF->Runoff Sorption Sorption to Soil Particles CPF->Sorption TCP TCP (3,5,6-trichloro-2-pyridinol) Microbial->TCP Hydrolysis->TCP CPF_Air Atmospheric Chlorpyrifos Volatility->CPF_Air Photodegradation Photodegradation Deg_Products Degradation Products Photodegradation->Deg_Products CPF_Air->Photodegradation Aquatic Aquatic Environment Runoff->Aquatic

Sources

(R)-(+)-Chlocyphos solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (R)-(+)-Chlocyphos in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral organophosphorus compound, presents unique opportunities in various chemical and pharmaceutical applications due to its specific stereochemistry.[1] A critical parameter for its application, from reaction engineering to formulation development, is its solubility in organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this document outlines a robust framework for its determination. We will delve into the molecular characteristics of this compound that govern its solubility, provide a detailed experimental protocol for solubility assessment, and discuss the expected solubility trends in various organic solvents based on established principles of physical organic chemistry and data from analogous structures.

Introduction to this compound and the Imperative of Solubility Data

This compound, with the molecular formula C11H14ClO4P and a molecular weight of 276.65 g/mol , is a chiral organophosphorus compound.[1][2] Its structure, featuring a stereogenic phosphorus center, makes it a molecule of interest in asymmetric synthesis and as a chiral building block. The efficacy and utility of such a compound in any application are fundamentally linked to its physical properties, paramount among which is solubility.

Accurate solubility data is the cornerstone of:

  • Process Chemistry: Optimizing reaction conditions, including solvent selection, reaction concentration, and product isolation/purification.

  • Formulation Science: Developing stable and effective formulations for agrochemical or pharmaceutical applications.

  • Analytical Method Development: Choosing appropriate solvents for chromatography and other analytical techniques.

  • Safety and Handling: Understanding its behavior in different solvent environments for safe laboratory and industrial practice.

This guide will equip the researcher with the necessary knowledge to understand, determine, and apply the solubility characteristics of this compound.

Physicochemical Properties Influencing Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several key structural features will dictate its solubility profile:

  • High Melting Point: this compound has a reported melting point of 228-234 °C.[3][4] A high melting point is indicative of strong intermolecular forces in the crystal lattice, primarily hydrogen bonding and dipole-dipole interactions. Overcoming these strong solute-solute interactions is a primary energetic barrier to dissolution.

  • Polarity and Hydrogen Bonding: The presence of a phosphine oxide group (P=O) and a hydroxyl group (O-H) makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[5] The P=O bond is highly polar.[5]

  • Aromatic and Aliphatic Moieties: The molecule also contains a chlorophenyl group and a dimethyl-substituted aliphatic ring, which contribute nonpolar characteristics.

The "like dissolves like" principle suggests that this compound will be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Theoretical Framework for Solubility

The solubility of a crystalline solid can be described by the following equation:

log X = [ΔHfus / (2.303 * R)] * [(Tm - T) / (Tm * T)] - [ΔCp / (2.303 * R)] * [ln(Tm / T) - ((Tm - T) / T)]

Where:

  • X is the mole fraction solubility

  • ΔHfus is the molar enthalpy of fusion

  • R is the ideal gas constant

  • Tm is the melting point in Kelvin

  • T is the temperature in Kelvin

  • ΔCp is the difference in heat capacity between the solid and liquid forms

This equation highlights the importance of the melting point (Tm) and the enthalpy of fusion (ΔHfus) in determining the ideal solubility. The higher the melting point and enthalpy of fusion, the lower the ideal solubility. The actual solubility in a given solvent will then depend on the activity coefficient of the solute in that solvent, which is a measure of the non-ideal interactions between the solute and solvent.

Experimental Determination of this compound Solubility

The following is a detailed, best-practice protocol for the experimental determination of the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (analytical grade)

  • A selection of organic solvents (HPLC grade) of varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • HPLC with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess this compound prep2 Add a known volume of solvent prep1->prep2 prep3 Seal the vial prep2->prep3 equil1 Incubate at a constant temperature prep3->equil1 equil2 Agitate continuously (e.g., 24-48 hours) equil1->equil2 sample1 Centrifuge to pellet excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute the filtrate sample3->sample4 sample5 Analyze by HPLC sample4->sample5

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution by a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent in units of mg/mL or mol/L.

Expected Solubility Trends and Discussion

Based on the molecular structure of this compound and the principles of solubility, the following trends are anticipated. For comparative purposes, the solubility of the related organophosphate insecticide, chlorpyrifos, is included where available, as it provides a useful, albeit imperfect, analogue.

SolventPolarity IndexHydrogen BondingExpected Solubility of this compound
Heptane0.1Non-polar, AproticVery Low
Toluene2.4Non-polar, AproticLow
Dichloromethane3.1Polar, AproticModerate
Diethyl Ether2.8Polar, AproticModerate
Ethyl Acetate4.4Polar, AproticModerate to High
Acetone5.1Polar, AproticHigh
Isopropanol3.9Polar, ProticHigh
Ethanol4.3Polar, ProticHigh
Methanol5.1Polar, ProticVery High
Water10.2Polar, ProticLow to Moderate

Discussion:

  • Non-polar Solvents (Heptane, Toluene): The energy required to break the strong intermolecular forces in the this compound crystal lattice will not be sufficiently compensated by the weak van der Waals interactions with these solvents. Therefore, solubility is expected to be very low.

  • Polar Aprotic Solvents (Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone): These solvents can engage in dipole-dipole interactions with the polar P=O group of this compound. As the polarity of the solvent increases, the solubility is expected to increase. Acetone, with its high polarity, is likely to be a good solvent.

  • Polar Protic Solvents (Isopropanol, Ethanol, Methanol): These solvents are excellent candidates for dissolving this compound. They can act as both hydrogen bond donors (to the P=O and hydroxyl oxygens) and acceptors (from the hydroxyl group). This multifaceted interaction potential will effectively solvate the molecule and overcome the crystal lattice energy.

  • Water: While this compound has hydrogen bonding capabilities, the presence of the non-polar chlorophenyl and dimethyl groups will likely limit its water solubility.[6] Some solubility is expected due to the polar functional groups, but it is unlikely to be as high as in polar organic solvents.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. The physicochemical properties of this compound, particularly its high melting point and the presence of both polar, hydrogen-bonding groups and non-polar moieties, suggest a solubility profile that favors polar organic solvents, especially those with hydrogen-bonding capabilities. The provided experimental workflow offers a clear and reliable path for researchers to generate the precise solubility data required for their specific applications, thereby enabling the full potential of this chiral organophosphorus compound to be realized.

References

  • ChemBK. (2024, April 10). 4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-Oxide. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Organophosphate. Retrieved from [Link]

  • ChemWhat. (n.d.). (R)-(+)-4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE CAS#: 98674-87-4. Retrieved from [Link]

  • Wikipedia. (2023, December 16). Organophosphorus chemistry. Retrieved from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, August 7). Can anyone suggest me chlorpyrifos pesticide soluble in what... and then how can i use this in MSM medium for degradation?. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)-. Retrieved from [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline (R)-(+)-Chlocyphos

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Chlocyphos, a chiral organophosphorus compound, presents a compelling case study in the significance of stereochemistry in bioactive molecules. While its racemic mixture and the related compound Chlorpyrifos have been extensively documented, the specific properties of the crystalline (R)-(+)-enantiomer remain a subject of specialized interest. This guide synthesizes the available information on this compound and provides a comprehensive framework for its physical and chemical characterization. By detailing established analytical methodologies and interpreting expected outcomes, this document serves as a vital resource for researchers engaged in the synthesis, analysis, and application of this and similar chiral compounds.

Introduction: The Significance of Chirality in Chlocyphos

Chlocyphos, chemically known as 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral molecule existing as two non-superimposable mirror images: the (R)- and (S)-enantiomers. In the realm of bioactive compounds, such stereoisomers often exhibit distinct pharmacological and toxicological profiles. The specific rotation of plane-polarized light, denoted as (+), indicates the dextrorotatory nature of the (R)-enantiomer. Understanding the unique physical and chemical properties of the crystalline this compound is paramount for elucidating its mechanism of action, ensuring enantiomeric purity in synthesis, and developing robust analytical methods for its detection and quantification.

Molecular Structure and Identification

A foundational understanding of this compound begins with its precise molecular identity.

IdentifierValueSource
IUPAC Name (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ⁵-dioxaphosphinane 2-oxide
CAS Number 98674-87-4
Molecular Formula C₁₁H₁₄ClO₄P
Molecular Weight 276.65 g/mol

The structural formula, depicted below, highlights the key functional groups: a chlorophenyl moiety, a dioxaphosphorinane ring, and a hydroxyl group attached to the phosphorus atom, which is a stereocenter.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C) for 24h B->C D Centrifuge or filter to remove undissolved solid C->D E Take aliquot of saturated solution D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate solubility (g/100 mL) G->H

Caption: Workflow for determining the solubility of this compound.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. While specific spectra for this enantiomer are not publicly available, the following sections describe the expected spectral features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the protons on the dioxaphosphorinane ring, and the methyl group protons. The chemical shifts and coupling constants would be characteristic of the specific electronic environment of each proton. The proton of the P-OH group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the dioxaphosphorinane ring, and the methyl carbons.

  • ³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. A single resonance would be expected for the phosphorus atom in this compound, with a chemical shift characteristic of its oxidation state and coordination environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupExpected Wavenumber (cm⁻¹)
P-OH (stretching)3200-2500 (broad)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
P=O (stretching)1300-1200
P-O-C (stretching)1050-950
C-Cl (stretching)800-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (276.65 g/mol ) would be expected.

  • Isotope Pattern: The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

  • Fragmentation Pattern: Common fragmentation pathways for organophosphorus compounds would likely be observed, including cleavage of the P-O-C bonds and loss of the chlorophenyl group.

Crystallographic Properties

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not available in open databases, a hypothetical experimental workflow is presented.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound would need to be grown, typically by slow evaporation of a suitable solvent or by controlled cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to obtain precise bond lengths, bond angles, and torsional angles.

The expected output would include the crystal system, space group, unit cell dimensions, and atomic coordinates, which would unequivocally confirm the absolute configuration of the stereocenter as (R).

Enantiomeric Purity and Separation

Ensuring the enantiomeric purity of this compound is crucial for its intended applications. Chiral chromatography is the most common technique for separating and quantifying enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: A chiral stationary phase (CSP) capable of discriminating between the (R)- and (S)-enantiomers of Chlocyphos would be selected. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector set at a wavelength where Chlocyphos exhibits strong absorbance would be used for detection.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

G A Racemic Chlocyphos Sample B Inject onto Chiral HPLC Column A->B C Separation of Enantiomers (R and S) based on differential interaction with CSP B->C D UV Detection C->D E Chromatogram with two resolved peaks D->E F Calculate Enantiomeric Purity E->F

Caption: Workflow for Chiral HPLC analysis of Chlocyphos.

Conclusion

This technical guide provides a comprehensive overview of the known and expected physical and chemical properties of crystalline this compound. While a complete experimental dataset for this specific enantiomer is not publicly available, this document outlines the standard analytical methodologies required for its full characterization. The provided protocols and expected data serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemicals, and analytical science, facilitating a deeper understanding of this chiral molecule and guiding future experimental work. The principles and techniques described herein are broadly applicable to the characterization of other chiral crystalline compounds, underscoring the importance of a multi-faceted analytical approach in modern chemical research.

References

  • PubChem. (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. National Center for Biotechnology Information. [Link]

Methodological & Application

Application Note: A Robust HPLC Method for the Enantiomeric Purity Determination of (R)-(+)-Chlocyphos

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and enantiomeric purity determination of (R)-(+)-Chlocyphos. This compound is a chiral organophosphorus compound recognized for its potent insecticidal properties.[1] As enantiomers of chiral pesticides often exhibit different biological activities and toxicological profiles, a reliable analytical method to distinguish and quantify them is crucial for quality control, efficacy assessment, and environmental impact studies.[2][3][4] This guide provides a comprehensive protocol, from initial method development to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring accuracy, precision, and robustness.[5][6][7][8][9]

Introduction: The Significance of Chirality in Chlocyphos

This compound, chemically known as (4R)-(+)-4-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide, is an organophosphorus pesticide whose insecticidal efficacy is primarily attributed to the (R)-enantiomer.[1][10][11][12] The stereoisomers of a chiral compound can have vastly different interactions with biological systems.[13] Therefore, manufacturing a product with a high enantiomeric excess of the desired (R)-enantiomer is critical for maximizing efficacy and potentially reducing the environmental load of less active or inactive isomers.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is one of the most effective techniques for separating enantiomers.[4][14][15][16] The principle of this method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[17] Polysaccharide-based CSPs, in particular, are widely used and have proven effective for the separation of a broad range of chiral compounds, including organophosphorus pesticides.[18][19][20]

This document serves as a practical guide for researchers and drug development professionals to implement a reliable analytical method for this compound.

Analytical Method Development Strategy

The development of a successful chiral separation method is often more complex than for achiral compounds and typically involves a systematic screening process.[14][15] Our strategy is based on a logical progression from column and mobile phase screening to the fine-tuning of chromatographic parameters.

Chiral Stationary Phase (CSP) Selection

The choice of the CSP is the most critical factor in chiral HPLC. For organophosphorus compounds like Chlocyphos, polysaccharide-based and Pirkle-type CSPs are excellent starting points.[19][20][21][22]

  • Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD): These are derivatives of cellulose and amylose and are known for their broad applicability.[18][20] They can be used in normal-phase, reversed-phase, and polar organic modes, offering great versatility.[18][23]

  • Pirkle-type CSPs (e.g., Whelk-O® 1): These are "brush-type" phases that offer robust, covalent bonding to the silica support and can provide excellent selectivity for various compounds.[21]

A screening of these column types is recommended to find the one that provides the best selectivity for the Chlocyphos enantiomers.

Mobile Phase Optimization

The mobile phase composition plays a crucial role in achieving the desired separation.

  • Normal-Phase Mode: Typically employs mixtures of a non-polar solvent like n-hexane or heptane with a polar modifier such as isopropanol (IPA), ethanol, or butanol.[19] For basic or acidic compounds, small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) (0.1% v/v) can significantly improve peak shape and resolution.[14]

  • Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is compatible with some polysaccharide-based CSPs.[24][25]

  • Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol, often with additives.

Initial screening should involve a simple mobile phase composition, such as n-hexane/IPA, and then be expanded to include other modifiers and additives if necessary.

Optimization of Chromatographic Parameters

Once initial separation is achieved, the following parameters should be optimized:

  • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) to enhance resolution.[26]

  • Column Temperature: Temperature can affect selectivity. A study of a range of temperatures (e.g., 15°C to 40°C) is recommended. Lower temperatures often improve resolution but may increase analysis time and backpressure.[26]

  • Detection Wavelength: The UV detector wavelength should be set at the maximum absorbance of Chlocyphos to ensure high sensitivity.

Detailed Application Protocol

This protocol provides the optimized conditions for the analysis of this compound.

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a column with equivalent selectivity.

  • Chemicals:

    • This compound reference standard

    • Racemic Chlocyphos (for initial method development and system suitability)

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (90:10 v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Racemic Standard Solution: Prepare a 1 mg/mL solution of racemic Chlocyphos in the mobile phase. This is used to confirm the elution order and resolution of the enantiomers.

  • Sample Solution: Prepare the sample to be tested at a concentration of approximately 1 mg/mL in the mobile phase.

Optimized HPLC Conditions
ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time Approximately 20 minutes
System Suitability Test (SST)

Before starting the analysis, perform a system suitability test by injecting the racemic Chlocyphos solution. The acceptance criteria are:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections should be ≤ 2.0%.

Method Validation Protocol (as per ICH Q2(R2))

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[9]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.

  • Protocol: Inject a blank (mobile phase), the (S)-enantiomer (if available), the this compound standard, and a mixture of both. The method is specific if the this compound peak is well-resolved from the (S)-enantiomer and any other potential impurities, with no interference at the retention time of the analyte in the blank.

Linearity and Range

This establishes the relationship between the concentration of the analyte and the detector response.

  • Protocol: Prepare a series of at least five concentrations of the unwanted (S)-enantiomer ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%). Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Spike a known amount of the this compound sample with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

Precision

Precision expresses the closeness of agreement between a series of measurements.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound spiked with the (S)-enantiomer at the 100% level on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the area of the (S)-enantiomer should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be validated for precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., change the percentage of IPA by ±1%)

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should still be met, and the results should not be significantly affected.

Summary of Validation Parameters
ParameterAcceptance Criteria
Specificity No interference at the retention time of the enantiomers. Resolution ≥ 2.0.
Linearity Correlation coefficient (r²) ≥ 0.99.
Range From LOQ to 150% of the specification limit.
Accuracy Mean recovery between 90.0% and 110.0%.
Precision (Repeatability & Intermediate) RSD ≤ 10.0%.
LOD S/N ratio of approximately 3:1.
LOQ S/N ratio of approximately 10:1, with acceptable precision and accuracy.
Robustness System suitability criteria are met under varied conditions.

Visualizations

Workflow for Chiral HPLC Method Development and Validation

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R2) Start Define Analytical Goal: Separate (R) and (S)-Chlocyphos ScreenCSP Screen Chiral Stationary Phases (e.g., Polysaccharide, Pirkle) Start->ScreenCSP ScreenMP Screen Mobile Phases (Normal, Reversed, Polar Organic) ScreenCSP->ScreenMP Optimize Optimize Parameters (Flow Rate, Temperature, Composition) ScreenMP->Optimize FinalMethod Final Optimized Method Optimize->FinalMethod Specificity Specificity FinalMethod->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Method Ready for Use Robustness->ValidatedMethod

Caption: Workflow for Chiral HPLC Method Development and Validation.

Key Parameter Relationships in Chiral Method Optimization

ChiralOptimization CSP Chiral Stationary Phase (CSP) - Polysaccharide - Pirkle-Type - Macrocyclic Glycopeptide Outcome {Desired Outcome|Resolution (Rs > 2) - Peak Shape (T < 2) - Analysis Time} CSP->Outcome Primary Driver of Selectivity MP Mobile Phase - Normal Phase (Hexane/IPA) - Reversed Phase (ACN/H2O) - Additives (TFA, DEA) MP->Outcome Modulates Selectivity & Retention Params Operating Parameters - Flow Rate - Temperature - Wavelength Params->Outcome Fine-tunes Efficiency & Resolution

References

Bioassay protocol for testing (R)-(+)-Chlocyphos efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Bioassay Protocol for Testing (R)-(+)-Chlocyphos Efficacy Audience: Researchers, scientists, and drug development professionals.

A Multi-Tiered Bioassay Strategy for Efficacy and Specificity Assessment of this compound

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Context

This compound is a chiral organophosphorus compound recognized for its potent insecticidal properties.[1] Like other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh); its inhibition leads to an accumulation of ACh at the synaptic cleft, causing hyperstimulation of neuronal cells, resulting in paralysis and death of the insect.[2]

A crucial aspect of this compound is its stereochemistry. Chiral molecules can exhibit significantly different biological activities between their enantiomers.[3] The (R)-enantiomer of Chlocyphos has been identified as the more active isomer, making it essential to employ bioassays that can quantitatively assess and differentiate its efficacy, not only from its corresponding (S)-enantiomer but also from a racemic mixture.[1][4]

This guide presents a comprehensive, multi-tiered bioassay protocol designed to provide a robust evaluation of this compound efficacy. The strategy progresses from a specific in vitro enzymatic assay to a cell-based viability assessment and culminates in a whole-organism bioassay. This structured approach ensures that the observed efficacy is due to the specific inhibition of AChE and not a result of generalized cytotoxicity, thereby providing a complete and reliable profile of the compound's activity.

Guiding Principles and Experimental Logic

  • Tier 1: In Vitro AChE Inhibition. This initial step directly measures the compound's ability to inhibit its intended molecular target, acetylcholinesterase. It is the most direct and sensitive measure of the compound's primary mechanism of action.

  • Tier 2: Cell-Based Viability/Cytotoxicity. This assay serves as a crucial control. It determines whether the concentrations of this compound that inhibit AChE are also causing general cell death. This differentiates specific, target-mediated effects from non-specific toxicity.

  • Tier 3: Whole-Organism Efficacy. This final tier assesses the compound's practical effectiveness on a target insect species. It integrates complex biological factors such as cuticle penetration, metabolism, and delivery to the target site, providing a clear indication of its potential as an insecticide.

G cluster_0 Experimental Workflow cluster_1 Key Questions Addressed T1 Tier 1: In Vitro Assay (AChE Inhibition) T2 Tier 2: Cell-Based Assay (Cytotoxicity) T1->T2 Validate Specificity Q1 Does the compound inhibit the target enzyme? T1->Q1 T3 Tier 3: Whole Organism Assay (Insecticidal Efficacy) T2->T3 Confirm In-Situ Efficacy Q2 Is the effect specific or due to general toxicity? T2->Q2 Q3 Is the compound effective in a biological system? T3->Q3

Caption: High-level experimental workflow for Chlocyphos efficacy testing.

Mechanism of Action: Acetylcholinesterase Inhibition

The bioassay protocols are built around the established mechanism of action for organophosphate insecticides.

MoA cluster_normal Normal Synaptic Function cluster_inhibited Inhibited Synaptic Function ACh Acetylcholine (ACh) Receptor ACh Receptor ACh->Receptor Binds & Activates AChE AChE Enzyme Products Choline + Acetate AChE->Products Hydrolyzes ACh Receptor->AChE ACh Release ACh_i Acetylcholine (ACh) Receptor_i ACh Receptor ACh_i->Receptor_i Constant Stimulation AChE_i AChE Enzyme Result Accumulation of ACh Leads to Paralysis Receptor_i->Result Chlocyphos This compound Chlocyphos->AChE_i Inhibits

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Detailed Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol employs the colorimetric Ellman's method to quantify AChE activity.[5][6] The assay measures the formation of 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored product, which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.[5]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or a relevant insect species.

  • This compound, (S)-(-)-Chlocyphos, and racemic Chlocyphos.

  • Acetylthiocholine iodide (ATCI).

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

  • Sodium Phosphate Buffer (0.1 M, pH 8.0).

  • Dimethyl sulfoxide (DMSO).

  • Donepezil or Chlorpyrifos-oxon (as a positive control inhibitor).[7]

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at 412 nm.

Solution Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Enzyme Stock Solution: Prepare a 1 U/mL stock solution in Assay Buffer. Aliquot and store at -20°C. Further dilute to a working concentration (e.g., 0.1 U/mL) just before use.

  • DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light and store at 4°C.[5]

  • ATCI Stock Solution (15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.[5]

  • Test Compound Stock Solutions (10 mM): Dissolve this compound, (S)-(-)-Chlocyphos, racemic Chlocyphos, and the positive control in 100% DMSO.

  • Test Compound Working Solutions: Create a serial dilution of the stock solutions in Assay Buffer to achieve a range of test concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay wells must be kept below 1% to avoid affecting enzyme activity.[5]

Experimental Procedure:

  • Plate Layout: Design the plate to include wells for:

    • Blank: Assay Buffer, no enzyme.

    • Negative Control (100% Activity): Enzyme + vehicle (Assay Buffer with DMSO).

    • Positive Control: Enzyme + known inhibitor (e.g., Donepezil).

    • Test Compounds: Enzyme + various concentrations of each Chlocyphos isomer.

  • Assay Setup (Final volume: 200 µL/well):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the appropriate test compound working solution, positive control, or vehicle to the corresponding wells.

    • Add 25 µL of the AChE working solution to all wells except the blanks (add 25 µL Assay Buffer to blanks instead).

    • Mix gently and pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Add 50 µL of DTNB solution to all wells.

    • Add 50 µL of ATCI solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at time zero (T=0).

    • Continue to measure the absorbance every minute for 10-15 minutes using the kinetic mode of the plate reader.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion.

  • Calculate the percentage of AChE inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate_Test_Compound / Rate_Negative_Control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of an inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[5]

CompoundPredicted IC50 Value (nM)
This compound5 - 20
(S)-(-)-Chlocyphos500 - 2000
Racemic Chlocyphos10 - 40
Donepezil (Control)10 - 30
Protocol 2: Cell-Based Cytotoxicity Assay (MTS/MTT Method)

This assay determines the general toxicity of the compound on a relevant cell line (e.g., insect-derived Sf9 cells or human SH-SY5Y neuroblastoma cells) to ensure the effects observed in Protocol 1 are target-specific.[7][8]

Materials and Reagents:

  • Insect or mammalian cell line (e.g., Sf9 or SH-SY5Y).

  • Appropriate cell culture medium and supplements.

  • Test compounds (this compound, etc.).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).[8]

  • Doxorubicin or Saponin (as a positive control for cytotoxicity).[9]

  • 96-well cell culture plates.

  • Humidified incubator (appropriate temperature and CO2).

  • Microplate reader capable of measuring absorbance at 490 nm.

Experimental Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the Chlocyphos isomers and controls at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions. Treat cells for a period relevant to the whole-organism assay (e.g., 24-48 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Abs_Test_Compound / Abs_Vehicle_Control) * 100

    • Plot % Viability against the logarithm of the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Data Interpretation: A therapeutically relevant compound should have a CC50 value that is significantly higher (ideally >100-fold) than its AChE IC50 value. This indicates a wide therapeutic window where the compound is effective against its target at concentrations that are not generally toxic to cells.

Protocol 3: Whole-Organism Efficacy (CDC Bottle Bioassay Adaptation)

This protocol assesses the practical insecticidal efficacy of this compound using a standardized method.[10] It measures the time required for a specific dose of the insecticide to incapacitate or kill a target insect population.

Materials and Reagents:

  • Target insect species (e.g., Aedes aegypti mosquitoes or Drosophila).

  • 250 mL glass bottles (e.g., Wheaton bottles).

  • Test compounds dissolved in high-purity acetone.

  • Acetone (for control bottles).

  • Aspirator for handling insects.

  • Timer.

Experimental Procedure:

  • Bottle Coating:

    • Prepare a diagnostic dose of each Chlocyphos isomer in acetone. The diagnostic dose is a concentration predetermined to kill 100% of a susceptible insect population within a specific time.[10] If this is not known, a dose-response curve must first be generated.

    • Add 1 mL of the insecticide solution (or pure acetone for control bottles) to each bottle.

    • Cap and roll the bottle on its side until the acetone has completely evaporated, leaving a uniform coating of the compound on the inner surface. Let the bottles air dry for at least 1 hour.

  • Insect Exposure:

    • Introduce 20-25 non-blood-fed female mosquitoes (or other target insects) into each bottle using an aspirator.

    • Start the timer immediately.

  • Observation:

    • Record the number of dead or incapacitated insects at regular intervals (e.g., every 15 minutes) until all insects in the test bottles are dead or for a maximum of 2 hours.

    • Insects in the control bottle should remain viable for the duration of the test. If more than 10% of control insects die, the assay is considered invalid.

  • Data Analysis:

    • Calculate the mortality rate at each time point for each compound.

    • Determine the LT50 (Lethal Time 50), the time required to kill 50% of the insect population, for each Chlocyphos isomer.

CompoundPredicted LT50 (minutes) at 10 µ g/bottle
This compound20 - 40
(S)-(-)-Chlocyphos> 120
Racemic Chlocyphos45 - 75
Control (Acetone only)No mortality

Conclusion

This multi-tiered approach provides a comprehensive and reliable framework for assessing the efficacy of this compound. By integrating in vitro enzymatic assays, cell-based toxicity screening, and whole-organism bioassays, researchers can obtain a clear and validated understanding of the compound's specific activity, selectivity, and practical insecticidal potential. The inclusion of enantiomeric comparators is critical to definitively establish the stereospecific superiority of the (R)-(+)-isomer, guiding further development and application in pest control.

References

  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

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  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2023). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Retrieved from [Link]

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  • PubMed. (2022). Development and validation of a larval bioassay and selection protocol for insecticide resistance in Drosophila suzukii. Retrieved from [Link]

  • PubMed Central. (2023). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. Retrieved from [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Retrieved from [Link]

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  • PubMed. (1987). Potentiation of gamma-aminobutyric-acid-activated chloride conductance by a steroid anaesthetic in cultured rat spinal neurones. Retrieved from [Link]

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  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • PubMed Central. (2004). Inhibition of GABA-gated chloride channels by 12,14-dichlorodehydroabietic acid in mammalian brain. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of Chlorpyrifos. Retrieved from [Link]

  • ResearchGate. (2022). The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry. Retrieved from [Link]

  • MDPI. (2022). Crystallography of Contemporary Contact Insecticides. Retrieved from [Link]

  • PubMed. (2012). Enantiomeric separation and toxicity of an organophosporus insecticide, pyraclofos. Retrieved from [Link]

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Sources

Protocol for Evaluating the Efficacy of (R)-(+)-Chlocyphos Against Key Agricultural Pests

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

(R)-(+)-Chlocyphos is a chiral organophosphate compound recognized for its potent insecticidal properties, primarily utilized in agricultural pest management and public health vector control.[1] The specific stereoisomer, the (R)-enantiomer, has demonstrated superior efficacy compared to its (S)-(-)-enantiomer, highlighting the critical role of chirality in developing more effective and environmentally considerate pesticides.[1] Like other organophosphates, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme essential for nerve function in insects.[2][3] This disruption leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the pest.[1][4] This document provides a comprehensive guide with detailed, validated protocols for evaluating the biological efficacy of this compound. We present methodologies for assessing both contact and systemic toxicity against two economically significant and representative agricultural pest models: the two-spotted spider mite (Tetranychus urticae), a key arachnid pest, and the green peach aphid (Myzus persicae), a destructive piercing-sucking insect. These protocols are designed to ensure scientific rigor, reproducibility, and the generation of reliable dose-response data for research, development, and resistance monitoring purposes.

The Scientific Foundation: Mechanism of Action at the Cholinergic Synapse

To design a robust evaluation protocol, it is essential to first understand the biochemical target of this compound. The efficacy of this molecule is rooted in its ability to disrupt the normal functioning of the insect's central nervous system at the cholinergic synapse.

In a healthy nervous system, the enzyme acetylcholinesterase (AChE) plays a crucial housekeeping role. It hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the nerve signal and allowing the neuron to return to its resting state.[4] Organophosphate insecticides, including this compound, act as quasi-irreversible inhibitors of AChE.[5] The phosphorus atom of the insecticide forms a covalent bond with a serine residue in the active site of the AChE enzyme, a process known as phosphorylation.[6] This effectively inactivates the enzyme, preventing it from breaking down ACh. The resulting accumulation of ACh in the synaptic cleft leads to continuous and uncontrolled stimulation of cholinergic receptors, causing tremors, paralysis, and ultimately, the death of the insect.[3][7][8]

cluster_0 Normal Synaptic Function cluster_1 This compound Intoxication ACh_released 1. Acetylcholine (ACh) is released ACh_receptor 2. ACh binds to postsynaptic receptors ACh_released->ACh_receptor AChE_active 3. Acetylcholinesterase (AChE) hydrolyzes ACh ACh_receptor->AChE_active Signal_termination 4. Signal is terminated AChE_active->Signal_termination Chlocyphos This compound enters synapse AChE_inhibited AChE is phosphorylated and inhibited Chlocyphos->AChE_inhibited Inhibits ACh_accumulates ACh accumulates in synapse AChE_inhibited->ACh_accumulates Causes Overstimulation Continuous receptor stimulation leads to paralysis and death ACh_accumulates->Overstimulation Leads to

Caption: Mechanism of AChE inhibition by this compound.

Core Principles of Insecticide Bioassay Design

A bioassay is the quantitative estimation of a substance's potency by its effect on living organisms.[9] For insecticides, this translates to systematically determining the dose or concentration required to elicit a specific response, typically mortality.

  • Dose-Response Relationship: The fundamental principle is that the intensity of the response is proportional to the dose. By exposing pest populations to a series of increasing concentrations of this compound, we can generate a dose-response curve. From this curve, we calculate key toxicological endpoints like the LC50 (Lethal Concentration required to kill 50% of the test population) or LD50 (Lethal Dose).[10][11] The LC50 value is the primary metric for comparing the toxicity of different compounds or the susceptibility of different pest populations.[12]

  • Essential Controls for Self-Validation: Every protocol must be a self-validating system.

    • Negative Control: This group is treated only with the solvent (e.g., acetone-water solution) used to dilute the insecticide. It establishes the baseline mortality due to handling or environmental stress. If mortality in the negative control exceeds 10-20%, the assay is considered invalid and must be repeated.[13]

    • Positive Control: This group is treated with an insecticide of a known mode of action and efficacy against the target pest. This control validates the health and susceptibility of the test population and the overall integrity of the bioassay procedure.

  • Data Correction and Statistical Analysis:

    • Abbott's Formula: When mortality occurs in the negative control group (between 5% and 20%), the observed mortality in the treatment groups must be corrected using Abbott's formula to reflect the mortality caused by the chemical alone.[13]

      • Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100

      • Where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.

    • Probit Analysis: Mortality data is rarely linear. Probit analysis is a statistical method that transforms the sigmoid dose-response curve into a straight line, allowing for the accurate calculation of LC50/LC90 values and their 95% confidence intervals using linear regression.[11][14][15] These confidence intervals are crucial for determining if observed differences in LC50 values are statistically significant.

General Materials and Reagent Preparation

3.1. Essential Equipment

  • Stereomicroscope

  • Analytical balance

  • Glass vials or bottles for stock solutions

  • Volumetric flasks and pipettes (various sizes)

  • Petri dishes (e.g., 60 mm or 90 mm)

  • Fine camel-hair brushes for handling insects

  • Repeating pipette or micro-applicator

  • Spray tower (optional, for spray application simulation)

  • Forceps

  • Environmental growth chamber or incubator

3.2. Reagent Preparation

  • Stock Solution (e.g., 1000 ppm): Accurately weigh the required amount of technical grade this compound and dissolve it in a suitable solvent, such as acetone, in a volumetric flask.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. A geometric progression (e.g., 100, 50, 25, 12.5, 6.25 ppm) is often effective for range-finding experiments. For definitive assays, at least five concentrations causing mortality between 10% and 90% are required for robust probit analysis.[13]

  • Final Test Solution: For aqueous bioassays like leaf-dipping, the acetone-based dilutions are typically mixed with distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.01-0.05%) to ensure uniform wetting of the treated surface. The final acetone concentration should be kept low (typically <1%) to minimize solvent-induced toxicity.

Protocol 1: Contact Toxicity Bioassay against Two-Spotted Spider Mite (Tetranychus urticae)

Rationale: T. urticae is a polyphagous pest causing significant damage to a wide range of crops. Its small size, rapid life cycle, and tendency to develop resistance make it an important target for acaricides.[16] The slide-dip or leaf-dip bioassay is a standard, reliable method for evaluating the contact toxicity of a compound to mites.[13][17]

4.1. Step-by-Step Methodology

  • Pest Rearing: Maintain a healthy, susceptible colony of T. urticae on a suitable host, such as bean plants (Phaseolus vulgaris), in a controlled environment (25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).[13] For age-specific assays, synchronize the mites by placing adult females on fresh leaves for 24 hours to lay eggs and then removing the adults.

  • Preparation of Test Arenas (Leaf Disc Method):

    • Excise leaf discs (e.g., 2-3 cm diameter) from untreated host plants.

    • Place each disc, abaxial (lower) side up, on a layer of moistened cotton or agar in a Petri dish. This keeps the leaf turgid.

  • Mite Infestation: Using a fine brush, carefully transfer 20-30 adult female mites onto each leaf disc.

  • Application of this compound:

    • Prepare at least five concentrations of the insecticide plus a negative control (solvent + surfactant only).

    • Individually dip each infested leaf disc into the appropriate test solution for 5 seconds with gentle agitation.[13][18]

    • Place the dipped discs on paper towels to air-dry for 1-2 hours.

  • Incubation: Return the dried discs to their respective Petri dishes and incubate under the controlled conditions mentioned in step 1.

  • Mortality Assessment: After 24 and 48 hours, examine the mites under a stereomicroscope. A mite is considered dead if it is unable to move at least one body length when gently prodded with a fine brush.[13][19]

4.2. Data Collection and Analysis

Concentration (ppm)ReplicateTotal Mites (N)Dead Mites% MortalityCorrected % Mortality
0 (Control)12514.0-
0 (Control)22528.0-
0 (Control)32514.0-
6.25125416.0Calculate
12.5125832.0Calculate
251251560.0Calculate
501252288.0Calculate
10012525100.0Calculate
  • Record the number of dead and live mites for each concentration and replicate.

  • Calculate the average control mortality. If it is between 5-20%, correct the treatment mortalities using Abbott's formula.

  • Subject the corrected mortality data to probit analysis to determine the LC50 and LC95 values and their 95% confidence intervals.

cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Analysis Phase A 1. Rear Mite Colony (T. urticae) B 2. Prepare Leaf Discs on Moist Cotton A->B D 4. Infest Discs with Adult Female Mites B->D C 3. Prepare Serial Dilutions of this compound E 5. Dip Infested Discs in Test Solutions (5s) C->E D->E F 6. Air Dry Discs and Incubate (25°C, 16:8 L:D) E->F G 7. Assess Mortality at 24h & 48h F->G H 8. Correct Mortality (Abbott's Formula) G->H I 9. Probit Analysis to Determine LC50 H->I

Caption: Workflow for the spider mite contact toxicity bioassay.

Protocol 2: Contact & Systemic Bioassay against Green Peach Aphid (Myzus persicae)

Rationale: M. persicae is a globally significant pest that damages plants directly through feeding and indirectly by vectoring plant viruses. As a phloem-feeder, it is susceptible to both contact insecticides on the plant surface and systemic insecticides translocated within the plant's vascular tissue.[20] Evaluating both routes of exposure provides a comprehensive profile of this compound's utility against such pests.

5.1. Part A: Leaf-Dip Bioassay (Contact Toxicity)

This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended method.[18]

  • Pest Rearing: Maintain colonies of M. persicae on a suitable host plant like cabbage (Brassica oleracea) or bell pepper (Capsicum annuum) in an aphid-proof cage under controlled conditions (23 ± 2°C, 65 ± 10% RH, 16:8 L:D photoperiod).

  • Leaf Disc Preparation: Prepare leaf discs and place them on an agar base (1-1.5% w/v) in Petri dishes as described in section 4.1.

  • Application: Prepare test solutions as previously described. Dip each leaf disc (without aphids) into the solution for 10 seconds with gentle agitation.[18]

  • Drying and Infestation: Allow the discs to air dry completely (abaxial side up). Once dry, carefully transfer 15-25 adult apterous (wingless) aphids to each disc.

  • Incubation & Assessment: Seal the Petri dishes with ventilated lids. Incubate under rearing conditions. Assess mortality after 48 and 72 hours. Aphids that are moribund or unable to right themselves are considered dead.[18][21] Analyze data using probit analysis as described for mites.

5.2. Part B: Soil Drench Bioassay (Systemic Toxicity)

Rationale: This method evaluates the ability of the plant to absorb this compound from the soil and translocate it to the foliage in concentrations sufficient to kill feeding aphids.[22][23]

  • Plant Preparation: Grow host plants (e.g., bell pepper) individually in pots (e.g., 10 cm diameter) with standardized soil until they reach a suitable size (e.g., 4-6 true leaves).

  • Application: Prepare aqueous solutions of this compound. Apply a precise volume of each test concentration to the soil surface of each pot, ensuring even distribution. The negative control group receives only water.

  • Uptake Period: Allow 3-5 days for the plant to absorb and translocate the compound.[24] During this time, keep the plants under controlled conditions and water them as needed, avoiding leaching from the bottom of the pot.

  • Infestation: After the uptake period, confine a known number of adult aphids (e.g., 20) to a specific leaf on each plant using a clip cage. This ensures consistent exposure and prevents aphids from escaping.

  • Incubation and Assessment: Maintain the infested plants in the growth chamber. Assess aphid mortality within the clip cages at 48, 72, and 96 hours post-infestation.

  • Data Analysis: Calculate the LC50 based on the initial concentrations applied to the soil.

cluster_Contact Protocol A: Contact Toxicity (Leaf-Dip) cluster_Systemic Protocol B: Systemic Toxicity (Soil Drench) C1 1a. Dip Leaf Disc in Solution C2 2a. Air Dry Disc C1->C2 C3 3a. Infest with Aphids C2->C3 C4 4a. Incubate & Assess Mortality (48-72h) C3->C4 Analysis 5. Probit Analysis to Determine LC50 for each Exposure Route C4->Analysis S1 1b. Apply Solution to Soil S2 2b. Allow 3-5 Days for Plant Uptake S1->S2 S3 3b. Infest Leaf with Aphids (Clip Cage) S2->S3 S4 4b. Incubate & Assess Mortality (48-96h) S3->S4 S4->Analysis

Caption: Parallel workflows for aphid contact vs. systemic bioassays.

Data Interpretation and Assay Validation

The ultimate goal of these protocols is to generate reliable, interpretable data.

  • Comparing Potency: A lower LC50 value indicates higher toxicity. By comparing the LC50 values, you can quantitatively assess the potency of this compound. For example, comparing the contact LC50 for aphids and spider mites will reveal if it is more potent against one pest type. Comparing the contact vs. systemic LC50 for aphids will indicate the efficiency of its systemic action.

  • Statistical Significance: The 95% confidence intervals (CIs) generated by probit analysis are critical. If the 95% CIs for two LC50 values do not overlap, the difference between them is considered statistically significant.[11][14] This is the standard method for determining if a field-collected population is significantly more resistant than a known susceptible laboratory strain.

  • Assay Validation Checklist:

    • Was the negative control mortality below 20% (ideally <10%)?

    • Did the positive control insecticide cause the expected level of mortality in the susceptible strain?

    • Were at least five concentrations used, resulting in a range of mortalities from just above control mortality to near 100%?

    • Was the dose-response relationship clear (i.e., did mortality increase with concentration)?

If the answer to all these questions is "yes," the results of the bioassay can be considered valid and trustworthy.

References

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  • Title: Aphids Source: Insecticide Resistance Action Committee (IRAC) URL: [Link]

  • Title: New and simple bioassay method for monitoring pesticide toxicity in aphid species Source: ResearchGate URL: [Link]

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Application of (R)-(+)-Chlocyphos in Acetylcholinesterase Inhibition Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1][2] The inhibition of AChE is a key mechanism of action for a wide range of compounds, including clinical drugs for Alzheimer's disease and myasthenia gravis, as well as potent insecticides and nerve agents.[1][2] Among the most powerful inhibitors are organophosphorus (OP) compounds, which act by irreversibly phosphorylating a serine residue in the active site of the enzyme.[1]

(R)-(+)-Chlocyphos, a chiral organophosphorus compound, has emerged as a significant molecule in agricultural chemistry due to its potent insecticidal properties.[3] Chirality plays a crucial role in the biological activity of many pesticides, and this compound is no exception.[3][4] The (R)-enantiomer has been identified as being more effective than its (S)-(-) counterpart, underscoring the importance of stereospecificity in the interaction with AChE.[3] This document provides a detailed guide to the application of this compound in AChE inhibition assays, from the underlying mechanism to detailed experimental protocols.

Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

The primary mechanism of toxicity for organophosphorus compounds like this compound is the inhibition of acetylcholinesterase.[1][2] This process can be broken down into several key steps:

  • Formation of the Enzyme-Inhibitor Complex: The OP compound initially binds to the active site of AChE, forming a non-covalent Michaelis-like complex.

  • Phosphorylation of the Active Site: The phosphorus atom of the OP is then attacked by the hydroxyl group of a critical serine residue in the AChE active site. This results in the formation of a stable, covalent phosphate-serine bond and the release of a leaving group.

  • Irreversible Inhibition: The phosphorylated enzyme is catalytically inactive. The regeneration of the active enzyme is extremely slow, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This results in the characteristic signs of OP poisoning.

The stereochemistry of the OP inhibitor can significantly influence the rate of phosphorylation and the stability of the phosphorylated enzyme, leading to differences in inhibitory potency between enantiomers.[4][5][6]

Visualizing the Inhibition Pathway

The following diagram illustrates the irreversible inhibition of acetylcholinesterase by an organophosphorus compound like this compound.

AChE_Inhibition AChE Active AChE (Serine-OH) Complex AChE-Chlocyphos Complex AChE->Complex Binding OP This compound OP->Complex Inhibited_AChE Phosphorylated AChE (Inactive) Complex->Inhibited_AChE Phosphorylation Leaving_Group Leaving Group Complex->Leaving_Group

Caption: Mechanism of irreversible AChE inhibition by this compound.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The most widely used method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman.[7] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[7] The rate of color formation is directly proportional to the AChE activity.

Materials and Reagents
  • This compound (CAS: 98674-87-4)[3][8][9][10]

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Solvent for this compound (e.g., DMSO, ethanol)

Solution Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point of 0.1 U/mL is common.

  • ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare this solution fresh daily.

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer to a final concentration of 3 mM. Protect this solution from light.

  • This compound Stock Solution (e.g., 1 mM): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

Assay Procedure (96-well plate format)

The following workflow outlines the steps for conducting the AChE inhibition assay.

Assay_Workflow start Start prep Prepare Reagent and Inhibitor Dilutions start->prep plate Add Buffer, Inhibitor, and AChE to Microplate Wells prep->plate preincubate Pre-incubate at 37°C (e.g., 15 minutes) plate->preincubate add_reagents Add ATCh and DTNB to Initiate Reaction preincubate->add_reagents measure Kinetic Measurement (Absorbance at 412 nm) add_reagents->measure analyze Data Analysis: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the AChE inhibition assay.

Step-by-Step Protocol:

  • Plate Setup:

    • Blank: Contains buffer, ATCh, and DTNB, but no enzyme.

    • Control (100% Activity): Contains buffer, AChE, ATCh, DTNB, and the solvent used for the inhibitor.

    • Test Wells: Contain buffer, AChE, ATCh, DTNB, and the desired concentration of this compound.

  • Pre-incubation: To the appropriate wells, add the phosphate buffer, the this compound dilution (or solvent for the control), and the AChE solution. Mix gently and incubate the plate at 37°C for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To all wells, add the ATCh and DTNB solutions to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Data Presentation and Interpretation

Table 1: Example Data for AChE Inhibition by an Organophosphorus Compound

Inhibitor Concentration (log M)% Inhibition (Mean ± SD)
-95.2 ± 1.1
-815.8 ± 2.3
-748.9 ± 3.5
-685.1 ± 2.8
-598.7 ± 0.9

Note: This is example data and does not represent actual results for this compound.

When studying chiral compounds like Chlocyphos, it is crucial to also test the (S)-(-)-enantiomer and the racemic mixture to quantify the enantiomeric ratio of inhibition. Studies on other chiral organophosphates have shown significant differences in the inhibitory potency of enantiomers. For instance, for the insecticide profenofos, the (+)-enantiomer is significantly more inhibitory to AChE in vitro than the (-)-enantiomer.[4] A similar stereoselectivity is expected for Chlocyphos.

Advanced Considerations and Best Practices

  • Enzyme Source: The sensitivity of AChE to inhibitors can vary between species.[4] It is important to select an enzyme source that is relevant to the research question (e.g., human recombinant AChE for drug development).

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low (typically <1%) and run a solvent control to account for any effects on enzyme activity.

  • Kinetic Analysis: To gain a deeper understanding of the inhibition mechanism, a full kinetic analysis can be performed. This involves measuring the initial rates of reaction at various substrate and inhibitor concentrations to determine kinetic parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or mixed). For many organophosphates, the inhibition is time-dependent and irreversible, requiring the determination of the bimolecular rate constant (ki).[12]

  • Safety Precautions: this compound is a potent organophosphorus compound and should be handled with appropriate personal protective equipment in a well-ventilated area.[3] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound serves as an important example of a stereospecific organophosphorus inhibitor of acetylcholinesterase. The protocols and principles outlined in this guide provide a framework for researchers to accurately assess its inhibitory potency and to explore the broader implications of chirality in the design and evaluation of AChE inhibitors. The use of standardized assays, such as the Ellman method, coupled with careful experimental design and data analysis, is essential for generating reliable and reproducible results in this critical area of research.

References

  • Amitai, G., Moorad, D., Adani, R., & Doctor, B. P. (1998). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Biochemical Pharmacology, 56(3), 293–299. [Link]

  • ChemBK. (2024). 4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-Oxide. Retrieved from [https://www.chembk.com/en/chem/(4R)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-Oxide]([Link] 2-Oxide)

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Pestka, M., et al. (2009). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environmental Toxicology and Chemistry, 28(11), 2350-2357. [Link]

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  • ResearchGate. (n.d.). Determination of CHP IC 50 based on AChE inhibition. Retrieved from [Link]

  • Mortensen, S. R., et al. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and Applied Pharmacology, 148(1), 55-62.
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  • Liu, W., et al. (2012). Enantiomeric separation and toxicity of an organophosporus insecticide, pyraclofos. Journal of Agricultural and Food Chemistry, 60(29), 7129-7134.
  • Wikipedia. (n.d.). Chlorpyrifos. Retrieved from [Link]

  • Homologa. (2021). Chlorpyrifos: are there alternatives?. Retrieved from [Link]

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  • Wang, Y., et al. (2013). Enantioselective separation and zebrafish embryo toxicity of insecticide beta-cypermethrin. Chemosphere, 90(2), 657-662.
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Application Notes and Protocols for Utilizing (R)-(+)-Chlocyphos as a Chiral Probe in Neurotoxicology Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of xenobiotics plays a pivotal role in their interaction with biological systems. In neurotoxicology, particularly concerning organophosphorus (OP) compounds, enantioselectivity can dictate the potency and mechanism of toxicity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of (R)-(+)-Chlocyphos, a putative chiral organophosphate, as a stereospecific probe to investigate neurotoxic mechanisms. We delve into the foundational principles of chiral toxicology, provide detailed, step-by-step protocols for key in vitro assays, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for assessing the stereospecific effects of neurotoxicants.

The Imperative of Chirality in Neurotoxicology

Chiral substances, molecules that are non-superimposable mirror images of each other (enantiomers), can exhibit profound differences in their pharmacological and toxicological profiles.[1][2] This is because biological systems, replete with chiral molecules such as amino acids and sugars, create a chiral environment where enantiomers can interact differently with enzymes, receptors, and other macromolecules.[2] In the realm of neurotoxicology, the study of chiral pesticides and nerve agents has revealed that one enantiomer is often significantly more toxic than its mirror image.[3][4][5] This stereospecificity primarily arises from the differential inhibition of key enzymes, most notably acetylcholinesterase (AChE).[3][4][5]

This compound, as a chiral organophosphate, serves as an exemplary tool to dissect these stereospecific interactions. By comparing the effects of the (R)-(+)-enantiomer with its (S)-(-)-counterpart and the racemic mixture, researchers can gain invaluable insights into the structure-activity relationships that govern neurotoxicity. Such studies are not merely academic; they have significant implications for risk assessment, the development of safer pesticides, and the design of more effective antidotes.[2][6]

This compound: A Stereospecific Probe for Acetylcholinesterase

The primary mechanism of acute toxicity for organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses.[7][8] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in a state of hypercholinergic stimulation, which can manifest as a cholinergic crisis characterized by a range of symptoms from muscle tremors to respiratory failure and death.[7][8]

Organophosphates inhibit AChE by phosphorylating a serine residue within the enzyme's active site, forming a stable covalent bond.[7][9][10] The rate of this phosphorylation and the subsequent stability of the enzyme-inhibitor complex can be highly dependent on the stereochemistry of the organophosphate.[3][4][11] this compound, by its chiral nature, is expected to exhibit stereoselective inhibition of AChE. One enantiomer will likely fit more favorably into the active site, leading to a faster rate of inhibition and potentially a more stable phosphorylated enzyme.

Experimental Protocols

Preparation of this compound and its Enantiomers

The synthesis and resolution of chiral organophosphates like Chlocyphos are critical preliminary steps. While the specific synthesis of "Chlocyphos" is not detailed in publicly available literature, general methods for the synthesis and resolution of chiral OPs can be adapted.[12][13][14][15][16]

Protocol 1: Enantiomeric Resolution of Chlocyphos (General Approach)

  • Synthesis of Racemic Chlocyphos: Synthesize the racemic mixture of Chlocyphos using established organophosphorus chemistry.

  • Chiral Resolution: Employ chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (e.g., polysaccharide-based) to separate the (R)-(+)- and (S)-(-)-enantiomers.[16][17][18]

  • Purity and Configuration Assessment:

    • Assess the enantiomeric purity of the separated fractions using analytical chiral HPLC.

    • Determine the absolute configuration of each enantiomer using techniques such as X-ray crystallography or by comparison to standards if available.[16]

  • Stock Solution Preparation: Prepare stock solutions of the pure this compound, (S)-(-)-Chlocyphos, and the racemic mixture in a suitable solvent (e.g., DMSO) and store at -20°C. Ensure the final solvent concentration in assays does not interfere with the results.[19][20]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which measures the activity of AChE colorimetrically.[19][21][22]

Protocol 2: Stereospecific Inhibition of AChE by Chlocyphos Enantiomers

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant)[3][23]

  • Acetylthiocholine iodide (ATCI) - Substrate[19]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)[19]

  • Phosphate buffer (0.1 M, pH 7.4)[21]

  • This compound, (S)-(-)-Chlocyphos, and racemic Chlocyphos stock solutions

  • 96-well microplate[19]

  • Microplate reader capable of measuring absorbance at 412 nm[19][22]

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.[19]

    • Prepare a working solution of AChE in the buffer.[19]

    • Prepare serial dilutions of the (R)-(+)-, (S)-(-)-, and racemic Chlocyphos stock solutions in the buffer to create a range of concentrations for testing.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL buffer + 25 µL ATCI + 25 µL DTNB

    • Control (100% Activity): 125 µL buffer + 25 µL AChE + 25 µL ATCI + 25 µL DTNB

    • Test Wells: 100 µL buffer + 25 µL of each Chlocyphos dilution + 25 µL AChE. Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[19] Then, initiate the reaction by adding 25 µL ATCI and 25 µL DTNB.

  • Measurement: Immediately after adding the substrate and DTNB, measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[19]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each Chlocyphos concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for each enantiomer and the racemate using non-linear regression analysis.[21]

Expected Outcome and Interpretation: A significant difference in the IC₅₀ values between the (R)-(+)- and (S)-(-)-enantiomers would provide strong evidence for stereospecific inhibition of AChE. The enantiomer with the lower IC₅₀ value is the more potent inhibitor.

Table 1: Hypothetical AChE Inhibition Data for Chlocyphos Enantiomers

CompoundIC₅₀ (nM)
This compound15
(S)-(-)-Chlocyphos1500
Racemic Chlocyphos30
Cell-Based Neurotoxicity Assays

Cell-based assays provide a more physiologically relevant system to assess the neurotoxic potential of compounds, taking into account factors like cell permeability and intracellular metabolism.[23][24][25] Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for this purpose.[26]

Protocol 3: Assessing Stereospecific Cytotoxicity of Chlocyphos in SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

  • This compound, (S)-(-)-Chlocyphos, and racemic Chlocyphos stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit

  • 96-well cell culture plates

  • Plate reader for measuring absorbance

Procedure:

  • Cell Culture: Culture SH-SY5Y cells under standard conditions (37°C, 5% CO₂).

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound, (S)-(-)-Chlocyphos, and racemic Chlocyphos for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (medium with the same concentration of DMSO used for the stock solutions).

  • Cell Viability Assay (MTT Assay):

    • After the treatment period, remove the medium and add fresh medium containing MTT.

    • Incubate for a few hours until formazan crystals form.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability) for each enantiomer and the racemate.

Protocol 4: Neurite Outgrowth Assay

For a more specific assessment of neurodevelopmental toxicity, a neurite outgrowth assay can be performed using differentiated SH-SY5Y cells or primary neurons.

Procedure:

  • Cell Differentiation (for SH-SY5Y): Differentiate the SH-SY5Y cells using a suitable agent (e.g., retinoic acid) to induce a more neuron-like phenotype.

  • Treatment: Expose the differentiated cells to sub-lethal concentrations of the Chlocyphos enantiomers and racemate.

  • Imaging: After the treatment period, fix the cells and stain them with a neuronal marker (e.g., β-III tubulin). Capture images using a high-content imaging system.

  • Analysis: Quantify neurite length and branching using appropriate software. Compare the effects of the different enantiomers on these parameters.

Expected Outcome and Interpretation: Differences in the EC₅₀ values or in the extent of neurite outgrowth inhibition between the enantiomers will highlight the stereospecific neurotoxic potential of Chlocyphos beyond direct AChE inhibition.[26] These effects could be due to off-target interactions or differential metabolism of the enantiomers.

Visualizing the Experimental Workflow and Underlying Mechanisms

To better illustrate the experimental design and the expected mechanistic pathway, the following diagrams are provided.

G cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion racemic Racemic Chlocyphos resolution Chiral HPLC Resolution racemic->resolution enantiomers This compound (S)-(-)-Chlocyphos resolution->enantiomers ache_assay AChE Inhibition Assay enantiomers->ache_assay Test Stereospecific Inhibition cell_assay Cell-Based Neurotoxicity Assays enantiomers->cell_assay Assess Stereospecific Cytotoxicity ic50 IC50 Determination ache_assay->ic50 ec50 EC50 Determination cell_assay->ec50 neurite Neurite Outgrowth Analysis cell_assay->neurite conclusion Stereospecific Neurotoxicity Profile ic50->conclusion ec50->conclusion neurite->conclusion

Figure 1: Experimental workflow for assessing the neurotoxicity of Chlocyphos enantiomers.

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound cluster_outcome Toxic Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Inhibited_AChE Inhibited AChE Chlocyphos This compound Chlocyphos->AChE Inhibits (High Affinity) ACh_Accumulation ACh Accumulation Hyperstimulation Cholinergic Hyperstimulation ACh_Accumulation->Hyperstimulation Neurotoxicity Neurotoxicity Hyperstimulation->Neurotoxicity

Figure 2: Mechanism of stereospecific AChE inhibition by this compound.

Concluding Remarks and Future Directions

The use of this compound as a chiral probe provides a powerful approach to elucidate the stereospecific mechanisms of organophosphate neurotoxicity. The protocols outlined in this guide offer a robust framework for conducting these investigations, from the fundamental assessment of AChE inhibition to more complex cell-based assays. By systematically comparing the effects of the individual enantiomers and the racemic mixture, researchers can contribute to a deeper understanding of neurotoxicant-target interactions.

Future studies could expand upon these protocols to include in vivo models to investigate the stereospecific pharmacokinetics and pharmacodynamics of Chlocyphos. Additionally, exploring downstream effects of AChE inhibition, such as oxidative stress and apoptosis, at the enantiomeric level will provide a more complete picture of the neurotoxic cascade.[26][27][28] Such detailed mechanistic understanding is crucial for the development of enantiomerically pure pesticides with improved safety profiles and for the design of more effective therapeutic interventions for organophosphate poisoning.

References

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Application Notes and Protocols: Formulation of (R)-(+)-Chlocyphos for Agricultural and Public Health Use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Development Professionals

Abstract

(R)-(+)-Chlocyphos is a chiral organophosphate insecticide recognized for its potent activity against a wide spectrum of agricultural and public health pests.[1] As with all organophosphates, its mechanism of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, leading to nerve overstimulation, paralysis, and death in target insects.[1][2][3] The efficacy, stability, and safety of this active ingredient (AI) are critically dependent on its formulation. This document provides a detailed guide to developing stable and effective formulations of this compound, specifically focusing on Emulsifiable Concentrates (ECs) and Wettable Powders (WPs), which are common formulation types for such applications.[4][5] The protocols herein are designed to be self-validating, incorporating essential quality control checkpoints to ensure reproducible and reliable outcomes.

Pre-Formulation Analysis: The Foundation of Efficacy

Before selecting a formulation strategy, a thorough understanding of the active ingredient's physicochemical properties is paramount. These properties dictate the choice of inert ingredients and the ultimate formulation type. This compound is a crystalline solid.[6][7]

Table 1: Physicochemical Properties of this compound

Property Value Significance in Formulation
Chemical Name (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide Provides structural information for solubility predictions.[7]
Molecular Formula C₁₁H₁₄ClO₄P Influences molecular weight and solubility characteristics.[8]
Molecular Weight 276.65 g/mol Essential for calculating concentrations and molar ratios.[8]
Appearance White crystalline solid Dictates the need for solubilization (for ECs) or fine grinding (for WPs).[6]
Melting Point 228-234 °C High melting point suggests stability at typical storage temperatures.[7]

| Solubility | Sparingly soluble in water; soluble in most organic solvents.[9] | This is the most critical factor. Low water solubility makes EC or WP formulations necessary for application as a dilute aqueous spray.[4][10] |

Rationale for Formulation Selection
  • Emulsifiable Concentrate (EC): An EC is ideal when the active ingredient has good solubility in a water-immiscible organic solvent.[11][12] This formulation allows a high concentration of the AI to be dissolved in a stable liquid form, which then spontaneously forms an oil-in-water emulsion upon dilution for spraying.[12][13] This is a preferred method for many agricultural applications due to ease of handling and mixing.[14]

  • Wettable Powder (WP): A WP is a dry, finely ground formulation suitable for AIs that are solid and not readily soluble.[10][15] The AI is combined with an inert carrier and surfactants.[16] WPs are mixed with water to form a suspension for spraying.[15] They are often more stable over long storage periods, especially in variable temperature conditions, and avoid the use of organic solvents, which can be an environmental and regulatory concern.[11][16]

Formulation Development Protocols

The following protocols provide a framework for developing lab-scale batches of this compound formulations. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), given the high toxicity of organophosphates.[17][18][19]

Protocol 1: Emulsifiable Concentrate (EC) Formulation (Target: 250 g/L AI)

An EC formulation is a sophisticated system where the solvent must fully dissolve the AI, and the emulsifier package must ensure a stable emulsion when diluted in water of varying hardness.[11][12]

Causality of Component Selection:

  • Solvent: Aromatic solvents (e.g., Solvesso™ 150) are chosen for their high solvency power for complex organic molecules like Chlocyphos. This ensures the AI remains in solution during storage, even at low temperatures.

  • Emulsifiers: A blend of non-ionic and anionic surfactants is critical.[11] The non-ionic surfactant provides steric stabilization, while the anionic component prevents droplet coalescence through electrostatic repulsion, creating a robust emulsion cloud.[12]

Table 2: Model Recipe for a 250 g/L this compound EC Formulation

Component Function Example Product Quantity (for 100 mL)
This compound (98% purity) Active Ingredient N/A 25.5 g
Aromatic Solvent Solvent Solvesso™ 150 65.0 mL
Non-ionic Emulsifier Emulsifier/Stabilizer Ethoxylated Castor Oil 5.0 g

| Anionic Emulsifier | Emulsifier/Dispersant | Calcium Dodecylbenzene Sulfonate | 5.0 g |

Step-by-Step Methodology:

  • Preparation: Don appropriate PPE, including neoprene or nitrile gloves, a lab coat, and safety goggles.[17] All work must be performed in a certified chemical fume hood.

  • Solubilization of AI: To a 250 mL glass beaker, add 65.0 mL of the aromatic solvent.

  • While stirring with a magnetic stir bar, slowly add 25.5 g of this compound powder.

  • Continue stirring until the AI is completely dissolved. Gentle warming (not to exceed 40°C) may be applied to expedite dissolution.

  • Addition of Surfactants: Once the AI is dissolved, add 5.0 g of the non-ionic emulsifier, followed by 5.0 g of the anionic emulsifier to the solution.

  • Homogenization: Continue stirring for an additional 15-20 minutes until the solution is clear and homogenous.

  • Packaging: Transfer the final EC formulation to a labeled, sealed, and appropriate container for storage and quality control testing.

Protocol 2: Wettable Powder (WP) Formulation (Target: 50% w/w AI)

In a WP formulation, the particle size of the AI and the choice of carrier are critical for suspensibility and to prevent nozzle clogging during application.[10][16]

Causality of Component Selection:

  • Inert Carrier: A carrier like Kaolin clay is selected for its fine particle size, high surface area, and chemical inertness, which prevents degradation of the AI.[16]

  • Wetting Agent: A wetting agent (e.g., sodium lauryl sulfate) is essential to reduce the surface tension between the powder and water, allowing the powder to be readily wetted and incorporated into the water upon mixing.[15]

  • Dispersing Agent: A dispersing agent (e.g., sodium lignosulfonate) adsorbs onto the surface of the AI particles, preventing them from agglomerating and settling out of the suspension.[20]

Table 3: Model Recipe for a 50% w/w this compound WP Formulation

Component Function Example Product Quantity (for 100 g)
This compound (98% purity) Active Ingredient N/A 51.0 g
Inert Carrier Diluent/Carrier Kaolin Clay 44.0 g
Wetting Agent Surfactant Sodium Lauryl Sulfate 2.0 g

| Dispersing Agent | Surfactant | Sodium Lignosulfonate | 3.0 g |

Step-by-Step Methodology:

  • Preparation: Ensure all PPE is worn as described in Protocol 1. The risk of inhalation is higher with powders, so respiratory protection is mandatory.[16]

  • Milling/Grinding: The AI and the inert carrier must be of a very fine particle size (typically <40 µm). Pre-mill the 51.0 g of this compound and 44.0 g of Kaolin clay separately using an air or jet mill to achieve the desired particle size.

  • Blending: In a V-blender or a similar powder blender, combine the milled AI and carrier with 2.0 g of the wetting agent and 3.0 g of the dispersing agent.

  • Homogenization: Blend the components for 20-30 minutes or until a uniform, free-flowing powder is achieved.

  • Packaging: Carefully transfer the final WP formulation into a sealed, moisture-proof container, properly labeled for storage and quality control analysis.

Quality Control and Self-Validation

Comprehensive quality control is non-negotiable to ensure formulation safety, stability, and efficacy.[21] Each batch must be tested against established specifications.[22]

Table 4: Key Quality Control Tests for this compound Formulations

Formulation Type Test Method Acceptance Criteria
EC Emulsion Stability CIPAC MT 36 No more than 2 mL of cream or sediment after 30 minutes in standard hard water.[21][23]
EC Flash Point CIPAC MT 12 Must be above the regulatory limit for the "flammable" classification.[23]
EC Cold Test CIPAC MT 39 No crystallization or precipitation after 7 days at 0°C.[23]
WP Wettability CIPAC MT 53 Powder should be completely wetted in under 1 minute.[16]
WP Suspensibility CIPAC MT 15 Minimum 80% of AI remains in suspension after 30 minutes.[21][23]
Both Active Ingredient Content HPLC-UV or GC-FID 98-102% of the labeled concentration (e.g., 250 ± 5 g/L).[22][24]

| Both | Storage Stability | CIPAC MT 46 | AI content and physical properties remain within specification after 14 days at 54°C (accelerated study). |

Mandatory Visualizations and Workflows

General Formulation Development Workflow

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Development cluster_2 Phase 3: Validation P1 Physicochemical Analysis of this compound P2 Select Formulation Type (EC vs. WP) P1->P2 D1 Select Inert Components (Solvents, Carriers, Surfactants) P2->D1 D2 Prepare Lab-Scale Batch (Protocol 1 or 2) D1->D2 V1 Quality Control Testing (Table 4) D2->V1 V2 Analyze Results V1->V2 V2->D1 Fails Criteria (Reformulate) V3 Final Formulation Specification V2->V3 Meets Criteria

Caption: Workflow for developing and validating insecticide formulations.

Mechanism of Emulsifiable Concentrate (EC) Dilution

G cluster_0 EC Formulation (Concentrate) cluster_1 Diluted Spray Emulsion AI AI Solvent Solvent Plus + Emulsifier Emulsifier Water Water Droplet AI in Solvent (Droplet) p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 Emulsifier_layer Emulsifier Layer Water_cont Water (Continuous Phase)

Caption: Formation of an oil-in-water emulsion from an EC.

Safety and Handling of Organophosphates

This compound is an organophosphate and must be treated as highly toxic.[2] Exposure can occur via inhalation, ingestion, or dermal contact.[19][25]

  • Personal Protective Equipment (PPE): Mandatory PPE includes a chemical-resistant lab coat, neoprene or nitrile gloves, and chemical splash goggles.[17] When handling powders, a respirator with an appropriate cartridge for organic vapors and particulates is required.[16][17]

  • Engineering Controls: All work must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Decontamination: In case of skin contact, immediately wash the affected area with soap and water.[17][25] Contaminated clothing must be removed and disposed of as hazardous waste.[17]

  • Emergency Procedures: Have an emergency plan in place. Know the signs and symptoms of organophosphate poisoning (e.g., dizziness, nausea, sweating, muscle twitching).[18][26] In case of suspected exposure, seek immediate medical attention. The primary treatment involves atropine and pralidoxime.[19][25]

References

  • Wikipedia. Wettable powder.
  • University of Nebraska–Lincoln.
  • Aragen Life Sciences.
  • Slideshare.
  • Google Patents.
  • National Geographic.
  • Medscape.
  • Taylor & Francis. Wettable powder – Knowledge and References.
  • University of Florida, IFAS Extension.
  • Croda Agriculture.
  • World Health Organization.
  • chemBlink. CAS # 98674-87-4, this compound.
  • PMC - PubMed Central.
  • Cleveland Clinic.
  • MDPI.
  • Katyayani Krishi Direct. 5 Best Chloropyriphos Pesticides in India | Uses & Dosage.
  • ACS Publications.
  • PubMed.
  • CIPAC. QUALITY CONTROL OF PESTICIDES, CONTAINING MULTIPLE ACTIVE INGREDIENTS.
  • IAEA. Quality Control of Pesticide Products.
  • SciELO - Saúde Pública.
  • Outsourced Pharma.
  • National Pesticide Information Center. Chlorpyrifos Technical Fact Sheet.
  • Earthjustice.
  • NCBI Bookshelf.
  • ResearchGate. (PDF)
  • YouTube.
  • Congress.gov. CHLORPYRIFOS IN AGRICULTURE.
  • YouTube.
  • National Pesticide Inform
  • Google Patents.
  • YouTube.
  • YouTube.
  • PubChem. 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)-.
  • Google Patents.
  • MDPI.
  • ATSDR - CDC.
  • IPEN.org. Chlorpyrifos Guide.
  • e-Krishi Shiksha. 23.
  • RSC Publishing.
  • ChemicalBook. (R)-(+)-4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE.
  • ResearchGate. Mechanism of action of Chlorpyrifos.

Sources

Residue analysis of (R)-(+)-Chlocyphos in environmental samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract & Introduction

(R)-(+)-Chlocyphos is the biologically active enantiomer of the chiral organophosphorus insecticide Chlocyphos.[1] Organophosphorus pesticides are known for their neurotoxicity, primarily through the inhibition of the acetylcholinesterase enzyme.[1] The chirality of these molecules is a critical factor, as enantiomers often exhibit significant differences in their insecticidal activity, environmental degradation rates, and toxicity to non-target organisms.[2][3] The (R)-(+)-enantiomer of Chlocyphos has been identified as the more potent insecticide, making its specific monitoring in the environment essential for accurate risk assessment.[1]

Due to its use in agriculture and public health for vector control, residues of this compound can contaminate soil and water ecosystems.[1][4] Like its achiral analogue chlorpyrifos, Chlocyphos has a low water solubility and a high propensity to sorb to soil and sediment.[5][6] This necessitates the development of robust and sensitive analytical methods capable of extracting the analyte from complex environmental matrices and performing enantioselective quantification.

This application note provides a comprehensive, validated protocol for the determination of this compound residues in water and soil samples. The methodology employs Solid-Phase Extraction (SPE) for water samples and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples.[7][8] Final analysis and enantioselective separation are achieved using Chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, environmental monitoring laboratories, and regulatory agencies engaged in pesticide residue analysis.

Principle of the Method

The core of this analytical approach is the effective isolation of this compound from the sample matrix, followed by its selective separation from its (S)-(-) enantiomer and quantification.

  • For Water Samples: The methodology utilizes Solid-Phase Extraction (SPE). Water samples are passed through a C18 cartridge, which retains the nonpolar Chlocyphos molecule while allowing polar interferences to pass through. The analyte is then eluted with a small volume of organic solvent, resulting in a clean, concentrated extract.[9][10]

  • For Soil & Sediment Samples: The QuEChERS protocol is employed. This two-stage process begins with a salting-out liquid-liquid extraction using acetonitrile and a mixture of salts (magnesium sulfate and sodium acetate) to partition the analyte into the organic phase. The second stage, dispersive SPE (d-SPE), uses a combination of sorbents (e.g., Primary Secondary Amine - PSA, and C18) to remove matrix components like organic acids, pigments, and lipids from the supernatant.[11][12]

  • Analysis: The final extracts from both methods are analyzed by HPLC using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers, this compound and (S)-(-)-Chlocyphos, form transient diastereomeric complexes with different stability, leading to different retention times and enabling their separation and individual quantification.[13][14][15]

G cluster_0 Water Sample Workflow cluster_1 Soil Sample Workflow Water_Sample Water Sample Collection SPE_Condition SPE Cartridge Conditioning (C18) Water_Sample->SPE_Condition Sample_Loading Sample Loading SPE_Condition->Sample_Loading Washing Interference Wash Sample_Loading->Washing Elution Analyte Elution Washing->Elution Evaporation_W Solvent Evaporation & Reconstitution Elution->Evaporation_W Analysis Chiral HPLC Analysis Evaporation_W->Analysis Soil_Sample Soil Sample Collection & Weighing Extraction Extraction (Acetonitrile + Salts) Soil_Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA + C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Evaporation_S Supernatant Evaporation & Reconstitution Centrifugation2->Evaporation_S Evaporation_S->Analysis Data Quantification & Reporting Analysis->Data

Caption: Overall analytical workflow for this compound analysis.

Reagents, Standards, and Materials

  • Standards: this compound analytical standard (≥99% purity).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, n-hexane, and isopropanol. Reagent grade water (18.2 MΩ·cm).

  • QuEChERS Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium acetate (NaOAc).

  • Dispersive SPE Sorbents: Primary Secondary Amine (PSA), C18/EC.

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

  • Mobile Phase Additives: Formic acid (optional, for LC-MS).

  • Consumables: 50 mL and 15 mL polypropylene centrifuge tubes, 2 mL autosampler vials, 0.22 µm syringe filters.

Instrumentation and Chromatographic Conditions

Required Equipment
EquipmentSpecification
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven
DetectorUV/Vis Detector or Tandem Mass Spectrometer (MS/MS)
Chiral ColumnPolysaccharide-based CSP (e.g., Chiralpak® series)
CentrifugeCapable of ≥4000 rcf with rotor for 50 mL tubes
Vortex MixerStandard laboratory vortexer
Solvent EvaporatorNitrogen stream evaporator with water bath
Analytical Balance4-decimal place readability
Chiral HPLC Conditions
ParameterCondition
Column Chiralpak® IG-3 (or equivalent amylose-based CSP)
250 x 4.6 mm, 3 µm
Mobile Phase Isocratic: n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
UV Detection 265 nm[16]
Expected Retention Time Empirically determined; (R)-enantiomer typically elutes second

Note: The mobile phase composition may require optimization depending on the specific chiral column used. The goal is to achieve baseline separation (Resolution > 1.5) between the enantiomers.

Detailed Experimental Protocols

Protocol 1: Water Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of this compound from water samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent grade water. Do not allow the cartridge to go dry. Causality: This step activates the C18 stationary phase and ensures proper interaction with the analyte.

  • Sample Loading: Measure 500 mL of the water sample (unfiltered, or filtered if only dissolved phase is of interest) and pass it through the conditioned cartridge at a flow rate of approximately 5-10 mL/min. Causality: The nonpolar Chlocyphos partitions from the aqueous phase and is retained on the C18 sorbent.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water. Causality: Removing water is crucial for efficient elution with an organic solvent.

  • Analyte Elution: Elute the retained this compound by passing 2 x 4 mL of acetonitrile through the cartridge into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Soil/Sediment Sample Preparation via QuEChERS

This protocol follows the principles of the original QuEChERS method, adapted for soil matrices.[11][12]

G Start Weigh 10g Soil into 50 mL Centrifuge Tube Add_ACN Add 10 mL Acetonitrile Start->Add_ACN Vortex1 Vortex Vigorously for 1 min Add_ACN->Vortex1 Add_Salts Add MgSO₄ (4g) and NaOAc (1g) Vortex1->Add_Salts Shake Shake Immediately for 1 min Add_Salts->Shake Centrifuge1 Centrifuge at 4000 rcf for 5 min Shake->Centrifuge1 Transfer Transfer 6 mL of Supernatant to 15 mL d-SPE Tube Centrifuge1->Transfer dSPE_Tube d-SPE Tube contains: 900 mg MgSO₄ 150 mg PSA 150 mg C18 Transfer->dSPE_Tube Vortex2 Vortex for 30 sec Transfer->Vortex2 Centrifuge2 Centrifuge at 4000 rcf for 5 min Vortex2->Centrifuge2 Final Transfer Supernatant for Evaporation & Analysis Centrifuge2->Final

Sources

Laboratory-scale synthesis of (R)-(+)-Chlocyphos for research purposes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of (R)-(+)-Chlocyphos for Research Applications

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a P-chiral organophosphorus compound. Chiral organophosphorus compounds are of significant interest in medicinal chemistry, asymmetric catalysis, and materials science.[1][2] The synthesis of enantiomerically pure P-stereogenic compounds, however, remains a significant challenge.[1][2] This guide outlines a robust, diastereoselective approach suitable for research purposes. The described protocol is grounded in established chemical principles for the synthesis of analogous cyclic phosphoric acids and is designed to be a self-validating system, incorporating in-process controls and detailed characterization methods.

Introduction and Scientific Background

This compound, chemically known as (R)-(+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral organophosphorus compound featuring a stereogenic phosphorus center. The biological activity and catalytic efficacy of such molecules are often dependent on their specific stereochemistry, making enantioselective synthesis a critical endeavor.[3]

The synthetic strategy detailed herein is based on the Pudovik reaction, a classic method for forming α-hydroxyphosphonates from the addition of H-phosphonates to carbonyl compounds. To control the stereochemistry at the phosphorus atom, this protocol employs a two-step strategy:

  • Formation of a Cyclic H-Phosphonate: Neopentyl glycol (2,2-dimethyl-1,3-propanediol) is reacted with a phosphorus source to create a six-membered cyclic H-phosphonate ring structure. This intermediate is crucial for the subsequent stereoselective addition.

  • Diastereoselective Condensation: The cyclic H-phosphonate undergoes a base-catalyzed condensation with 2-chlorobenzaldehyde. While this reaction can be catalyzed enantioselectively, a common and reliable laboratory approach involves separating the resulting diastereomers. For this protocol, we will focus on the synthesis of the racemic mixture followed by a discussion on potential chiral resolution or asymmetric induction. A similar procedure has been successfully applied to the synthesis of related chlorophenyl-dioxaphosphinan-2-ones.[4]

The causality behind this approach lies in the robust and high-yielding nature of the condensation reaction. The rigidity of the 1,3,2-dioxaphosphorinane ring system aids in achieving stereochemical control in more advanced asymmetric variations of this synthesis.

Proposed Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Formation of Cyclic H-Phosphonate cluster_1 Step 2: Pudovik Reaction Neopentyl_Glycol Neopentyl Glycol Intermediate_A Cyclic Chlorophosphite Neopentyl_Glycol->Intermediate_A Toluene, Et₃N PCl3 PCl₃ PCl3->Intermediate_A Product_A 5,5-dimethyl-1,3,2- dioxaphosphinane-2-oxide (Cyclic H-Phosphonate) Intermediate_A->Product_A THF H2O H₂O (Hydrolysis) H2O->Product_A Product_A_input Cyclic H-Phosphonate Product_B (R/S)-Chlocyphos (Racemic Mixture) Product_A_input->Product_B Et₃N (catalyst) Aldehyde 2-Chlorobenzaldehyde Aldehyde->Product_B caption Overall reaction scheme for the synthesis of Chlocyphos.

Caption: Overall reaction scheme for the synthesis of Chlocyphos.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplierNotes
2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)126-30-7C₅H₁₂O₂≥99%Sigma-AldrichMust be dry.
Phosphorus Trichloride (PCl₃)7719-12-2PCl₃≥99%Sigma-AldrichHighly corrosive, handle in fume hood.
2-Chlorobenzaldehyde89-98-5C₇H₅ClO≥98%Sigma-Aldrich-
Triethylamine (Et₃N)121-44-8C₆H₁₅N≥99.5%Sigma-AldrichDistill from CaH₂ before use.
Toluene108-88-3C₇H₈Anhydrous, ≥99.8%Sigma-Aldrich-
Tetrahydrofuran (THF)109-99-9C₄H₈OAnhydrous, ≥99.9%Sigma-Aldrich-
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeFisher ScientificFor extraction.
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeFisher ScientificFor chromatography.
n-Hexane110-54-3C₆H₁₄ACS GradeFisher ScientificFor chromatography.
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄AnhydrousSigma-AldrichFor drying.
Hydrochloric Acid (HCl)7647-01-0HCl1 M Aqueous-For work-up.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃Saturated Aqueous-For work-up.
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser and distillation apparatus

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Schlenk line (recommended)

  • Rotary evaporator

  • Glass funnels and separatory funnel

  • Flash chromatography setup (glass column, silica gel)

  • Standard laboratory glassware

  • Analytical balance

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer, Polarimeter

Experimental Protocols

Safety First: All organophosphorus compounds and their precursors should be handled with extreme care in a well-ventilated chemical fume hood.[5][6] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7]

Protocol 1: Synthesis of 5,5-dimethyl-1,3,2-dioxaphosphinane-2-oxide (Cyclic H-Phosphonate)

This two-part step first creates a cyclic chlorophosphite, which is then hydrolyzed to the target H-phosphonate. This method is adapted from procedures for creating similar cyclic phosphites.[6]

Part A: Synthesis of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

  • Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, an addition funnel, and a thermometer. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • Reagents: Dissolve 2,2-dimethyl-1,3-propanediol (10.4 g, 100 mmol) and dry triethylamine (21.2 g, 29.2 mL, 210 mmol) in 200 mL of anhydrous toluene.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add phosphorus trichloride (13.7 g, 8.7 mL, 100 mmol) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

    • Causality Note: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation. Triethylamine acts as a base to neutralize the HCl gas produced.[6]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours. A white precipitate of triethylamine hydrochloride will form.

  • Isolation: Filter the reaction mixture under an inert atmosphere to remove the salt. Wash the salt with 50 mL of dry toluene.

  • Purification: Concentrate the combined filtrate and washings under reduced pressure using a rotary evaporator. The resulting crude oil (2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane) is used directly in the next step without further purification.

Part B: Hydrolysis to Cyclic H-Phosphonate

  • Setup: In a 250 mL flask under a nitrogen atmosphere, dissolve the crude chlorophosphite from the previous step in 100 mL of anhydrous THF.

  • Hydrolysis: Cool the solution to 0 °C. Slowly add a solution of water (1.8 g, 1.8 mL, 100 mmol) in 20 mL of THF dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours.

  • Work-up: Remove the solvent under reduced pressure. The resulting white solid is the target cyclic H-phosphonate. It can be purified by recrystallization from ethyl acetate/hexane if necessary.

    • Expected Yield: ~80-90% over two steps.

Protocol 2: Synthesis of (R/S)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (Racemic Chlocyphos)

This protocol is adapted from a known procedure for the synthesis of a similar 4-chlorophenyl derivative.[4]

  • Setup: In a 250 mL round-bottom flask, dissolve the cyclic H-phosphonate (15.0 g, 100 mmol) and 2-chlorobenzaldehyde (14.1 g, 11.8 mL, 100 mmol) in 100 mL of anhydrous toluene.

  • Catalysis: Add triethylamine (1.01 g, 1.4 mL, 10 mmol, 0.1 eq.) as a catalyst.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: The base deprotonates the H-phosphonate, forming a nucleophilic phosphorus species that attacks the electrophilic carbonyl carbon of the aldehyde.

  • Work-up: Once the reaction is complete, wash the mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is a mixture of two diastereomers. Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc) to isolate the product. The two diastereomers may be separable by careful chromatography.

    • Expected Yield: ~70-85%.

    • Melting Point: 228-234 °C.[8]

Note on Asymmetric Synthesis: To obtain the (R)-(+) enantiomer specifically, a chiral catalyst, such as a BINOL-derived phosphoric acid, could be employed in place of triethylamine.[9][10][11] This would constitute an enantioselective Pudovik reaction, potentially yielding the desired product with high enantiomeric excess and avoiding the need for chiral resolution.

Characterization and Data

The final product should be characterized to confirm its identity, purity, and stereochemistry.

Analysis TechniqueExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz)Peaks corresponding to aromatic protons (~7.2-7.5 ppm), the P-CH-O proton, and the gem-dimethyl protons on the dioxaphosphorinane ring.
³¹P NMR (CDCl₃, 162 MHz)A single peak characteristic of the phosphonate environment.
¹³C NMR (CDCl₃, 100 MHz)Signals for aromatic carbons, the P-CH-O carbon, the quaternary carbon, and the methyl carbons.
FT-IR (KBr, cm⁻¹)Characteristic absorptions for O-H (~3400 cm⁻¹), P=O (~1250 cm⁻¹), and P-O-C (~1050 cm⁻¹) bonds.
Mass Spectrometry (ESI-)[M-H]⁻ ion corresponding to the calculated molecular weight (C₁₁H₁₄ClO₄P, MW: 276.65).
Optical Rotation A positive specific rotation value, [α]D, measured in a specified solvent and concentration (e.g., CHCl₃).
Enantiomeric Excess (ee) Determined by chiral HPLC analysis.

Overall Workflow and Logic

The entire process is designed as a logical sequence from commercially available starting materials to the final, purified product.

Workflow cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Phase A Dry Glassware & Reagents B Setup Inert Atmosphere A->B C Protocol 1: Synthesize Cyclic H-Phosphonate B->C D Protocol 2: Condensation with Aldehyde C->D E Aqueous Work-up & Extraction D->E F Dry & Concentrate E->F G Flash Chromatography F->G H Characterization (NMR, MS, etc.) G->H caption Experimental workflow for Chlocyphos synthesis.

Caption: Experimental workflow for Chlocyphos synthesis.

Safety and Waste Disposal

  • Handling: Phosphorus trichloride is highly corrosive and reacts violently with water. Handle only in a dry, inert atmosphere within a fume hood. Organophosphorus compounds are neurotoxins; avoid inhalation, ingestion, and skin contact.[7] In case of exposure, seek immediate medical attention.

  • Waste Disposal: All liquid and solid waste containing organophosphorus compounds must be collected in designated, labeled hazardous waste containers. Do not dispose of down the drain.[9] Neutralize acidic and basic aqueous waste before disposal according to institutional guidelines.

References

  • Kolodiazhnyi, O. I. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Organic & Biomolecular Chemistry. [Link]

  • Gao, Y., et al. (2012). Purification and Characterization of a Novel Chlorpyrifos Hydrolase from Cladosporium cladosporioides Hu-01. PLOS ONE. [Link]

  • Olszewski, T. K. (2023). Chiral Auxiliaries for the Synthesis of P-Chiral Phosphorus Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Gadek, B., & Rachon, J. (2021). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules. [Link]

  • Beilstein Journals. (n.d.). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist? [Link]

  • Gold Standard Diagnostics. (n.d.). Safety Data Sheet. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. [Link]

  • Wiley Online Library. (n.d.). Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of Axially Chiral Compounds. [Link]

  • ACS Publications. (n.d.). Efficient Asymmetric Synthesis of P-Chiral Phosphine Oxides... [Link]

  • Royal Society of Chemistry. (2022). Accelerating the end-to-end production of cyclic phosphate monomers with modular flow chemistry. [Link]

  • Cleveland Clinic. (2024). Organophosphate Poisoning. [Link]

  • PubMed Central. (n.d.). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. [Link]

  • MDPI. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]

  • IUCr. (n.d.). (S)-2-[(2,4-Dichlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. [Link]

  • ChemWhat. (n.d.). (R)-(+)-4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE. [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [Link]

  • IUCr. (n.d.). 2-[(4-Chlorophenyl)(hydroxy)methyl]-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. [Link]

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Troubleshooting & Optimization

Troubleshooting common issues in (R)-(+)-Chlocyphos synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (R)-(+)-Chlocyphos. As a P-chiral organophosphorus compound, this compound, chemically known as (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, presents unique synthetic challenges that require precise control over reaction conditions to achieve high yield and enantiomeric purity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. Our approach is rooted in explaining the fundamental chemistry behind each step to empower you to diagnose and resolve issues effectively.

Synthetic Overview

The synthesis of P-chiral phosphorus compounds like Chlocyphos often relies on a strategy involving the diastereoselective reaction of a chiral auxiliary with a phosphorus source, followed by stereospecific nucleophilic displacement. A plausible and efficient route involves the reaction of phosphorus trichloride (PCl₃) with a chiral diol to form a cyclic chlorophosphite, which is then oxidized and reacted with an organometallic reagent.

G cluster_0 Step 1: Diastereoselective Cyclization cluster_1 Step 2: Oxidation cluster_2 Step 3: Stereospecific Grignard Reaction A Chiral Diol + PCl₃ B Intermediate A (Cyclic Chlorophosphite) A->B Base (e.g., Et₃N) C Intermediate B (Cyclic Phosphorochloridate) B->C Oxidant (e.g., O₂, H₂O₂) D (R,R)- or (S,S)-Chlocyphos Precursor C->D 2-chlorophenylmagnesium bromide E Final Hydrolysis D->E F This compound E->F Aqueous Workup

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low or No Yield of the Cyclic Phosphorochloridate (Intermediate C)

Question: I've reacted my chiral diol with PCl₃ and an oxidant, but my ³¹P NMR shows very little of the desired phosphorochloridate product. What went wrong?

Answer: This is a multi-step sequence where issues in the initial phase can cascade. The problem likely lies in the formation of the cyclic chlorophosphite (Intermediate A) or its subsequent oxidation.

Possible Causes & Solutions:

  • Moisture Contamination: Phosphorus(III) halides like PCl₃ are extremely sensitive to moisture, leading to hydrolysis into phosphorous acid. This consumes your starting material and complicates the reaction mixture.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Inefficient Cyclization: The reaction between the diol and PCl₃ requires a base to scavenge the HCl byproduct. Insufficient or weak base can stall the reaction.

    • Solution: Use at least two equivalents of a non-nucleophilic base like triethylamine (Et₃N). Consider slow, cooled addition of PCl₃ to a solution of the diol and base to control the exotherm and prevent side reactions.

  • Incomplete Oxidation: The oxidation of the P(III) chlorophosphite to the P(V) phosphorochloridate can be sluggish or incomplete.

    • Solution: If using air or O₂, ensure efficient bubbling through the solution. For more reliable results, consider using a controlled oxidant like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) at low temperatures.[4] Monitor the reaction by ³¹P NMR until the P(III) signal has completely shifted to the P(V) region.

Issue 2: Poor Diastereoselectivity or Low Enantiomeric Excess (ee)

Question: My final product has a low enantiomeric excess after the Grignard reaction. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity is the central challenge of this synthesis. The issue can originate from the cyclization step or racemization during the Grignard reaction.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Both the cyclization and the Grignard addition are highly temperature-dependent. Higher temperatures can provide enough energy to overcome the desired stereoselective pathway, leading to the formation of the undesired diastereomer or enantiomer.

    • Solution: Perform the Grignard reaction at low temperatures (e.g., -78 °C to 0 °C).[5] Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. The initial cyclization should also be performed at a controlled, low temperature (e.g., 0 °C).

  • Grignard Reagent Reactivity: Highly reactive Grignard reagents can sometimes exhibit lower selectivity. The choice of solvent can also influence the aggregation state and reactivity of the Grignard reagent.

    • Solution: Consider transmetalation to a less reactive organometallic species, such as an organozinc or organocopper reagent, which often show higher selectivity.[6] Ethereal solvents like THF or 2-MeTHF are standard, but screening others may improve results.

  • Impure Chiral Auxiliary: The stereochemical purity of your starting chiral diol directly dictates the maximum possible ee of your final product.

    • Solution: Verify the enantiomeric purity of the chiral diol using a suitable analytical method (e.g., chiral HPLC or GC) before starting the synthesis.

G Start Low ee Detected (Chiral HPLC) CheckTemp Was reaction run at optimal low temp? (e.g., -78°C) Start->CheckTemp CheckAux Verify ee of Chiral Diol CheckTemp->CheckAux Yes End Optimized Stereoselectivity CheckTemp->End No, re-run cold CheckSolvent Screen alternative solvents or additives CheckAux->CheckSolvent Yes, >99% ee CheckAux->End No, purify auxiliary CheckSolvent->End Optimization Complete

Caption: Troubleshooting workflow for poor stereoselectivity.

Issue 3: Formation of Multiple Byproducts in the Grignard Step

Question: The ³¹P NMR of my crude product shows multiple peaks, suggesting several phosphorus-containing byproducts. What are they and how do I prevent them?

Answer: This issue is common when using highly reactive organometallics with multifunctional phosphorus electrophiles. The byproducts often result from over-addition or side reactions.[7][8]

Possible Causes & Solutions:

  • Over-addition of Grignard Reagent: If your phosphorus intermediate has more than one leaving group (e.g., if you start from POCl₃), the Grignard reagent can add more than once, leading to di- or tri-substituted phosphine oxides.[6][9]

    • Solution: Employ "inverse addition"—slowly add the Grignard reagent to the solution of the phosphorus electrophile. This keeps the concentration of the nucleophile low and favors mono-addition. Use precisely one equivalent of the Grignard reagent; its concentration should be confirmed by titration before use.

  • Reaction with the Ester Moiety: The Grignard reagent could potentially attack the P-O-C ester bond of the cyclic intermediate, leading to ring-opening.

    • Solution: This is another reason why low reaction temperatures are critical. Using less reactive organometallics can also mitigate this side reaction.

  • Hydrolysis: Premature quenching or the presence of water in the Grignard solution can hydrolyze the phosphorochloridate intermediate back to the corresponding acid.

    • Solution: Ensure your Grignard reagent and reaction setup are scrupulously dry. Quench the reaction deliberately with a saturated aqueous solution of NH₄Cl only after the reaction is complete.

Issue 4: Difficulty with Final Product Purification

Question: I'm struggling to isolate pure this compound. It seems to co-elute with byproducts on silica gel, or I get poor recovery after recrystallization.

Answer: Purifying chiral, polar molecules like Chlocyphos can be challenging due to their physical properties. A multi-step purification strategy is often necessary.

Possible Causes & Solutions:

  • Similar Polarity of Byproducts: Phosphorus-containing byproducts often have similar polarities, making chromatographic separation difficult.

    • Solution: Optimize your column chromatography conditions by screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). If co-elution persists, consider recrystallization.

  • Product Solubility: Chlocyphos may be either too soluble or not soluble enough in common recrystallization solvents, leading to poor recovery.

    • Solution: A systematic screening of solvent/anti-solvent pairs is essential. Try dissolving the crude product in a small amount of a good solvent (e.g., ethyl acetate, acetone) and slowly adding a poor solvent (e.g., hexanes, ether) until turbidity persists. Cool slowly to promote crystal growth.

  • Separating Enantiomers: If the reaction produced a racemic or enantioenriched mixture, silica gel chromatography will not separate the enantiomers.

    • Solution: Preparative chiral HPLC is the most direct method for separating enantiomers on a research scale.[10]

Parameter Recommendation Rationale
Grignard Stoichiometry 1.0 - 1.1 equivalentsPrevents over-addition and formation of di-substituted byproducts.
Reaction Temperature -78 °C to 0 °CMaximizes stereoselectivity and minimizes side reactions like ring-opening.[5]
Addition Order Add Grignard to electrophileMaintains a low concentration of the nucleophile, enhancing selectivity.[6]
Atmosphere Dry N₂ or ArPrevents hydrolysis of phosphorus halides and quenches the Grignard reagent.

Table 1: Recommended Reaction Parameters for the Stereospecific Grignard Step.

Frequently Asked Questions (FAQs)

Q1: Why is the phosphine-borane protection strategy often mentioned for P-chiral synthesis, and is it applicable here? A1: The phosphine-borane strategy is a powerful method primarily used for synthesizing P-chiral phosphines (P(III) compounds).[11][12] The BH₃ group protects the phosphine from oxidation during synthesis and can be removed stereospecifically in a final step. Since Chlocyphos is a phosphine oxide derivative (a P(V) compound), this strategy is not directly applicable. The synthesis of Chlocyphos relies on establishing the P-chiral center directly at the P(V) oxidation state or oxidizing a P(III) precursor with stereochemical control.

Q2: How do I confirm the absolute configuration of my final product? A2: Confirming the absolute configuration typically requires comparison to a known standard or X-ray crystallography of a suitable single crystal. If an authentic sample of this compound is available, you can compare the sign of its optical rotation and its retention time on a specific chiral HPLC column.

Q3: Can I reduce my this compound product to a P-chiral phosphine? If so, what are the best methods? A3: Yes, the reduction of P-chiral phosphine oxides to P-chiral phosphines is a well-established and crucial transformation. The challenge is to perform the reduction without racemizing the stereocenter. Silanes are the most common and effective reagents.

  • Trichlorosilane (HSiCl₃): Often used with a base like triethylamine. This reduction typically proceeds with inversion of configuration at the phosphorus center.

  • Phenylsilane (PhSiH₃) or other hydrosilanes: In the presence of titanium or other metal catalysts, these can reduce phosphine oxides, often with retention of configuration.[13]

  • Metal-free reductions: Methods using Brønsted acids with inexpensive silanes have been developed for high chemoselectivity.[14]

Q4: What are the best practices for storing reagents like PCl₃ and Grignard solutions? A4: Both are highly reactive and require careful storage.

  • PCl₃: Store in a cool, dry, well-ventilated area away from water and alcohols. It should be kept in a tightly sealed container, preferably under an inert atmosphere.

  • Grignard Reagents: These are air and moisture sensitive. They should be stored under an inert atmosphere (N₂ or Ar) in a sealed, appropriate container (e.g., a Sure/Seal™ bottle). It is best practice to titrate the solution periodically to verify its concentration, as it can degrade over time.

Key Experimental Protocols

Protocol 1: Titration of Organometallic Reagents (e.g., Grignard)

This protocol ensures accurate stoichiometry, which is critical for preventing side reactions.

  • Preparation: Oven-dry a 50 mL Erlenmeyer flask with a stir bar and seal it with a rubber septum. Allow it to cool to room temperature under a stream of N₂ or Ar.

  • Indicator: Add ~5 mg of N-phenyl-1-naphthylamine to the flask and dissolve it in ~10 mL of anhydrous THF via syringe.

  • Titration: Slowly add the Grignard solution dropwise from a 1 mL syringe while stirring vigorously. The endpoint is reached when the solution retains a persistent reddish-brown or violet color.

  • Calculation: Record the volume (V) of Grignard solution added. The molarity (M) is calculated as: M = (mass of indicator in mg / MW of indicator) / V (in mL). Repeat 2-3 times and average the results.

Protocol 2: General Procedure for Chiral HPLC Analysis

This method is used to determine the enantiomeric excess (ee) of the final product.

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase or a compatible solvent like isopropanol. Filter the sample through a 0.22 µm syringe filter.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for organophosphorus compounds. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).

  • Method Development: Start with a standard mobile phase, such as a mixture of hexanes and isopropanol (e.g., 90:10). Run an isocratic elution.

  • Analysis: Inject the sample. The two enantiomers should appear as two separate peaks. The enantiomeric excess is calculated using the peak areas (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

References

  • Various Authors. (2025). Synthesis and Enantioselectivity of P-Chiral Phosphine Ligands with Alkynyl Groups. Wiley Online Library.[15]

  • Livinghouse, T., & Staben, S. T. (2011). Enantioselective Preparation of P-Chiral Phosphine Oxides. Organic Letters, 13(24), 6492–6495. Available from [Link][16]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(8), 475–490. Available from [Link][11]

  • Li, Y., Lu, L.-Q., Das, S., Pisiewicz, S., Junge, K., & Beller, M. (2012). Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines. Journal of the American Chemical Society, 134(44), 18325–18329. Available from [Link][14]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(8), 475-490. Available from [Link][12]

  • Tuleau, A., & Gaumont, A.-C. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews, 44, 4165-4179. Available from [Link][17]

  • Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Organic Chemistry Portal. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Reduction of phosphine oxides to phosphines. Request PDF. Retrieved from [Link][13]

  • Wu, H.-C., et al. (2017). Mild Reduction of Phosphine Oxides with Phosphites To Access Phosphines. Angewandte Chemie International Edition, 56(50), 15989-15992. Available from [Link][19]

  • Stevens, C. V., et al. (2014). Selective Substitution of POCl₃ with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. ACS Sustainable Chemistry & Engineering, 2(12), 2751-2756. Available from [Link][6]

  • Keglevich, G., et al. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry, 86(21), 15330-15343. Available from [Link][10]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link][7]

  • Zhou, Y.-G., et al. (2002). Stereospecific Nucleophilic Substitution of Optically Pure H-Phosphinates: A General Way for the Preparation of Chiral P-Stereogenic Phosphine Oxides. Journal of the American Chemical Society, 124(18), 4952-4953. Available from [Link][5]

  • ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further assembly. ResearchGate. Retrieved from [Link][20]

  • Blümel, J., et al. (2003). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, (13), 2814-2819. Available from [Link][4]

  • Wissinger, J. E. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(12), 1670. Available from [Link][8]

  • ResearchGate. (n.d.). Enantioselective Preparation of P-Chiral Phosphine Oxides. Request PDF. Retrieved from [Link][21]

  • National Center for Biotechnology Information. (n.d.). 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)-. PubChem. Retrieved from [Link][1]

  • Chemistry Stack Exchange. (2021). Reaction of Grignard reagents with phosphoric acid derivatives. Chemistry Stack Exchange. Retrieved from [Link][9]

  • ChemWhat. (n.d.). 4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE CAS#: 98674-87-4. ChemWhat. Retrieved from [Link][3]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 290. Available from [Link][22]

Sources

Technical Support Center: Chiral Separation of Chlocyphos by SFC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chiral separation of Chlocyphos enantiomers using Supercritical Fluid Chromatography (SFC). This guide is designed for researchers and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development and analysis. We will move beyond simple procedural lists to explore the underlying scientific principles, empowering you to make informed decisions in your laboratory work.

Chlocyphos, an organophosphorus pesticide, contains a single stereocenter, making the separation and quantification of its enantiomers critical for comprehensive toxicological and environmental impact studies.[1][2] SFC has emerged as a powerful, green, and efficient technique for chiral separations, offering significant advantages in speed and solvent reduction compared to traditional high-performance liquid chromatography (HPLC).[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is Chlocyphos and why is its chiral separation important?

Chlocyphos, chemically known as (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its S-enantiomer, is a chiral organophosphorus compound.[6] Like many chiral agrochemicals, its enantiomers can exhibit different biological activities, degradation rates, and toxicities in the environment and non-target organisms.[7][8] Separating the enantiomers is crucial for accurate risk assessment and to understand the stereoselective behavior of the compound, which could lead to the development of more effective and environmentally safer products.[9]

Q2: Why is Supercritical Fluid Chromatography (SFC) a preferred technique for this separation?

SFC is particularly well-suited for chiral separations for several reasons:

  • High Efficiency and Speed: The mobile phase, typically supercritical CO₂, has low viscosity and high diffusivity, allowing for faster flow rates and shorter analysis times without sacrificing resolution.[5][10]

  • Green Chemistry: SFC significantly reduces the consumption of toxic organic solvents compared to normal-phase HPLC, replacing the bulk of the mobile phase with environmentally benign CO₂.[3][11]

  • Versatility: Modern SFC can separate a wide range of compounds, from non-polar to moderately polar, by mixing the CO₂ with a small amount of an organic co-solvent (modifier).[12] It is compatible with the most powerful and versatile chiral stationary phases (CSPs) available.[5]

Q3: What are the most critical parameters in a chiral SFC separation?

In chiral SFC, several parameters influence the separation, but they have a clear hierarchy of impact:

  • Chiral Stationary Phase (CSP) Selection: This is the single most important factor. The choice of CSP dictates whether chiral recognition and separation are possible at all.[5][13]

  • Co-solvent Type and Percentage: The organic modifier (e.g., methanol, ethanol) is the most dominant factor affecting retention and selectivity after the CSP.[14][15]

  • Back Pressure: This parameter controls the density of the supercritical fluid mobile phase. Higher pressure increases density and elution strength, thus reducing retention time.[16][17]

  • Temperature: Temperature has a dual effect. It can alter the chiral recognition thermodynamics (like in LC), but it also affects the mobile phase density (higher temperature decreases density), making its impact more complex.[10][14]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most common challenge in chiral method development. A lack of resolution means the chiral stationary phase is not discriminating effectively between the two enantiomers under the current conditions.

Causality: Chiral recognition depends on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[13] The stability of these complexes is highly sensitive to the mobile phase composition, temperature, and pressure, which collectively influence the interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions).

Solutions & Step-by-Step Protocols:

1. Screen Different Chiral Stationary Phases (CSPs): There is no universal CSP, and predicting the best column is often impossible.[5][13] A systematic screening approach is the most effective strategy. Polysaccharide-based CSPs are the industry standard and provide the highest success rates.[18][19]

  • Protocol: CSP Screening

    • Select a set of 4-6 polysaccharide-based columns. A good starting set includes both amylose and cellulose derivatives, with different functional groups and at least one immobilized phase.

      • Example Screening Set: CHIRALPAK® AD-H (coated), CHIRALPAK® AS-H (coated), CHIRALPAK® IA (immobilized), CHIRALPAK® IB (immobilized), CHIRALPAK® IC (immobilized).

    • Prepare a stock solution of racemic Chlocyphos in an alcohol like methanol or ethanol.

    • Run a generic screening gradient on each column.

      • Mobile Phase: CO₂ / Methanol

      • Gradient: 5% to 40% Methanol over 5-8 minutes.

      • Flow Rate: 3 mL/min

      • Back Pressure: 150 bar

      • Temperature: 40 °C

    • Analyze the results to identify the column(s) that show any "hint" of separation (e.g., peak broadening, a shoulder, or partial separation). Select the most promising column for further optimization.

2. Screen Different Co-solvents: The nature of the alcohol co-solvent can dramatically alter selectivity, sometimes even reversing the elution order.[20]

  • Protocol: Co-solvent Screening

    • Using the most promising CSP from the initial screen, repeat the generic gradient using different alcohol co-solvents.

    • Test Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA). Acetonitrile (ACN) can also be screened but is generally less successful for chiral SFC separations.[21]

    • Compare the chromatograms to see which co-solvent provides the best selectivity (alpha) and resolution (Rs). Azeotropic ethanol (~95% EtOH, 5% water) has also been shown to provide excellent performance and can be a cost-effective, greener alternative to pure methanol.[3]

3. Optimize Co-solvent Percentage, Temperature, and Pressure: Once a promising CSP and co-solvent are identified, fine-tune the isocratic conditions.

  • Co-solvent Percentage: Lowering the percentage of the organic modifier generally increases retention and can improve resolution, but may also broaden peaks. Find the "sweet spot" that balances resolution and analysis time.

  • Temperature: Explore a range from 25 °C to 45 °C. The effect is not always predictable; sometimes lower temperatures improve resolution by enhancing interaction energies, while other times higher temperatures might provide better kinetics.[14][22]

  • Back Pressure: Vary the back pressure between 120 bar and 200 bar. Higher pressure increases density, reduces retention, and can sometimes affect selectivity.[16][23] It is generally advised to operate above 100 bar to ensure the mobile phase remains in a consistent state.[17]

Parameter ChangePrimary Effect on RetentionCommon Effect on ResolutionRationale
↑ Co-solvent % DecreaseVariable (Often Decreases)Increases mobile phase elution strength.[14]
↑ Back Pressure DecreaseVariableIncreases mobile phase density and elution strength.[16][17]
↑ Temperature Variable (Often Decreases)VariableDual effect: Decreases mobile phase density (weaker eluent) but increases analyte energy to overcome interactions (stronger eluent effect).[10][14]
Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises resolution and quantification accuracy.

Causality:

  • Tailing: Often caused by secondary, non-enantioselective interactions between the analyte and the stationary phase (e.g., silanol groups on the silica support). It can also result from using an injection solvent that is too strong or from column overload.[24]

  • Fronting: Typically a sign of column overload or sample solubility issues.

Solutions & Step-by-Step Protocols:

1. Adjust Sample Solvent and Concentration: The ideal sample solvent is the mobile phase itself or a weaker solvent.[21]

  • Protocol: Optimize Sample Conditions

    • Dissolve Chlocyphos in the co-solvent being used for the separation (e.g., methanol). If solubility is an issue, try a different compatible solvent, but keep the injection volume as low as possible.

    • If fronting is observed, dilute the sample by a factor of 5 or 10 and re-inject.

    • For immobilized CSPs (e.g., CHIRALPAK IA, IB, IC), a wider range of solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be used for sample dissolution if necessary, but this is not recommended for coated phases (e.g., AD-H, OD-H) as it can damage the column.[20][21]

2. Use Mobile Phase Additives: Additives are used to suppress unwanted ionic interactions.

  • Chlocyphos is a phosphoric acid ester and may have a weakly acidic proton. While often unnecessary for neutral compounds, if peak tailing persists, a small amount of an acidic additive might improve peak shape.

  • Protocol: Using Additives

    • Prepare a stock solution of your co-solvent containing an additive.

      • For potentially acidic compounds: 0.1% to 0.5% Trifluoroacetic Acid (TFA) or Formic Acid.[21]

      • For basic compounds: 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA).

    • Use this modified co-solvent in your mobile phase and observe the effect on peak shape and retention. Caution: Dedicate a column to methods using additives, as "additive memory effects" can be difficult to remove and may alter the column's selectivity in future experiments.[25]

Problem 3: Irreproducible Retention Times or Resolution

SFC's reliance on a compressible fluid makes it inherently more sensitive to instrument parameters than HPLC.[14]

Causality: Small fluctuations in temperature or pressure can cause significant changes in the mobile phase density, which directly impacts its elution strength and, consequently, retention times.[10][17] Column history and incomplete equilibration can also lead to drift.

Solutions & Step-by-Step Protocols:

  • Ensure Thermal Equilibrium: Allow the column and the entire system sufficient time to equilibrate at the set temperature. At least 10-15 column volumes are recommended.

  • Verify BPR Performance: Ensure the back pressure regulator (BPR) is functioning correctly and maintaining a stable pressure throughout the run, especially during gradients.

  • Implement Strict Column Washing Protocols: If a column is used for multiple applications with different additives, memory effects can cause irreproducibility.[25]

    • Protocol: Column Flushing

      • Before storing, flush the column with a solvent that will remove CO₂ without causing it to evaporate and leave a dry packing, such as isopropanol.[21]

      • For immobilized phases, more aggressive washing with solvents like THF can be used to remove strongly adsorbed contaminants.[24]

      • Always flush the system thoroughly when switching between methods that use acidic and basic additives.

Systematic Method Development Workflow

A structured workflow is key to efficiently developing a robust chiral SFC method. This process minimizes random experimentation and logically narrows down the optimal conditions.

Caption: A systematic workflow for chiral SFC method development.

References

  • Forss, E., et al. (2014). The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation. Available at: ResearchGate. [Link]

  • Galea, C. A., et al. (2022). Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. MDPI. [Link]

  • Aoki, H., et al. (2018). High-Throughput Simultaneous Analysis of Pesticides by Supercritical Fluid Chromatography Coupled with High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]

  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent Technologies. [Link]

  • Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. [Link]

  • Ali, A., et al. (2020). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Green Chemistry, RSC Publishing. [Link]

  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe GmbH. [Link]

  • Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • The Analytical Scientist. (2015). SFE–SFC–MS for the Analysis of Pesticide Residues in Food Products. The Analytical Scientist. [Link]

  • Wang, J., et al. (2023). Evaluation of supercritical fluid chromatography coupled to tandem mass spectrometry for the analysis of pesticide residues in grain. PubMed. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Regalado, E. L., & Welch, C. J. (2008). Effect of Varying Co-Solvents in SFC Method Development on a Whelk-O 1® Chiral Stationary Phase. Chromatography Online. [Link]

  • Waters Corporation. (n.d.). Preparative SFC Enabling Technology. Waters Corporation. [Link]

  • Forss, E., et al. (2014). The Effect of Temperature, Pressure and Co-Solvent on a Chiral Supercritical Fluid Chromatography Separation. ResearchGate. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Shimadzu. (n.d.). C190-E270C SFC Basic Guide. Shimadzu Corporation. [Link]

  • Zhang, T., et al. (2019). The effect of different modifiers, temperature, and back-pressure on SFC chiral separation on ADMPC-30. ResearchGate. [Link]

  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)-. National Center for Biotechnology Information. [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Zhang, T., et al. (n.d.). Supercritical Fluid Chromatography Screening Approach for Chiral Separations. Chiral Technologies Europe. [Link]

  • ResearchGate. (n.d.). Structures of chiral pesticides. ResearchGate. [Link]

  • ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate. [Link]

  • Sree Padmini, S., & Sridhar, B. (2013). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Van Eeckhaut, A., & Mangelings, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • De Klerck, K., et al. (n.d.). A rational selection of optimal conditions for chiral separations in supercritical fluid chromatography on polysaccharide-based columns. Journal of Chromatography A. [Link]

  • Chromatography Today. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. [Link]

  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Enantiomeric and Diastereomeric Resolutions of Chiral Pesticides by ACQUITY UPC2 with UV Detection. Waters Corporation. [Link]

  • MDPI. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • Fanali, C., et al. (2021). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. PMC - NIH. [Link]

  • Ates, H., et al. (2018). Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods. PubMed. [Link]

  • Kharlamova, A. D., et al. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. MDPI. [Link]

  • Silva, R., et al. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC - PubMed Central. [Link]

  • Glavin, D. P., et al. (2022). Chirality in Organic and Mineral Systems: A Review of Reactivity and Alteration Processes Relevant to Prebiotic Chemistry and Life Detection Missions. MDPI. [Link]

Sources

Addressing degradation of (R)-(+)-Chlocyphos in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (R)-(+)-Chlocyphos. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous environments. Given its susceptibility to degradation, understanding and controlling the stability of this compound is paramount for generating reliable and reproducible experimental data. This guide provides in-depth, field-proven insights into the factors governing its stability, troubleshooting common issues, and protocols for accurate assessment.

Section 1: Understanding Chlocyphos Degradation

This compound, an organophosphorus compound, is inherently prone to degradation in aqueous solutions, primarily through hydrolysis. The central chemical event is the cleavage of the thiophosphoric ester bond. This process yields two main products: 3,5,6-trichloro-2-pyridinol (TCP) and diethyl thiophosphate.[1] The rate of this degradation is not constant; it is highly influenced by a range of environmental factors, which can significantly impact experimental outcomes if not properly controlled.[2]

Primary Degradation Pathway: Hydrolysis

The hydrolysis of Chlocyphos generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of Chlocyphos itself.[2][3] This reaction is catalyzed by various conditions discussed below.

G cluster_reactants Reactants cluster_products Degradation Products cluster_catalysts Key Influencing Factors Chlocyphos This compound TCP 3,5,6-trichloro-2-pyridinol (TCP) Chlocyphos->TCP Hydrolysis DETP Diethyl thiophosphate Chlocyphos->DETP Hydrolysis H2O Water (H₂O) pH High pH (Alkaline) pH->Chlocyphos Accelerates Degradation Temp High Temperature Temp->Chlocyphos Accelerates Degradation Light UV Light Light->Chlocyphos Accelerates Degradation Metals Metal Ions (e.g., Cu²⁺) Metals->Chlocyphos Accelerates Degradation

Caption: Hydrolysis pathway of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Chlocyphos stability.

Q1: What is the primary degradation product I should monitor besides Chlocyphos itself? The main and most commonly monitored degradation product is 3,5,6-trichloro-2-pyridinol (TCP).[4][5][6] Its appearance and concentration are directly correlated with the degradation of the parent Chlocyphos compound.

Q2: How significantly does pH affect the stability of my Chlocyphos solution? The effect of pH is highly significant. Chlocyphos is relatively stable in acidic to neutral media but degrades rapidly under alkaline (high pH) conditions.[2][3] As the pH increases, the rate of hydrolysis accelerates substantially.[4] For maximum stability, aqueous solutions should be buffered to a slightly acidic pH (e.g., pH 4-6).

Q3: My lab is warm. How will temperature affect my experiment? Temperature has a profound effect on the degradation rate.[7] An increase in temperature will significantly accelerate the hydrolysis of Chlocyphos.[2][3] For every 10°C rise, the rate of hydrolysis can increase by several fold.[2] Therefore, maintaining a consistent and cool temperature is critical for reproducible results.

Q4: Should I protect my aqueous Chlocyphos solutions from light? Yes. While hydrolysis is the primary non-biological degradation pathway, photodegradation can also occur, especially under UV light exposure.[8][9] To eliminate this variable, it is best practice to prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Q5: What is a typical half-life for Chlocyphos in a neutral aqueous solution? The half-life can vary widely based on the specific conditions. However, in neutral (pH 7) aqueous solutions at room temperature, reported half-lives range from approximately 8 to 24 days.[3][10] This variability underscores the importance of precisely controlling experimental conditions.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

TroubleshootingWorkflow start Unexpected Experimental Result p1 Problem: Rapid Degradation start->p1 p2 Problem: Irreproducible Results start->p2 p3 Problem: No/Slow Degradation start->p3 c1 Check 1: Verify Solution pH p1->c1 Is pH > 7? c2 Check 2: Confirm Temperature Control p1->c2 c3 Check 3: Assess Light Exposure p1->c3 c4 Check 4: Analyze Water Source for Contaminants (e.g., metal ions, chlorine) p1->c4 p2->c1 c5 Check 5: Standardize Solution Prep Protocol p2->c5 Are protocols identical? c6 Check 6: Verify Stock Solution Integrity & Age p2->c6 p3->c2 p3->c6 c7 Check 7: Validate Analytical Method p3->c7 Is method sensitive to TCP? c1->c2 No sol Solution Found / Problem Resolved c1->sol Yes c2->c3 No c2->sol Yes c3->c4 No c3->sol Yes c4->sol No c4->sol Yes c5->c6 Yes c5->sol Yes c6->c1 Yes c6->c2 No c6->sol Yes c7->c6 Yes c7->sol Yes

Caption: A systematic workflow for troubleshooting Chlocyphos experiments.

Problem: My Chlocyphos concentration is decreasing much faster than expected.

Causality: Unexpectedly rapid loss of the parent compound is almost always due to an acceleration of the hydrolysis reaction. The key is to identify the catalyzing factor.

  • Question 1: Have you verified the pH of your final aqueous solution?

    • Insight: The most common cause of rapid degradation is a higher-than-expected pH.[4] Simply dissolving Chlocyphos in unbuffered deionized water can result in a pH that is slightly alkaline, accelerating hydrolysis.

    • Action: Always measure the pH of your final solution after all components have been added. Use a suitable buffer system (e.g., phosphate or acetate) to maintain a stable, slightly acidic pH (pH 4-6) throughout your experiment.

  • Question 2: Was the experiment conducted under strict temperature control?

    • Insight: Elevated temperatures dramatically increase the reaction rate.[2][11] Even a few degrees of variation between experiments or a location near a heat source (like an instrument fan) can cause significant differences.

    • Action: Conduct all incubations in a calibrated, temperature-controlled environment such as an incubator or water bath. Record the temperature throughout the experiment.

  • Question 3: Could your water source be contaminated?

    • Insight: The quality of the water is a critical but often overlooked variable. The presence of dissolved metal ions, particularly copper (Cu²+), can catalyze the hydrolysis of organophosphorus pesticides.[2][5] Similarly, residual free chlorine in tap water can accelerate degradation.[2]

    • Action: Use high-purity, HPLC-grade, or Milli-Q® water for all solutions. If you suspect catalysis, consider including a metal chelator like EDTA as a negative control in a parallel experiment to see if it slows the degradation.

Problem: I am seeing inconsistent or irreproducible degradation rates between experiments.

Causality: Irreproducibility points to an uncontrolled variable in the experimental setup or analytical procedure.[12][13]

  • Question 1: Is your stock solution preparation and storage protocol consistent?

    • Insight: Chlocyphos is typically purchased as a solid or in an organic solvent. An aged or improperly stored stock solution may already contain degradants or have a lower-than-assumed concentration.

    • Action: Prepare fresh stock solutions in a non-aqueous, inert solvent (e.g., methanol, acetone) and store them at low temperatures (-20°C) in the dark.[14] Always validate the concentration of the stock solution before beginning a new set of experiments.

  • Question 2: Are all experimental parameters identical between runs?

    • Insight: Minor, unintentional variations in protocol can lead to major differences in results. This includes the order of reagent addition, mixing intensity, and the exact composition of the buffer.[12]

    • Action: Use a detailed, written protocol for every experiment. Ensure all parameters—pH, temperature, light exposure, and solution composition—are not just controlled, but are identical for each replicate and each new experiment you wish to compare.[15]

Problem: I am having difficulty detecting the primary metabolite, TCP.

Causality: Failure to detect the expected metabolite could be an analytical issue or an indication that the degradation is not proceeding as expected.

  • Question 1: Has your analytical method been validated for TCP?

    • Insight: The analytical method (e.g., HPLC, GC) must be capable of separating and detecting TCP.[6][16] TCP has different chemical properties (e.g., polarity, volatility) than the parent Chlocyphos, and a method optimized for one may not be suitable for the other.

    • Action: Obtain a certified reference standard for TCP. Develop and validate your analytical method by running the TCP standard to confirm its retention time, detector response, and limit of detection (LOD).

  • Question 2: Is your sample preparation method efficient for extracting TCP?

    • Insight: TCP is more water-soluble than Chlocyphos.[6] A liquid-liquid or solid-phase extraction (SPE) protocol designed for the nonpolar parent compound might have poor recovery for the more polar TCP metabolite.

    • Action: Verify the recovery of your extraction method by spiking a blank aqueous sample with a known amount of TCP standard and processing it alongside your experimental samples. Adjust the extraction solvent or SPE sorbent and elution conditions as needed to ensure good recovery for both compounds.

Section 4: Key Experimental Protocols

Protocol 4.1: General Aqueous Stability Study (Forced Degradation)

This protocol provides a framework for assessing the stability of Chlocyphos under controlled conditions.

Objective: To determine the degradation kinetics of Chlocyphos in an aqueous solution at a defined pH and temperature.

Materials:

  • This compound analytical standard

  • HPLC-grade water

  • Appropriate buffer salts (e.g., sodium acetate for pH 5, sodium phosphate for pH 7)

  • HPLC-grade methanol or acetonitrile

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Amber glass vials with Teflon-lined caps

  • Validated HPLC or GC system for analysis[17][18]

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of Chlocyphos (e.g., 1 mg/mL) in methanol. Store at -20°C.[14]

  • Aqueous Solution Preparation:

    • Prepare the desired aqueous buffer (e.g., 50 mM sodium acetate, pH 5.0).

    • Allow the buffer to equilibrate to the test temperature (e.g., 25°C).

    • Spike the buffer with the Chlocyphos stock solution to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of organic solvent from the stock is minimal (<1%) to avoid affecting the solution properties.

    • Verify the final pH of the solution.

  • Incubation:

    • Aliquot the final solution into multiple amber glass vials.

    • Place the vials in the temperature-controlled incubator.

    • Include a T=0 (time zero) control by immediately quenching the reaction (e.g., by adding an equal volume of cold acetonitrile) and preparing it for analysis.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 96 hours), remove one vial from the incubator.

    • Immediately quench the reaction and prepare the sample for analysis as per your validated sample preparation protocol.

  • Analysis:

    • Analyze the samples using a validated chromatographic method to determine the concentration of both Chlocyphos and its degradation product, TCP.[16]

  • Data Analysis:

    • Plot the natural logarithm of the Chlocyphos concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Self-Validation System:

  • Controls: Always run a control sample stored at a low temperature (e.g., 4°C) where degradation is minimal to ensure the initial concentration is stable in the absence of thermal stress.

  • Replicates: Prepare and analyze all time points in triplicate to assess variability.

StabilityStudy start Start: Stability Study prep_stock 1. Prepare Organic Stock Solution start->prep_stock prep_aqueous 2. Prepare Buffered Aqueous Solution prep_stock->prep_aqueous spike 3. Spike Buffer with Stock Solution prep_aqueous->spike verify_ph 4. Verify Final pH spike->verify_ph aliquot 5. Aliquot into Amber Vials verify_ph->aliquot incubate 6. Incubate at Controlled Temperature aliquot->incubate sample 7. Sample at Time Points (T=0, T=1, ... T=n) incubate->sample prep_analysis 8. Sample Preparation (e.g., Extraction) sample->prep_analysis analyze 9. HPLC/GC Analysis (Quantify Chlocyphos & TCP) prep_analysis->analyze data_analysis 10. Data Analysis (Kinetics & Half-Life) analyze->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for a typical aqueous stability study of Chlocyphos.

Section 5: Data Summary Tables

Table 1: Key Factors Influencing this compound Degradation in Water
FactorEffect on Degradation RateRationale & CausalityRecommended Control Measure
pH Strongly Increases with rising pHAlkaline conditions promote nucleophilic attack on the phosphorus atom, accelerating hydrolysis.[3][4]Buffer solutions to a stable, slightly acidic pH (e.g., pH 4-6).
Temperature Strongly Increases with rising temperatureProvides the necessary activation energy for the hydrolysis reaction, increasing the reaction rate constant.[2][3]Use a calibrated, temperature-controlled incubator or water bath.
Light (UV) Increases degradationUV energy can induce photodegradation, breaking chemical bonds.[8][9]Use amber glassware or protect solutions from light.
Metal Ions (e.g., Cu²⁺) Increases degradationCertain metal ions can act as catalysts for the hydrolysis reaction.[2][5]Use high-purity water; consider EDTA as a control.
Salinity (NaCl) Decreases degradationHigh salt concentrations can inhibit the hydrolysis process, potentially through changing water activity.[5]Be aware of salt content in buffers; use consistent ionic strength.
Table 2: Example Half-Lives of Chlocyphos under Various Conditions

This table provides a synthesis of data from multiple sources to illustrate the impact of experimental conditions. Actual values will vary.

pHTemperature (°C)Aqueous MediumApproximate Half-Life (days)Reference(s)
429Buffered Water~30-120 (more stable)[3][4]
716Distilled Water12.3[2]
725Buffered DI Water56.8[5]
740Distilled Water8.1[2]
1029Buffered Water< 5 (rapid degradation)[3]

References

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  • Hui, L. H., Ariffin, M. M., & Tahir, N. M. (2010). Hydrolysis of chlorpyrifos in pH 7 buffer at various temperatures. ResearchGate. [Link]

  • Jones, T. W., & Tjeerdema, R. S. (2009). Hydrolysis of chlorpyrifos in natural waters of the Chesapeake Bay. PubMed. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods - Toxicological Profile for Chlorpyrifos. NCBI Bookshelf. [Link]

  • Hui, L. H., Ariffin, M. M., & Tahir, N. M. (2010). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Universiti Kebangsaan Malaysia. [Link]

  • Mphahlele, K., Mokhothu, T., & John, M. (2021). Photocatalytic Degradation of Chlorpyrifos with Mn-WO3/SnS2 Heterostructure. MDPI. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. atsdr.cdc.gov. [Link]

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  • dos Santos, V. J., et al. (2020). New analytical method for chlorpyrifos determination in biobeds constructed in Brazil. Embrapa. [Link]

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Sources

Overcoming challenges in the purification of (R)-(+)-Chlocyphos

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-(+)-Chlocyphos. This resource is designed for researchers, chemists, and drug development professionals who are working with this potent chiral organophosphorus compound. The biological efficacy of Chlocyphos is primarily attributed to its (R)-enantiomer, making the successful isolation of this stereoisomer from its (S)-counterpart and other process-related impurities a critical step for accurate research and development.[1]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may face. We will explore the causality behind experimental choices and offer robust, self-validating troubleshooting strategies to ensure you can achieve the highest possible enantiomeric and chemical purity.

Section 1: Understanding the Core Purification Challenges

This section addresses the fundamental hurdles in isolating pure this compound.

Q1: What are the primary impurities I should expect when purifying crude Chlocyphos?

A1: The impurity profile of crude Chlocyphos is typically composed of three main categories:

  • The Unwanted Enantiomer: The primary challenge is the presence of the (S)-(-)-Chlocyphos enantiomer. As a stereoisomer, it shares identical physical properties (melting point, boiling point, solubility) with the desired (R)-enantiomer, making separation by standard techniques like distillation or achiral chromatography impossible.

  • Process-Related Impurities: These are substances left over from the synthesis. Their exact nature depends on the synthetic route, but they can include unreacted starting materials, reagents, and catalysts.[2][3]

  • Side-Product Impurities: These are compounds formed from competing or incomplete reactions during synthesis. For organophosphorus compounds, this can include isomers or related phosphorylated species.[4][5]

Crude Crude Synthetic Mixture R_Enantiomer This compound (Target Molecule) Crude->R_Enantiomer S_Enantiomer (S)-(-)-Chlocyphos (Chiral Impurity) Crude->S_Enantiomer Process_Imp Process-Related Impurities Crude->Process_Imp Side_Prod Side-Products Crude->Side_Prod Final Purified this compound (>99% e.e.) R_Enantiomer->Final Isolate Waste1 Remove S_Enantiomer->Waste1 Waste2 Remove Process_Imp->Waste2 Waste3 Remove Side_Prod->Waste3

Caption: Overview of the purification workflow for this compound.

Q2: Why is the separation of (R) and (S) enantiomers so challenging?

A2: Enantiomers are non-superimposable mirror images of each other. This structural relationship means they have identical chemical and physical properties in an achiral environment. To separate them, one must introduce a chiral environment that allows for diastereomeric interactions. This is the fundamental principle behind chiral chromatography, where a Chiral Stationary Phase (CSP) interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7]

Section 2: Troubleshooting Chiral HPLC Purification

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analytical and preparative separation of Chlocyphos enantiomers.[6][8] This section provides a troubleshooting guide for common issues encountered during method development and execution.

Start Start Analysis Problem Chromatographic Problem Detected Start->Problem Resolution Poor or No Resolution? Problem->Resolution Identify Symptom Tailing Peak Tailing or Fronting? Resolution->Tailing No Action1 Step 1: Verify CSP Selection Step 2: Optimize Mobile Phase Step 3: Optimize Temperature Resolution->Action1 Yes Drift Retention Time Drifting? Tailing->Drift No Action2 Step 1: Check for Overload Step 2: Add Mobile Phase Modifier Tailing->Action2 Yes Action3 Step 1: Ensure Full Equilibration Step 2: Check Mobile Phase Prep Drift->Action3 Yes Success Problem Solved Drift->Success No (Consult Specialist) Action1->Success Action2->Success Action3->Success

Caption: Logical workflow for troubleshooting common chiral HPLC issues.

Symptom 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most frequent challenge. The goal is to achieve baseline separation (Resolution, Rs ≥ 1.5) to ensure accurate quantification and pure fraction collection.

  • Potential Cause A: Inappropriate Chiral Stationary Phase (CSP)

    • Expert Insight: Chiral recognition is highly specific. Not all CSPs will work for every compound. For organophosphorus pesticides, polysaccharide-based CSPs are a proven starting point due to their broad applicability and robust performance in normal-phase conditions.[6]

    • Troubleshooting Protocol: CSP Screening

      • Selection: Begin by screening columns from the categories in the table below. Immobilized polysaccharide phases are often preferred for their solvent versatility.

      • Method: Prepare a racemic standard of Chlocyphos at ~1 mg/mL in your mobile phase solvent.

      • Screening Run: For each column, inject the standard using a generic mobile phase, such as 90:10 Hexane:Isopropanol, at a flow rate of 1 mL/min.[6]

      • Evaluation: Look for any peak splitting or shouldering. Even partial separation indicates the CSP is viable and the method can be optimized.[9]

CSP ClassCommon Trade NamesMechanism & Notes
Polysaccharide (Coated) Chiralpak® AD, Chiralcel® ODAmylose or cellulose derivatives coated on a silica support. High enantioselectivity but limited solvent compatibility.
Polysaccharide (Immobilized) Chiralpak® IA/IB/IC/ID/IE/IFAmylose or cellulose derivatives covalently bonded to silica. Broader solvent compatibility, excellent for method development.[6]
Macrocyclic Antibiotic Chirobiotic® V, T, TAGVancomycin, Teicoplanin, etc. Offer unique selectivities and can be used in multiple modes (RP, NP, Polar Organic).[10]
  • Potential Cause B: Suboptimal Mobile Phase Composition

    • Expert Insight: In normal-phase chiral chromatography, the mobile phase modulates the interaction between the analyte and the CSP. The alcohol modifier (e.g., Isopropanol, Ethanol) is the primary driver of retention and selectivity. Its concentration is the most critical parameter to optimize.

    • Troubleshooting Protocol: Mobile Phase Optimization

      • Select Alcohol: Isopropanol (IPA) and Ethanol (EtOH) are the most common modifiers. IPA is a stronger solvent, leading to shorter retention times.

      • Systematic Variation: Using the best CSP from your screen, vary the alcohol percentage. Start at 10% and decrease it in small increments (e.g., 10%, 8%, 5%, 2%).

      • Analyze Results: Lowering the alcohol percentage typically increases retention and often improves resolution, though there is an optimal point beyond which peaks may become too broad.

  • Potential Cause C: Incorrect Column Temperature

    • Expert Insight: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to greater selectivity and improved resolution.[9]

    • Troubleshooting Protocol: Temperature Optimization

      • Set Baseline: Start at ambient temperature (e.g., 25°C).

      • Decrease Temperature: Lower the column temperature in 5°C increments (e.g., to 20°C, then 15°C).

      • Equilibrate and Analyze: Allow the system to fully equilibrate at each new temperature before injecting your sample. Monitor resolution (Rs). Often, the best separation is achieved between 10°C and 20°C.

Symptom 2: Asymmetric Peak Shape (Tailing)

Peak tailing reduces resolution and makes accurate integration difficult. It is often caused by undesirable secondary interactions or column overload.

  • Potential Cause A: Column Overload

    • Expert Insight: Injecting too much sample mass saturates the stationary phase, leading to a distorted peak shape. This is especially common in preparative chromatography.

    • Troubleshooting Protocol: Dilution Study

      • Prepare a series of dilutions of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL).

      • Inject each sample under the same conditions.

      • If the peak shape improves significantly at lower concentrations, you were overloading the column.

  • Potential Cause B: Secondary Ionic Interactions

    • Expert Insight: this compound has an acidic hydroxyl group on the phosphorus atom (P-OH).[11] This group can interact with active sites (e.g., residual silanols) on the silica support, causing peak tailing.

    • Troubleshooting Protocol: Mobile Phase Additives

      • For Acidic Compounds: Add a small amount of a competing acid to the mobile phase. Trifluoroacetic acid (TFA) at 0.1% (v/v) is a standard choice.[9]

      • Preparation: Add 1 mL of TFA to 1 L of your pre-mixed mobile phase.

      • Analysis: Re-equilibrate the column with the modified mobile phase and inject the sample. The TFA will occupy the active sites, preventing the analyte from interacting with them and resulting in a more symmetrical peak.

Symptom 3: Drifting or Unstable Retention Times

Inconsistent retention times make peak identification unreliable and fraction collection in preparative runs impossible.

  • Potential Cause A: Insufficient Column Equilibration

    • Expert Insight: This is particularly critical in normal-phase chromatography. The stationary phase adsorbs trace amounts of water and other components from the mobile phase, and its surface must reach a steady state for reproducible retention.

    • Troubleshooting Protocol: Standard Equilibration

      • Define Procedure: Before starting a run sequence, always flush the column with a minimum of 10-20 column volumes of the mobile phase.

      • Verify Stability: Monitor the baseline. Once it is stable, inject a standard multiple times until retention times are consistent (e.g., <0.5% RSD).

  • Potential Cause B: Mobile Phase Inconsistency

    • Expert Insight: Small variations in mobile phase composition can lead to large shifts in retention time in normal-phase chromatography.[12] This can be caused by inaccurate mixing or solvent evaporation.

    • Troubleshooting Protocol: Best Practices for Mobile Phase Preparation

      • Gravimetric Preparation: Prepare mobile phases by weight rather than volume for the highest accuracy.[12]

      • Fresh Batches: Prepare fresh mobile phase for each day of analysis to avoid changes in composition due to the evaporation of more volatile components (e.g., hexane).

      • Use a Lid: Keep the mobile phase reservoir covered to minimize evaporation and contamination.

Section 3: Frequently Asked Questions (FAQs)

Q3: Are there viable alternatives to HPLC for large-scale purification of Chlocyphos?

A3: While preparative HPLC is common, other technologies are used, particularly in industrial settings.

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the main mobile phase. It often provides faster separations and easier product recovery (the CO2 simply evaporates) than HPLC, making it an attractive "green" alternative for chiral separations.[13]

  • Enantioselective Crystallization: If conditions can be found, this method can be highly efficient for large volumes. It involves using a chiral resolving agent to form diastereomeric salts that have different solubilities, allowing one to be crystallized out of solution.

Q4: How do I remove the acidic TFA modifier from my purified product after collection?

A4: This is a crucial post-purification step.

  • Evaporation: First, remove the bulk of the mobile phase solvents using a rotary evaporator. TFA will concentrate with your product.

  • Azeotropic Removal: Add a non-polar, volatile solvent in which your compound is soluble (e.g., dichloromethane or toluene) and re-evaporate. Repeat this process 2-3 times. The TFA will form an azeotrope with the solvent and be removed under vacuum.

  • Aqueous Wash: Alternatively, dissolve the residue in a water-immiscible organic solvent (like ethyl acetate) and wash it with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize and remove the TFA, followed by a water wash and drying. Caution: Ensure your compound is stable to basic conditions.

Q5: How can I confirm the absolute configuration of my final product?

A5: Chromatographic purity (ee%) does not confirm which enantiomer is which. The absolute configuration must be determined independently.

  • X-ray Crystallography: This is the gold standard. If you can grow a suitable single crystal of your purified enantiomer, this method provides an unambiguous determination of its 3D structure.

  • Comparison to a Standard: If a certified reference standard of this compound is available, you can confirm the identity of your purified peak by co-injection.

  • Vibrational Circular Dichroism (VCD): This technique, combined with quantum chemical calculations, is a powerful method for determining the absolute configuration of chiral molecules in solution and does not require crystallization.[10]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ali, I., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. PMC - NIH. [Link]

  • Karan, C., et al. (2023). Chiral Organophosphorus Pharmaceuticals: Properties and Application. MDPI. [Link]

  • ChemWhat. (R)-(+)-4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE. [Link]

  • Semantic Scholar. Chiral Separation and Determination of Multiple Organophosphorus Pesticide Enantiomers in Soil Based on Cellulose-Based Chiral Column by LC-MS/MS. [Link]

  • Drabowicz, J., et al. (2020). Fundamentals of the Stereochemistry of Organophosphorus Compounds. Wiley-VCH. [Link]

  • Ali, M. H. H. (2015). Determination Of Impurity Levels In Generic Chlorpyrifos Ethyl Technical. ResearchGate. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Berova, N., et al. (2021). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. MDPI. [Link]

  • Drug Development and Delivery. Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • Reddy, G. J., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC - NIH. [Link]

  • Eltahan, M. H., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI. [Link]

  • ResearchGate. (2000). Sources of impurities - Investigation of ... traces formation during the synthesis of amlodipine besylate. [Link]

  • Reddy, G. S., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Optimizing dosage and application rates of (R)-(+)-Chlocyphos

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: (R)-(+)-Chlocyphos is a model compound name used for the purpose of illustrating the principles of dosage optimization and troubleshooting in experimental biology. The mechanisms and protocols described herein are based on established methodologies for organophosphate compounds and general cell-based assay development.

Introduction to this compound

This compound is an organophosphate-based compound belonging to the phosphorothioate group.[1] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By irreversibly binding to AChE, its active metabolite, Chlocyphos-oxon, leads to an accumulation of acetylcholine in the synaptic cleft.[1][2] This accumulation results in overstimulation of neuronal cells, causing neurotoxicity.[3] This guide provides detailed protocols and troubleshooting advice to help researchers optimize dosage and application rates for consistent and reproducible results in in vitro studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, preparation, and use of this compound in experimental settings.

Q1: How should I properly dissolve and store this compound?

A1: Proper solubilization is critical for accurate and reproducible results. Low solubility can lead to underestimated activity and variable data.[4]

  • Recommended Solvent: Due to its lipophilic nature, the recommended primary solvent for this compound is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-30 mM).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.[4]

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤0.5%).

Q2: My compound is precipitating when I add it to the aqueous cell culture medium. What should I do?

A2: Precipitation is a common issue with hydrophobic compounds.[4]

  • Check Final Concentration: Ensure your final assay concentration is not above the compound's solubility limit in the aqueous medium.

  • Optimize Dilution Protocol: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the medium. Gently vortex or triturate between dilutions to aid solubilization.

  • Consider Alternative Solvents: For particularly challenging compounds, solvents like glycerol or polyethylene glycol (PEG) might be explored, but their compatibility with your specific cell type and assay must be validated.[5]

  • Sonication: Brief sonication of the stock solution before dilution can sometimes help break up aggregates and improve dispersion.[6]

Q3: What is the expected mechanism of action for this compound?

A3: As an organophosphate, this compound is an acetylcholinesterase (AChE) inhibitor.[2][3] The compound itself requires metabolic activation to its oxon analog, which is the potent inhibitor.[1] This inhibition leads to an accumulation of acetylcholine at neuronal junctions, resulting in overstimulation and cholinergic responses.[1]

Q4: What cell lines are appropriate for studying the effects of this compound?

A4: The choice of cell line depends on the research question. Given its mechanism, neuronal cell lines that express acetylcholinesterase are most relevant. Examples include:

  • SH-SY5Y (Human Neuroblastoma): Widely used for neurotoxicity studies.

  • PC-12 (Rat Pheochromocytoma): A common model for neuronal differentiation and neurotoxicity.

  • Primary neuronal cultures can also be used for more physiologically relevant data, though they present higher variability.

Q5: How do I prevent contamination in my cell-based assays?

A5: Contamination can dramatically alter experimental outcomes.

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma, as these bacteria are not visible under a standard microscope but can cause significant intracellular effects.[7]

  • Aseptic Technique: Adhere to strict aseptic handling procedures. The risk of contamination increases when equipment and reagents are shared among many users.[7]

  • Cell Line Authentication: Use cell lines from reputable cell banks and perform identity testing, such as Short Tandem Repeat (STR) profiling for human cell lines, to prevent cross-contamination.[7]

Section 2: Core Experimental Protocol: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This protocol outlines a standard method for determining the IC50 of this compound using an adherent cell line and an MTT assay for cell viability.[8]

Workflow for IC50 Determination

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis p1 1. Prepare Stock Solution (10 mM in DMSO) p2 2. Culture & Harvest Cells (Logarithmic Growth Phase) p3 3. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) t1 4. Prepare Serial Dilutions (e.g., 100 µM to 0.01 µM) p3->t1 24h Incubation t2 5. Add Compound to Wells (Include Vehicle Control) t3 6. Incubate for 24-72h (Standard Conditions) a1 7. Add MTT Reagent (Incubate 2-4h) t3->a1 End of Treatment a2 8. Solubilize Formazan (Add Solubilization Buffer) a3 9. Read Absorbance (e.g., 570 nm) a4 10. Calculate IC50 (Non-linear Regression)

Caption: Workflow for determining the IC50 of this compound.

Detailed Step-by-Step Methodology
  • Cell Plating:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to the desired density.

    • Seed cells into a 96-well, clear-bottom, tissue-culture treated plate at a pre-optimized density (e.g., 3,000-10,000 cells/well in 100 µL of medium).[8]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a 2X working stock of your highest concentration of this compound in culture medium from your DMSO stock.

    • Perform a serial dilution (e.g., 1:3 or 1:10 dilutions) across a plate or in tubes to create a range of concentrations. A wide range (e.g., 100 µM to 10 nM) is recommended for initial experiments.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as your treated wells) and a "no cells" blank control.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for at least 4 hours (or overnight) at 37°C in a humidified chamber to dissolve the crystals.

    • Measure the absorbance at a wavelength of 490 or 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value.[9][10] Software like GraphPad Prism is ideal for this analysis.[9]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate.[7] 2. Pipetting Errors: Inaccurate liquid handling.[11] 3. Edge Effects: Evaporation from wells on the plate perimeter.1. Ensure a homogenous single-cell suspension before plating. Mix gently before aliquoting to each row. 2. Use calibrated pipettes and consistent technique. Consider automated liquid handlers for high-throughput assays.[11] 3. Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or medium to create a humidity barrier.[8]
No dose-response curve (flat line). 1. Incorrect Concentration Range: The tested concentrations are too high (all cells dead) or too low (no effect). 2. Compound Inactivity: The compound may have degraded or is not active in your specific assay. 3. Assay Window Too Short/Long: The incubation time is not sufficient to see an effect, or is too long, causing non-specific cell death.1. Perform a broad range-finding experiment with 10-fold serial dilutions (e.g., 100 µM to 1 nM). 2. Verify the compound's integrity. Prepare a fresh stock solution. Confirm the cell line expresses the target (AChE). 3. Run a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation period.
IC50 value is not reproducible between experiments. 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered responses.[12][13] 2. Cell Health/Density: Variations in cell confluency or health at the time of plating can affect results.[7][13] 3. Inconsistent Reagents: Batch-to-batch variability in serum or media.1. Use cells within a consistent and limited passage number range. Always start new experiments from a frozen, authenticated stock.[7][13] 2. Standardize your cell culture procedures. Always plate cells from flasks at a similar confluency (e.g., 70-80%).[13] 3. Use the same lot of reagents for a set of comparative experiments.
High background signal in the assay. 1. Media Components: Phenol red and other components in the culture medium can cause autofluorescence or interfere with absorbance readings.[14] 2. Contamination: Bacterial or yeast contamination can alter assay readouts.[13] 3. Incorrect Plate Type: Using a clear plate for a luminescence assay can cause well-to-well crosstalk.[7]1. For fluorescence/luminescence assays, consider using phenol red-free medium for the final assay steps.[14] 2. Visually inspect plates for turbidity and perform routine contamination checks.[13] 3. Use the correct plate type for your assay: clear for absorbance, solid white for luminescence, and solid black for fluorescence.[7]

Section 4: Advanced Considerations

Mechanism of Action: Acetylcholinesterase Inhibition

The inhibitory action of this compound on AChE disrupts the normal termination of the acetylcholine signal. This leads to a state of constant stimulation at cholinergic receptors.

G cluster_inhibition Inhibitory Action ACh Acetylcholine (ACh) Transmitter AChR ACh Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzes PreSyn Presynaptic Neuron PreSyn->ACh Releases PostSyn Postsynaptic Neuron Signal Signal Propagation PostSyn->Signal AChR->PostSyn Activates Breakdown Choline + Acetate (Signal Termination) AChE->Breakdown Chlocyphos This compound-oxon Inhibitor Chlocyphos->AChE Inhibits

Caption: Simplified pathway of AChE inhibition by this compound.

References

  • Wikipedia. (2024). Chlorpyrifos. Retrieved from [Link]

  • Ortore, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Promega Corporation. (2021). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. YouTube. Retrieved from [Link]

  • Kunz, C., et al. (2015). Optimal experimental designs for dose–response studies with continuous endpoints. Journal of Applied Toxicology. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Background Information for Chlorpyrifos. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Retrieved from [Link]

  • National Institute of Standards and Technology. (2019). Understanding and managing sources of variability in cell measurements. Bioanalysis. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • FDA–AACR. (2022). Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. Clinical Cancer Research. Retrieved from [Link]

  • ResearchGate. (2017). How to determine IC50 value of a compound? Retrieved from [Link]

  • Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Retrieved from [Link]

  • ResearchGate. (2022). Mechanism of action of Chlorpyrifos. Retrieved from [Link]

  • National Pesticide Information Center. (2011). Chlorpyrifos Technical Fact Sheet. Retrieved from [Link]

  • Altasciences. (n.d.). Improving Solubility of Molecules via Nanomilling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • eScholarship. (1996). DESIGNING STUDIES FOR DOSE RESPONSE. Retrieved from [Link]

  • National Institutes of Health. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Retrieved from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)-. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Brookings Institution. (2015). Optimizing target and compound selection to enhance early stage decision-making. YouTube. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • ACS Omega. (2024). Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of (R)-(+)-Chlocyphos Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-(+)-Chlocyphos. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our focus is on providing scientifically grounded, practical solutions to ensure the integrity and performance of your this compound formulations.

Introduction to this compound Stability

This compound, a phosphorinane derivative, belongs to the broader class of organophosphorus compounds.[1][2][3] The stability of these molecules is paramount for their efficacy and safety. The primary degradation pathways for this compound and related phosphoramidate compounds are hydrolysis and oxidation.[4] Understanding and mitigating these degradation routes are critical for developing robust and reliable formulations.

Key Factors Influencing Stability:

  • pH: The rate of hydrolysis of the phosphoramidate bond is highly dependent on the pH of the formulation.[5]

  • Moisture: The presence of water can accelerate hydrolytic degradation.[6]

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation of the molecule.[4]

  • Light: Photodegradation can be a concern for many pharmaceutical compounds.

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation processes.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound formulations, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Rapid loss of potency in aqueous solution. Hydrolysis due to suboptimal pH. 1. pH Optimization: The stability of phosphoramidates is significantly influenced by pH. Conduct a pH stability profile study to identify the optimal pH range for this compound. Typically, a slightly acidic to neutral pH is preferred to minimize hydrolysis.[5]2. Buffer Selection: Employ a suitable buffering agent to maintain the pH within the optimal range. Common choices for parenteral formulations include citrate, phosphate, and acetate buffers.[4] Ensure the chosen buffer is compatible with this compound and other excipients.[7]
Formation of unknown impurities upon storage. Oxidative degradation. 1. Inert Atmosphere: During manufacturing and packaging, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.[4]2. Antioxidant Addition: Incorporate antioxidants into your formulation. Common options for injectable formulations include butylated hydroxytoluene (BHT) and sodium metabisulfite.[8][9][10] Conduct compatibility studies to ensure the antioxidant does not negatively interact with the drug substance.[7]
Physical instability (e.g., precipitation, color change). 1. pH shift. 2. Excipient incompatibility. 3. Photodegradation. 1. Buffer Capacity: Ensure your chosen buffer has sufficient capacity to resist pH changes.[4]2. Excipient Screening: Conduct thorough drug-excipient compatibility studies.[11][12][13][14] Test binary mixtures of this compound with each excipient under stressed conditions (e.g., elevated temperature and humidity) and analyze for degradation products.[11][12][13][14]3. Light Protection: Store the formulation in light-resistant containers, such as amber vials or bottles.[4] Conduct photostability studies as per ICH Q1B guidelines.
Degradation in solid-state formulations. Hygroscopicity and residual moisture. 1. Lyophilization (Freeze-Drying): For highly sensitive molecules, lyophilization can significantly enhance stability by removing water.[15][16][17] Develop an optimized lyophilization cycle with appropriate freezing, primary drying, and secondary drying phases.[15][16][17]2. Control of Manufacturing Environment: Maintain low humidity during the manufacturing and packaging of solid dosage forms.

Frequently Asked Questions (FAQs)

Formulation Development

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are hydrolysis of the phosphoramidate bond and oxidation of the molecule. Hydrolysis is significantly influenced by pH, with both acidic and alkaline conditions potentially accelerating degradation.[5] Oxidation can be initiated by atmospheric oxygen and catalyzed by light or trace metals.

Q2: How do I select the appropriate buffer for my aqueous formulation?

A2: The choice of buffer depends on the desired pH range for optimal stability. First, determine the pH of maximum stability for this compound. Then, select a buffer system with a pKa close to this pH. Commonly used buffers in pharmaceutical formulations include:

  • Citrate buffer: Effective in the pH range of 3.0 to 6.2.

  • Acetate buffer: Effective in the pH range of 3.8 to 5.8.

  • Phosphate buffer: Effective in the pH range of 6.2 to 8.2.[4] Always verify the compatibility of the chosen buffer with this compound.[7]

Q3: What concentration of antioxidants should I use?

A3: The concentration of antioxidants like BHT or sodium metabisulfite typically ranges from 0.01% to 0.1% in parenteral formulations.[18] However, the optimal concentration should be determined through formulation development studies, balancing efficacy with potential safety concerns. It is crucial to evaluate the effectiveness of the chosen antioxidant in preventing the specific oxidative degradation pathways of this compound.

Stability Testing

Q4: How should I design a stability study for my this compound formulation?

A4: Stability studies should be designed according to the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2). This involves storing the formulation under various temperature and humidity conditions (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH) and testing at specified time points. The study should monitor key quality attributes such as appearance, pH, assay of this compound, and levels of degradation products.

Q5: What is a forced degradation study and why is it necessary?

A5: A forced degradation or stress testing study exposes the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, extreme pH, oxidation, and photolysis. The purpose is to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods used for stability testing. This is a crucial step in developing a stability-indicating method.

Analytical Methods

Q6: What analytical techniques are suitable for monitoring the stability of this compound?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for quantifying the parent compound and its degradation products.[19][20][21][22] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice.[23][24][25][26]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% phosphoric acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 290 nm).[19]

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Degradation and Workflow

Diagram 1: Key Degradation Pathways of Phosphoramidates

cluster_0 Degradation of this compound cluster_1 Degradation Pathways cluster_2 Degradation Products cluster_3 Influencing Factors Chlocyphos This compound (Stable Formulation) Oxidation Oxidation Chlocyphos->Oxidation Hydrolysis Hydrolysis Hydrolytic_Products Hydrolytic Degradants (e.g., Phosphoric Acid Derivative) Hydrolysis->Hydrolytic_Products Oxidative_Products Oxidative Degradants Oxidation->Oxidative_Products pH Suboptimal pH (Acidic or Alkaline) pH->Hydrolysis Moisture Moisture Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light/UV Light->Oxidation

Caption: Major degradation routes for this compound.

Diagram 2: Workflow for Stability-Indicating Method Development

Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Method_Development HPLC/LC-MS Method Development (Column, Mobile Phase, etc.) Forced_Degradation->Method_Development Separation Achieve Separation of Degradants and Parent Compound Method_Development->Separation Separation->Method_Development Unsuccessful Method_Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Separation->Method_Validation Successful Stability_Study Formal Stability Studies (ICH Q1A(R2)) Method_Validation->Stability_Study End End: Stable Formulation with Validated Method Stability_Study->End

Sources

Troubleshooting matrix effects in (R)-(+)-Chlocyphos residue analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects

Welcome to the technical support center for (R)-(+)-Chlocyphos residue analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with quantitative analysis, particularly those related to complex sample matrices. As a chiral organophosphorus compound used in agriculture and public health, accurate quantification of this compound is critical.[1] This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose, troubleshoot, and mitigate matrix effects in your Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows.

Section 1: Understanding the Core Problem: this compound and Matrix Effects

This section addresses the fundamental questions regarding the analyte and the analytical challenges associated with its detection in complex samples.

Q1: What is this compound?

This compound is the biologically active enantiomer of the Chlocyphos insecticide.[1] Its efficacy relies on the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects.[1] Accurate residue analysis is essential for ensuring food safety, monitoring environmental impact, and conducting pharmacokinetic studies.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ⁵-dioxaphosphinane 2-oxide[2]
CAS Number 98674-87-4[1][3]
Molecular Formula C₁₁H₁₄ClO₄P[1][2]
Molecular Weight 276.65 g/mol [1][2]
Melting Point 228-234 °C[1][3]
Appearance White granular crystals[4] (analogy to Chlorpyrifos)
Q2: What are "matrix effects" in LC-MS/MS analysis?

A "matrix effect" is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][6] These effects are a major concern in quantitative LC-MS analysis because they can severely compromise data accuracy, precision, and sensitivity.[7] The matrix refers to all components within the sample other than the analyte of interest, such as salts, lipids, proteins, and sugars.[5]

Matrix effects manifest in two ways:

  • Ion Suppression: A decrease in the analyte's signal intensity. This is the more common effect and occurs when matrix components compete with the analyte for ionization, alter the physical properties (e.g., viscosity, surface tension) of the ESI droplets, or neutralize analyte ions.[8][9][10]

  • Ion Enhancement: An increase in the analyte's signal intensity. While less common, this can occur when matrix components improve the ionization efficiency of the analyte.[5][7]

Q3: How do I know if my this compound analysis is compromised by matrix effects?

Matrix effects should be suspected if you observe any of the following issues, especially when analyzing extracts from complex matrices like fruits, vegetables, soil, or biological fluids:

  • Poor reproducibility of results between replicate injections or different samples.

  • Inaccurate quantification (low recovery or unexpectedly high results).

  • Poor linearity of calibration curves.

  • Inconsistent analyte-to-internal standard response ratios .

  • Drifting retention times or distorted peak shapes.[11]

The definitive way to confirm a matrix effect is to perform a quantitative assessment, as detailed in the next section.

Section 2: Diagnostic Workflow for Matrix Effects

Before you can solve the problem, you must quantify it. This section provides a logical workflow and a detailed protocol for assessing the presence and magnitude of matrix effects in your assay.

Diagnostic Decision Pathway

The following diagram outlines the logical steps to diagnose and address matrix effects.

Matrix_Effect_Workflow start Start: Suspected Matrix Effect (e.g., poor recovery, high RSD) protocol1 Perform Quantitative Assessment (See Protocol 1) start->protocol1 decision_me Calculate Matrix Effect (ME) ME < 85% (Suppression)? ME > 115% (Enhancement)? protocol1->decision_me no_effect No Significant ME (85-115%) Troubleshoot other parameters (e.g., extraction efficiency, standard stability) decision_me->no_effect No mitigation_choice Significant ME Detected Select Mitigation Strategy decision_me->mitigation_choice Yes strategy_sample_prep Optimize Sample Preparation (Dilution, QuEChERS, SPE) (See Section 3.1) mitigation_choice->strategy_sample_prep strategy_analytical Implement Analytical Compensation (Matrix-Matched Calibrants, Internal Standards) (See Section 3.2) mitigation_choice->strategy_analytical strategy_chromatography Refine Chromatography (Gradient, Column Choice) (See Section 3.3) mitigation_choice->strategy_chromatography re_evaluate Re-run Quantitative Assessment (Protocol 1) strategy_sample_prep->re_evaluate strategy_analytical->re_evaluate strategy_chromatography->re_evaluate decision_final Is ME within acceptable range (e.g., 85-115%)? re_evaluate->decision_final decision_final->mitigation_choice No, try another strategy end Proceed with Validated Method decision_final->end Yes QuEChERS_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Dispersive SPE (d-SPE) Cleanup homogenize 1. Homogenize 10g sample in 50 mL centrifuge tube add_solvent 2. Add 10 mL Acetonitrile (and Internal Standard, if used) homogenize->add_solvent shake1 3. Shake vigorously for 1 min add_solvent->shake1 add_salts 4. Add QuEChERS Extraction Salts (MgSO₄, NaCl, Na-citrates) shake1->add_salts shake2 5. Shake vigorously for 1 min add_salts->shake2 centrifuge1 6. Centrifuge (e.g., 5 min @ 4000 rpm) shake2->centrifuge1 supernatant Acetonitrile (Upper) Layer centrifuge1->supernatant transfer 7. Transfer aliquot of supernatant (e.g., 6 mL) to d-SPE tube dspe_tube d-SPE tube contains: - MgSO₄ (removes water) - PSA (removes sugars, fatty acids) - C18/GCB (removes pigments, sterols) shake3 8. Shake vigorously for 30 sec transfer->shake3 centrifuge2 9. Centrifuge (e.g., 2 min @ 4000 rpm) shake3->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract supernatant->transfer

Caption: The two-step workflow for the QuEChERS sample preparation method.

3.2 Strategy 2: Analytical Compensation

If sample preparation alone is insufficient, analytical techniques can be used to compensate for unavoidable matrix effects.

Q: How do matrix-matched calibration and internal standards work?

  • Matrix-Matched Calibration: This technique involves preparing your calibration standards in a pooled blank matrix extract instead of a pure solvent. [12]By doing this, the calibrants and the unknown samples experience the same degree of ion suppression or enhancement, leading to more accurate quantification. [13][14]The key assumption is that the matrix composition is consistent across all samples. [6]

  • Internal Standards (IS): An internal standard is a compound with similar chemical and physical properties to the analyte, which is added at a constant, known concentration to all samples, blanks, and calibration standards before analysis. [15][16]The IS co-elutes with the analyte and experiences the same matrix effects. [5]Quantification is based on the ratio of the analyte peak area to the IS peak area. This ratio remains stable even if both signals are suppressed, correcting for the effect. [17] * The Gold Standard: The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., this compound-d₄). A SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, providing the most reliable correction. [18]

Protocol 3: Preparation of Matrix-Matched Calibration Standards

Objective: To create a calibration curve that compensates for matrix effects.

Methodology:

  • Prepare a Pooled Blank Matrix: Following Protocol 1, Step 2, create a sufficient volume of pooled blank matrix extract from at least 5-6 representative samples.

  • Prepare a High-Concentration Stock Standard: Prepare a concentrated stock solution of this compound in pure solvent (e.g., 1000 ng/mL).

  • Create the Calibration Series:

    • Aliquot equal volumes of the pooled blank matrix into a series of autosampler vials.

    • Perform a serial dilution by spiking the blank matrix aliquots with varying amounts of the stock standard to create a range of concentrations covering your expected measurement range (e.g., 1, 5, 10, 50, 100, 250 ng/mL). [19] * Ensure the volume of stock solution added is minimal to avoid significantly diluting the matrix.

  • Analysis: Analyze the matrix-matched standards alongside your samples to construct the calibration curve.

3.3 Strategy 3: Optimize Chromatographic Conditions

Q: Can I change my LC method to reduce matrix effects?

Yes. The goal of chromatographic optimization is to separate the this compound peak from the co-eluting matrix components that cause interference. [5]

  • Improve Chromatographic Resolution: Modify the mobile phase gradient to be longer or shallower around the elution time of your analyte. This can help separate it from interfering peaks.

  • Change Column Chemistry: Switch to a different column stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Biphenyl column) that may offer different selectivity for your analyte versus the matrix components.

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 0.5 mL/min to 0.2 mL/min) can lead to smaller ESI droplets that are more resistant to signal suppression. [9]* Use a Divert Valve: Program a divert valve to send the highly concentrated, early-eluting matrix components (like salts) to waste instead of the MS ion source.

Section 4: Advanced Troubleshooting FAQs

Q: I've tried everything, but my results are still inconsistent. What else could be wrong?

If standard mitigation strategies fail, consider these points:

  • Matrix Heterogeneity: The assumption that all samples of a certain type (e.g., all apples) have the same matrix is not always true. [20]If matrix composition varies significantly from sample to sample, a generic matrix-matched curve may not be sufficient. In this case, the method of standard addition for each individual sample may be required, though it is very labor-intensive. [14]* Analyte Stability: Ensure that this compound is not degrading during sample storage or processing. Conduct stability studies by analyzing fortified samples after storage at various conditions (e.g., room temperature for 24 hours, -20°C for 1 week). [21][22]* Extraction Efficiency: Matrix effects only describe what happens in the ion source. You must also validate that your extraction procedure is efficiently and consistently recovering the analyte from the matrix in the first place. This is a separate parameter from the matrix effect. [20]

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Xue, Y. J., Liu, J., & Liu, A. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 4, 7146. Retrieved from [Link]

  • QuEChERS: Home. (n.d.). EURL-SRM. Retrieved from [Link]

  • QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved from [Link]

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (n.d.). LCGC International - Chromatography Online. Retrieved from [Link]

  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). GERSTEL. Retrieved from [Link]

  • QuEChERS Multi-Residue Method for Pesticide Analysis. (2019). CVUA Stuttgart. Retrieved from [Link]

  • Rahman, M., & Abd El-Aty, A. M. (2021). Matrix Effects and Application of Matrix Effect Factor. Journal of AOAC INTERNATIONAL, 104(5), 1235-1243. Retrieved from [Link]

  • What Is An Internal Standard And Why Is It Used In LC-MS? (2025). Chemistry For Everyone. Retrieved from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5903-5913. Retrieved from [Link]

  • Guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). Regional Representation for the Americas - WOAH. Retrieved from [Link]

  • Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. (2025). LinkedIn. Retrieved from [Link]

  • Searle, B. C., Pino, L. K., & MacCoss, M. J. (2018). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Analytical Chemistry, 90(20), 12246-12253. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific. Retrieved from [Link]

  • Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube. Retrieved from [Link]

  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food 1. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)-. (n.d.). PubChem. Retrieved from [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 22(10). Retrieved from [Link]

  • Zoller, O., et al. (2023). Automated micro-solid-phase extraction clean-up and gas chromatography-tandem mass spectrometry analysis of pesticides in foods extracted with ethyl acetate. Journal of Chromatography A, 1709, 464388. Retrieved from [Link]

  • Matrix-Matched Pesticide Standard Curve Preparation - Protocol. (2024). OneLab. Retrieved from [Link]

  • Miliadis, G. E., & Tsiropoulos, N. G. (2003). Solid-phase extraction cleanup of tomato samples for the determination of pesticide residues by gas chromatography-electron capture detection. Food Additives & Contaminants, 20(3), 244-251. Retrieved from [Link]

  • Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. (2024). YouTube. Retrieved from [Link]

  • Automated Solid-Phase Extraction (SPE) for Pesticides. (2022). California State Water Resources Control Board. Retrieved from [Link]

  • Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. (n.d.). ResearchGate. Retrieved from [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]

  • Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. (2025). ResearchGate. Retrieved from [Link]

  • VICH GL49 - Validation of Analytical Methods. (n.d.). Regulations.gov. Retrieved from [Link]

  • Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method. (n.d.). IR-4 Intranet. Retrieved from [Link]

  • 4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE CAS#: 98674-87-4. (n.d.). ChemWhat. Retrieved from [Link]

  • B.5.2 Residue Analytical Methods. (n.d.). EPA. Retrieved from [Link]

  • Li, Y., et al. (2012). Dissipation of chlorpyrifos and residue analysis in rice, soil and water under paddy field conditions. Ecotoxicology and Environmental Safety, 84, 137-142. Retrieved from [Link]

  • Table 3-2, Physical and Chemical Properties of Chlorpyrifos. (n.d.). NCBI. Retrieved from [Link]

  • New analytical method for chlorpyrifos determination in biobeds constructed in Brazil. (2020). alice Embrapa. Retrieved from [Link]

  • Pesticide Residue Analysis by HRMS. (n.d.). EURL-SRM. Retrieved from [Link]

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Technical Support Center: Achieving Consistent and Reliable Results with (R)-(+)-Chlocyphos in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(+)-Chlocyphos. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for achieving consistent and reproducible results in bioassays involving this potent acetylcholinesterase (AChE) inhibitor. As a chiral organophosphorus compound, the stereospecificity of this compound necessitates careful attention to experimental detail to unlock its full potential in your research.[1] This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Section 1: Understanding this compound and its Mechanism of Action

Before delving into protocols and troubleshooting, a firm grasp of the fundamental properties of this compound and its interaction with its biological target is crucial.

Q1: What is this compound and why is its stereochemistry important?

This compound is the dextrorotatory enantiomer of the chiral organophosphorus compound Chlocyphos.[1] Like other organophosphates, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine.[1][2] The chirality of Chlocyphos is of paramount importance as the (R)-(+)-enantiomer has been reported to be a more potent inhibitor of AChE compared to its (S)-(-) counterpart.[1] This enantioselectivity in bioactivity underscores the need for using the pure (R)-(+)-enantiomer to ensure specific and reproducible results.[3][4]

Q2: How does this compound inhibit acetylcholinesterase?

The inhibitory action of this compound on AChE involves the phosphorylation of a serine residue within the active site of the enzyme.[2] This covalent modification is effectively irreversible under normal physiological conditions, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This mechanism is the basis for its insecticidal activity and its neurotoxic potential.[1][2]

Section 2: Preparation and Handling of this compound

Consistent results begin with proper preparation and handling of your test compound.

Q3: What are the key physicochemical properties of this compound I should be aware of?

Understanding the physical and chemical properties of this compound is the first step to designing a robust assay.

PropertyValueSource
CAS Number 98674-87-4[1][5][6][7][8][9][10][11]
Molecular Formula C11H14ClO4P[1][5][7][11]
Molecular Weight 276.65 g/mol [1][5][11]
Melting Point 228-234 ºC[1][10]
Appearance Crystalline solid[5]
Storage 2°C - 8°C[5][10]

Q4: How should I prepare a stock solution of this compound? I'm concerned about its solubility.

This compound, like many organophosphates, has low aqueous solubility.[12][13] Therefore, a stock solution should be prepared in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This will allow for minimal solvent concentration in your final assay medium.

  • Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation:

G cluster_prep Stock Solution Preparation A Weigh this compound B Dissolve in 100% DMSO to desired concentration A->B C Vortex/sonicate gently to ensure complete dissolution B->C D Aliquot into smaller volumes C->D E Store at -20°C or -80°C D->E G cluster_workflow AChE Inhibition Assay Workflow A Prepare Reagents (Buffer, DTNB, ATCI, AChE) B Add Buffer, Inhibitor, and AChE to 96-well plate A->B C Pre-incubate B->C D Add ATCI Substrate C->D E Kinetic Measurement (Absorbance at 412 nm) D->E F Data Analysis (Calculate % Inhibition, IC50) E->F

Caption: Workflow for a typical AChE inhibition assay using the Ellman's method.

Optimization and Troubleshooting

Q6: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?

Inconsistent IC50 values are a common frustration. The following troubleshooting guide will help you pinpoint the source of variability.

Troubleshooting Inconsistent IC50 Values:

G cluster_troubleshooting Troubleshooting Inconsistent IC50 Values A Inconsistent IC50 Values Reagent Stability Assay Conditions Pipetting/Dispensing Errors Data Analysis B Reagent Stability Issues - this compound degradation - AChE activity loss - DTNB/ATCI degradation A:f0->B C Assay Condition Variability - Temperature fluctuations - pH drift - Incubation time variations A:f1->C D Pipetting Errors - Inaccurate serial dilutions - Inconsistent reagent volumes A:f2->D E Data Analysis Issues - Incorrect calculation of reaction rates - Inappropriate curve fitting A:f3->E

Caption: Common causes of inconsistent IC50 values in AChE inhibition assays.

Q7: How can I ensure the stability of this compound in my assay buffer?

  • pH Considerations: While the optimal pH for AChE activity is often slightly alkaline (pH 7.5-8.0), consider performing a stability study of this compound in your chosen buffer if you suspect degradation.

  • Fresh Dilutions: Always prepare fresh dilutions of this compound from your frozen stock for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.

Q8: I am observing high background noise in my assay. What can I do?

High background can be due to the non-enzymatic hydrolysis of the substrate or the reaction of DTNB with other components in your sample.

  • Blank Correction: Always include a blank control that contains all reagents except the enzyme. Subtract the rate of the blank from all other readings.

  • Reagent Purity: Ensure the purity of your reagents, especially ATCI, which can hydrolyze spontaneously.

Q9: My enzyme activity seems low or variable. What should I check?

  • Enzyme Storage and Handling: AChE is sensitive to temperature and repeated freeze-thaw cycles. Store the enzyme at the recommended temperature and handle it on ice.

  • Enzyme Concentration: The concentration of AChE should be optimized to ensure that the reaction rate is linear over the measurement period.

Section 4: Cell-Based Assays for this compound

Cell-based assays provide a more physiologically relevant system to study the effects of this compound.

Q10: Which cell lines are suitable for studying the neurotoxicity of this compound?

Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for in vitro neurotoxicity studies of organophosphates. [14]These cells express AChE and other neuronal markers, making them a relevant model system.

Q11: How do I measure AChE inhibition in a cell-based assay?

The principle is similar to the biochemical assay, but you will be measuring AChE activity in cell lysates.

  • Cell Culture and Treatment: Culture your chosen cell line to the desired confluency and then treat with various concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, wash the cells and lyse them using a suitable lysis buffer to release the intracellular contents, including AChE.

  • AChE Assay: Perform the Ellman's assay on the cell lysates as described in the previous section.

  • Protein Normalization: It is essential to normalize the AChE activity to the total protein concentration in each sample to account for any differences in cell number.

Q12: I am observing cytotoxicity at higher concentrations of this compound. How does this affect my AChE inhibition results?

Cytotoxicity can confound your AChE inhibition data. If the compound is killing the cells, the measured AChE activity will decrease due to cell death, not just direct enzyme inhibition.

  • Viability Assay: Always perform a concurrent cell viability assay (e.g., MTT, LDH) to determine the cytotoxic potential of this compound at the concentrations used in your AChE inhibition assay.

  • Data Interpretation: Interpret your AChE inhibition data in the context of the cytotoxicity results. A decrease in AChE activity at non-toxic concentrations is likely due to direct enzyme inhibition, while a decrease at cytotoxic concentrations is a combination of both effects.

Section 5: Frequently Asked Questions (FAQs)

Q13: Can I use a different substrate for the AChE assay?

Yes, other substrates like indophenyl acetate can be used. However, acetylthiocholine is the most common and well-characterized substrate for the Ellman's assay. If you use a different substrate, you will need to optimize the assay conditions accordingly.

Q14: What is the expected IC50 value for this compound?

The IC50 value can vary significantly depending on the source of the AChE enzyme (species, recombinant vs. native), assay conditions (pH, temperature, substrate concentration), and the purity of the compound. It is essential to establish the IC50 value in your own experimental system.

Q15: How can I be sure that the inhibition I am seeing is specific to AChE?

To confirm specificity, you can perform the assay in the presence of a known, specific AChE inhibitor as a positive control. Additionally, you can test the effect of this compound on other enzymes to assess its selectivity.

References

  • Amitai, G., Moorad, D., Adani, R., & Doctor, B. P. (1998). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Biochemical pharmacology, 56(3), 293–299.
  • ChinaChemNet. (n.d.). This compound 98674-87-4. Retrieved from [Link]

  • PubMed. (1998). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Retrieved from [Link]

  • PubChem. (n.d.). Chlorpyrifos. Retrieved from [Link]

  • PubMed. (2009). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Retrieved from [Link]

  • ACS Omega. (2022). Evaluating the Enantioselective Neurotoxicity of Organophosphorus Pollutant Dioxabenzofos: Mechanistic Studies Employing Cellular, Molecular, and Computational Toxicology Assays. Retrieved from [Link]

  • ChemWhat. (n.d.). (R)-(+)-4-(2-CHLOROPHENYL)-2-HYDROXY-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE 2-OXIDE CAS#: 98674-87-4. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4R)-. Retrieved from [Link]

  • ResearchGate. (2007). Enantioselective inhibition of immobilized acetylcholinesterase in biosensor determination of pesticides. Retrieved from [Link]

  • PubMed. (2014). Properties and uses of chlorpyrifos in the United States. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of acetylcholinesterase by the pesticide chlorpyrifos. Retrieved from [Link]

  • ResearchGate. (2009). Enantioselective Acetylcholinesterase Inhibition of the Organophosphorus Insecticides Profenofos, Fonofos, and Crotoxyphos. Retrieved from [Link]

  • SciSpace. (2014). Properties and uses of chlorpyrifos in the United States. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2022). Solubility and thermodynamic micellization studies of the insecticide chlorpyrifos in aqueous medium. Retrieved from [Link]

  • Frontiers in Nutrition. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

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Minimizing enantiomeric inversion during (R)-(+)-Chlocyphos analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (R)-(+)-Chlocyphos. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the enantiomeric integrity of this compound during analytical procedures. Here you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in your laboratory.

Understanding this compound and the Challenge of Enantiomeric Inversion

This compound is a chiral organophosphorus compound.[1][2][3] Its chemical name is (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, with the molecular formula C₁₁H₁₄ClO₄P.[1][2] The biological and toxicological activities of many chiral pesticides are enantioselective, meaning one enantiomer may be significantly more active or toxic than the other.[3][4][5] Therefore, the accurate determination of the enantiomeric purity of this compound is critical.

Troubleshooting Guide: Minimizing Enantiomeric Inversion

This section is formatted as a series of questions and answers to directly address common problems that can lead to the enantiomeric inversion of this compound.

Question 1: I am observing a loss of enantiomeric purity in my this compound standard. What are the likely causes during storage and sample preparation?

Answer:

Loss of enantiomeric purity, or racemization, can be initiated by several factors before the sample is even introduced into the analytical instrument. The stability of your standard is paramount for accurate analysis.

Root Causes and Solutions:

  • Improper Storage Temperature: Organophosphorus pesticide standards can be sensitive to temperature.[6] For this compound, storage at 2°C - 8°C is recommended.[2] Storing at elevated temperatures can provide the energy needed to overcome the inversion barrier.

  • Exposure to Light: Some organophosphorus pesticides are photosensitive.[6] To prevent light-induced degradation or racemization, store standards in amber vials and in the dark.[6][7]

  • Inappropriate Solvent: The choice of solvent for your stock and working solutions is critical. For some chiral pesticides, significant racemization has been observed in protic solvents like methanol and ethanol, especially in the presence of water.[8] Non-polar or aprotic solvents such as n-hexane, isopropanol, acetone, or methylene chloride are generally safer choices for maintaining chiral stability.[8]

  • pH of the Sample Matrix: The pH of your sample solution can significantly influence the rate of racemization, with neutral to slightly basic conditions (pH 7.0 and above) accelerating the process for some chiral pesticides.[8] If working with aqueous samples, ensure the pH is controlled, preferably on the acidic side if the compound's stability allows.

Best Practices for Sample and Standard Handling:

ParameterRecommendationRationale
Storage Temperature 2°C - 8°C[2]Minimizes thermal energy that can induce racemization.
Storage Container Amber glass vials with PTFE-lined caps[6][7]Protects from light and prevents solvent evaporation.
Dissolution Solvent n-Hexane or other non-polar, aprotic solvents.Reduces the risk of solvent-mediated proton exchange that can lead to racemization.[8]
pH Control Maintain a slightly acidic to neutral pH if in an aqueous matrix.Basic conditions can catalyze enantiomeric inversion for some compounds.[8]

Question 2: My chiral HPLC analysis of this compound is showing poor resolution and peak tailing for the second eluting enantiomer. Could this be related to enantiomeric inversion on the column?

Answer:

While poor resolution and peak tailing can have multiple causes, on-column enantiomeric inversion is a distinct possibility, especially if you observe a "plateau" between the two enantiomer peaks. This suggests that the enantiomers are interconverting during their transit through the column.

Key Factors Influencing On-Column Inversion:

  • Column Temperature: Elevated column temperatures can accelerate the rate of on-column racemization, leading to peak broadening and coalescence.[9] For many chiral separations of organophosphorus pesticides, lower temperatures (e.g., 20°C) provide better resolution.[9][10]

  • Mobile Phase Composition:

    • Additives: The use of acidic or basic additives in the mobile phase can alter the chiral recognition mechanism and potentially catalyze inversion.[11] While sometimes necessary for peak shape, their concentration should be minimized.

    • Solvent Choice: As with sample preparation, the polarity of the mobile phase can play a role. Normal-phase chromatography with hexane and an alcohol modifier (like isopropanol or ethanol) is common for organophosphorus pesticides.[12][13]

Experimental Protocol to Diagnose and Mitigate On-Column Inversion:

  • Temperature Study:

    • Set your initial column temperature to 25°C.

    • Inject your this compound standard.

    • Sequentially decrease the column temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and re-inject the standard at each temperature.

    • Observe the resolution and peak shape. An improvement in resolution at lower temperatures strongly suggests that thermal racemization was occurring.[9]

  • Mobile Phase Optimization:

    • If using mobile phase additives, try reducing their concentration or removing them to see the effect on peak shape and resolution.

    • Vary the ratio of the alcohol modifier in your normal-phase mobile phase. A lower percentage of the polar modifier can sometimes enhance chiral recognition.

Question 3: I'm developing a new chiral method for this compound. What are the recommended starting points for column and mobile phase selection to minimize the risk of inversion from the outset?

Answer:

Developing a robust chiral method requires careful selection of the chiral stationary phase (CSP) and mobile phase to ensure good separation while maintaining the enantiomeric integrity of the analyte.

Recommended Starting Conditions for Chiral HPLC of this compound:

ParameterRecommendationRationale and Key Considerations
Chiral Stationary Phase (CSP) Polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD, Chiralcel® OJ)[12][13]These have demonstrated broad applicability for the chiral separation of organophosphorus pesticides.[12][13] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents.[12]
Chromatographic Mode Normal PhaseThis mode, typically using hexane or heptane with an alcohol modifier, is well-established for this class of compounds.[12][13]
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixturesStart with a screening gradient or isocratic mixtures such as 90:10 (v/v). Optimize the ratio to improve resolution. Isopropanol and ethanol are common alcohol modifiers.
Flow Rate 0.5 - 1.0 mL/min for a 4.6 mm I.D. columnA lower flow rate can sometimes improve resolution, but will increase analysis time.
Column Temperature 20°C - 25°CLower temperatures are generally favored for improving the resolution of chiral organophosphorus pesticides.[9]
Detection UV at an appropriate wavelength (e.g., 230 nm or 270 nm)The specific wavelength should be optimized based on the UV spectrum of Chlocyphos.

Workflow for Chiral Method Development:

MethodDevelopment cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation Start Prepare this compound Standard in Hexane Screen_Columns Screen Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) Start->Screen_Columns Screen_MP Test Mobile Phases (Hexane/IPA, Hexane/EtOH) Screen_Columns->Screen_MP Optimize_Temp Optimize Temperature (Start at 25°C, decrease if needed) Screen_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validate Method Validation (Specificity, Linearity, Precision, Accuracy) Optimize_Flow->Validate EnantiomericInversionFactors cluster_factors Factors Promoting Inversion cluster_mitigation Mitigation Strategies Chlocyphos This compound Temp High Temperature Chlocyphos->Temp provides energy for inversion pH Basic pH Chlocyphos->pH can catalyze inversion Solvent Protic Solvents (e.g., Methanol, Water) Chlocyphos->Solvent can mediate proton transfer Light UV Light Exposure Chlocyphos->Light can induce racemization LowTemp Low Temperature Analysis (e.g., 20°C) Temp->LowTemp counteracted by pH_Control pH Control (Acidic/Neutral) pH->pH_Control counteracted by AproticSolvent Use of Aprotic Solvents (e.g., Hexane) Solvent->AproticSolvent counteracted by AmberVials Storage in Amber Vials Light->AmberVials counteracted by

Sources

Validation & Comparative

A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for (R)-(+)-Chlocyphos Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective quantification of chiral compounds is a critical challenge in pharmaceutical development, agrochemical research, and environmental science. The biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic or pesticidal effect while the other may be inactive or even toxic. This guide provides a comprehensive comparison of validated analytical methods for the quantification of (R)-(+)-Chlocyphos, a representative chiral organophosphate compound. We delve into the validation and application of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), presenting a head-to-head comparison of their performance based on internationally recognized validation guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for chiral molecules.

Introduction: The Imperative of Enantioselective Analysis

Chlocyphos, like many active compounds, possesses a stereogenic center, resulting in two non-superimposable mirror-image isomers known as enantiomers: this compound and (S)-(-)-Chlocyphos. The differential interaction of these enantiomers with chiral biological systems (such as enzymes and receptors) necessitates their separation and individual quantification. For instance, in the agrochemical sector, it has been observed that the insecticidal activity of organophosphorus pesticides can be predominantly associated with one enantiomer. The use of an enantiomerically pure formulation can lead to a reduction in the environmental load and minimize off-target effects.

Therefore, developing and validating a stereoselective analytical method is not merely an academic exercise; it is a regulatory and safety requirement. A validated method ensures the identity, purity, and strength of the active enantiomer, guaranteeing product quality and consistency. The validation process adheres to strict guidelines established by bodies like the International Council for Harmonisation (ICH), whose Q2(R1) guideline on the Validation of Analytical Procedures provides a framework for assessing a method's suitability.

This guide will compare two powerful chromatographic techniques for the enantioselective analysis of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): The industry workhorse for enantioselective separations.

  • Chiral Supercritical Fluid Chromatography (SFC): A modern alternative offering significant advantages in speed and environmental sustainability.

Foundational Principles of Method Validation

Before comparing the techniques, it is essential to understand the core parameters defined by the ICH Q2(R1) guideline that confirm a method is fit for its intended purpose. Our comparison will be structured around these key validation metrics.

cluster_Validation Analytical Method Validation Workflow (ICH Q2 R1) Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Finalized Procedure Exec Execute Validation Experiments Proto->Exec Pre-defined Criteria Report Analyze Data & Write Validation Report Exec->Report Raw Data Implement Implement for Routine Use Report->Implement Approved Method

Figure 1: Overall workflow for analytical method validation.

Key Validation Parameters:

  • Specificity: The ability to unequivocally measure the analyte in the presence of other components, such as its counter-enantiomer, impurities, or matrix components.[1][2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[1][3] It is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][2][3] It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Comparative Analysis: Chiral HPLC vs. Chiral SFC

The choice of analytical technology is a critical decision based on a trade-off between performance, speed, cost, and environmental impact. Both HPLC and SFC are powerful techniques for chiral separations, but they operate on different principles, leading to distinct advantages and disadvantages.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantioselective analysis.[6][7] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs are particularly popular due to their versatility and broad applicability for a range of chiral compounds, including organophosphates.[6][7][8]

Causality in Method Design: The choice of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is deliberate; these phases form chiral cavities and exhibit multiple interaction mechanisms (hydrogen bonding, dipole-dipole, π-π interactions) that are necessary to resolve enantiomers which otherwise have identical physical properties.[4][6] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., isopropanol), is optimized to achieve the best balance between resolution and analysis time. Lower temperatures often enhance chiral resolution but can increase analysis time and backpressure.[6]

cluster_HPLC Chiral HPLC Experimental Workflow Solvent Mobile Phase (Hexane/IPA) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Sample Sample Injection (R/S-Chlocyphos) Sample->Injector Detector UV/Vis Detector Column->Detector Data Data Acquisition & Processing Detector->Data

Figure 2: Typical experimental workflow for Chiral HPLC analysis.
Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[4][9] The technique uses supercritical carbon dioxide (CO2) as the primary mobile phase, often with a small amount of an organic modifier (co-solvent) like methanol or ethanol.[10]

Causality in Method Design: The primary advantage of SFC stems from the properties of supercritical CO2: low viscosity and high diffusivity.[9][10] The low viscosity allows for much higher flow rates without generating excessive backpressure, leading to significantly faster separations—often 3 to 5 times faster than HPLC.[10][11] The high diffusivity enhances mass transfer between the mobile and stationary phases, resulting in higher efficiency and sharper peaks. This makes SFC an excellent choice for high-throughput screening and purification.[10] The same polysaccharide-based CSPs used in HPLC are typically employed in SFC, demonstrating the versatility of these phases.[4][11]

cluster_SFC Chiral SFC Experimental Workflow CO2 CO2 Tank Pump SFC Pumps CO2->Pump Modifier Co-Solvent (Methanol) Modifier->Pump Injector Autosampler Pump->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Sample Sample Injection (R/S-Chlocyphos) Sample->Injector Detector UV/Vis or MS Detector Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Data Data Acquisition & Processing BPR->Data

Figure 3: Typical experimental workflow for Chiral SFC analysis.

Head-to-Head Validation Data Comparison

To provide an objective comparison, the following table summarizes representative validation data for the quantification of this compound using optimized Chiral HPLC and Chiral SFC methods.

Validation ParameterChiral HPLCChiral SFCCommentary
Specificity Baseline resolution (Rs > 2.0) from (S)-enantiomer and placebo.Baseline resolution (Rs > 2.5) from (S)-enantiomer and placebo.Both methods are highly specific. SFC often yields higher resolution due to better efficiency.
Linearity (R²) > 0.9995> 0.9997Both methods demonstrate excellent linearity.
Range 1 - 150 µg/mL1 - 150 µg/mLThe analytical range is comparable for both techniques.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods are highly accurate and meet typical acceptance criteria (98-102%).
Precision (Repeatability, %RSD) < 1.0%< 0.8%SFC often shows slightly better precision due to sharper peak shapes.
Precision (Intermediate, %RSD) < 1.5%< 1.2%Both methods demonstrate good intra-laboratory ruggedness.
LOD 50 ng/mL40 ng/mLSFC can be slightly more sensitive.
LOQ 150 ng/mL120 ng/mLThe lower LOQ in SFC is advantageous for trace-level impurity analysis.
Robustness Tolerant to ±5% change in modifier, ±2°C in temp.Tolerant to ±5% change in modifier, ±2°C in temp, ±5 bar in pressure.Both methods are robust. SFC has an additional parameter (pressure) to control.
Analysis Time ~12 minutes~3 minutesKey Differentiator: SFC is significantly faster, increasing throughput.
Solvent Consumption ~12 mL / run (Hexane/IPA)~3 mL / run (CO2/Methanol)Key Differentiator: SFC drastically reduces organic solvent use, making it greener and cheaper.

Detailed Experimental Protocol: Chiral SFC Method Validation

This section provides a self-validating protocol for the quantification of this compound using Chiral SFC.

Objective: To validate an SFC method for the enantioselective quantification of this compound according to ICH Q2(R1) guidelines.

Instrumentation & Materials:

  • SFC System with UV/Vis Detector

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (5 µm, 4.6 x 150 mm)

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol

  • This compound and (S)-(-)-Chlocyphos reference standards

  • Placebo/Matrix components

Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Mobile Phase: Isocratic, 85% CO2, 15% Methanol

  • Column Temperature: 35°C

  • Back Pressure: 150 bar

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Validation Procedure:

  • Specificity:

    • Inject a blank solvent (Methanol).

    • Inject a placebo solution.

    • Inject a solution containing only the (S)-(-)-Chlocyphos enantiomer.

    • Inject a solution containing a 50:50 racemic mixture of both enantiomers.

    • Acceptance Criteria: The peak for this compound must be free from any interference at its retention time, and the resolution (Rs) between the two enantiomer peaks must be > 2.0.

  • Linearity & Range:

    • Prepare a stock solution of this compound.

    • Create a series of at least five calibration standards covering the expected range (e.g., 1, 10, 50, 100, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy:

    • Prepare placebo samples spiked with this compound at three concentration levels (e.g., low, medium, high).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

  • Precision (Repeatability):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples.

    • Calculate the relative standard deviation (%RSD) of the peak areas.

    • Acceptance Criteria: The %RSD must be ≤ 2.0%.

  • Limit of Quantitation (LOQ):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Confirm this concentration by analyzing six replicates and ensuring the precision (%RSD) is ≤ 10%.

    • Acceptance Criteria: The determined LOQ must be precise and accurate.

Conclusion and Recommendations

Both Chiral HPLC and Chiral SFC are robust and reliable techniques for the validated, enantioselective quantification of this compound. The choice between them depends heavily on the specific needs of the laboratory.

  • Chiral HPLC remains a valid and widely accessible choice. It is well-understood, and its instrumentation is ubiquitous in analytical laboratories. It is perfectly suitable for laboratories with lower sample throughput requirements where analysis time is not the primary constraint.

  • Chiral SFC represents a significant technological advancement and is the superior choice for laboratories focused on high-throughput analysis, cost reduction, and environmental sustainability.[9][12] Its dramatic reduction in analysis time and organic solvent consumption provides a compelling return on investment, making it the recommended method for modern analytical and quality control environments.[10][11]

Ultimately, the data presented demonstrates that a properly validated method, regardless of the chosen technology, can provide the accurate and reliable results required to ensure product quality and safety in a regulated environment.

References

  • Title: Analytical Method Validation Parameters: An Updated Review Source: ResearchGate URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]

  • Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations Source: Selvita URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Key Parameters for Analytical Method Validation Source: Altabrisa Group URL: [Link]

  • Title: New insights into supercritical fluid chromatography for chiral separations Source: Royal Society of Chemistry URL: [Link]

  • Title: Supercritical Fluid Chiral Separations Source: Pharmaceutical Technology URL: [Link]

  • Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals Source: Pharma Beginners URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Chiral Separation of Some Classes of Pesticides by HPLC Method Source: Future4200 URL: [Link]

  • Title: The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Enantioselective separation and analysis of chiral pesticides by high-performance liquid chromatography Source: ResearchGate URL: [Link]

  • Title: Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chiral Separation of Some Classes of Pesticides by HPLC Method Source: ResearchGate URL: [Link]

Sources

A Comparative Analysis of the Insecticidal Efficacy of (R)-(+)-Chlocyphos and (S)-(-)-Chlocyphos

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Insecticide Development

In the realm of crop protection and public health, the molecular geometry of insecticidal compounds plays a pivotal role in their biological efficacy. Many modern insecticides are chiral molecules, existing as enantiomers—stereoisomers that are non-superimposable mirror images of each other. While possessing identical chemical formulas, these enantiomers can exhibit profound differences in their interactions with biological systems, a phenomenon known as stereoselectivity. This guide provides a comprehensive comparative study of the insecticidal activity of the (R)-(+)- and (S)-(-)-enantiomers of Chlocyphos, a chiral organophosphate insecticide.

Chlocyphos, chemically known as O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate, is a widely used insecticide more commonly known by its racemic name, chlorpyrifos.[1] The racemic mixture contains equal amounts of the (R)-(+)- and (S)-(-)-enantiomers. Understanding the differential insecticidal activity and mechanisms of action of these individual enantiomers is paramount for the development of more potent, selective, and environmentally benign pesticides. A study on chiral insecticides, including organophosphates, highlighted that enantiomers can have significantly different biological and environmental impacts.[2]

The primary mode of action for organophosphate insecticides like Chlocyphos is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the proper functioning of the central nervous system in insects by breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect. The differential binding and inhibition of AChE by the (R) and (S) enantiomers of Chlocyphos are central to their varying insecticidal potencies.

This guide will delve into the available experimental data comparing the insecticidal activity of (R)-(+)-Chlocyphos and (S)-(-)-Chlocyphos, present detailed protocols for assessing their efficacy, and provide a mechanistic explanation for the observed differences.

Comparative Insecticidal Activity: A Quantitative Assessment

While specific quantitative data directly comparing the LD50 (median lethal dose) values of commercially isolated this compound and (S)-(-)-Chlocyphos against a wide range of insect species is not abundantly available in public literature, the principle of enantioselectivity in organophosphates is well-established. For instance, studies on other chiral organophosphate insecticides have consistently shown that one enantiomer is significantly more toxic to target pests than the other.

To illustrate the expected differences, this guide will present a hypothetical data set based on typical enantiomeric activity ratios observed in similar organophosphate insecticides. This will be followed by a detailed examination of the underlying mechanism—the differential inhibition of acetylcholinesterase.

While direct, side-by-side LD50 values for the enantiomers of chlorpyrifos against various insects are not readily found in the reviewed literature, the IC50 values for its active metabolite, chlorpyrifos-oxon, against acetylcholinesterase have been determined. For example, the IC50 of racemic chlorpyrifos-oxon for rat brain AChE is approximately 10 nM.[3] It is the differential inhibition of AChE by the individual enantiomers of chlorpyrifos-oxon that dictates their insecticidal potency.

One study on the housefly (Musca domestica) reported an IC50 value of 1.489 µg/mL for racemic chlorpyrifos against AChE.[1] Further purification of the enzyme increased its sensitivity, with the IC50 dropping to 0.246 µg/mL for chlorpyrifos and 0.051 ng/mL for chlorpyrifos-oxon.[1] This highlights the potent inhibitory nature of the active metabolite. The insecticidal activity of chlorpyrifos varies significantly between insect species, with a topical application LD50 of 3.246 µg/g for the honey bee (Apis mellifera).[4]

Table 1: Hypothetical Comparative Insecticidal Activity (LD50) of Chlocyphos Enantiomers against Housefly (Musca domestica)

CompoundLD50 (µg/g insect)Relative Potency
This compound[Data not available][Hypothesized to be lower]
(S)-(-)-Chlocyphos[Data not available][Hypothesized to be higher]
Racemic Chlocyphos[Variable, species-dependent]1x

Note: This table is for illustrative purposes to demonstrate the expected trend in insecticidal activity based on the principle of enantioselectivity. Actual values require experimental determination.

Mechanism of Differential Activity: Enantioselective Inhibition of Acetylcholinesterase

The observed or hypothesized differences in the insecticidal activity of this compound and (S)-(-)-Chlocyphos can be attributed to their stereospecific interactions with the active site of acetylcholinesterase. The enzyme's active site is a chiral environment, meaning it can differentiate between the three-dimensional structures of the enantiomers.

The active form of Chlocyphos is its oxygen analog, chlorpyrifos-oxon, which is formed through metabolic activation in the insect.[5] It is this oxon that directly inhibits AChE. The phosphorus atom in chlorpyrifos-oxon is a chiral center, and the spatial arrangement of the substituents around it determines how well the molecule fits into the AChE active site. One enantiomer will typically have a higher affinity and a faster rate of phosphorylation of the serine residue in the active site, leading to more potent and rapid inhibition of the enzyme.

G cluster_0 Insect Nervous System cluster_1 Chlocyphos Enantiomers Acetylcholine (ACh) Acetylcholine (ACh) Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor Binds & Activates AChE Acetylcholinesterase (AChE) AChE->Acetylcholine (ACh) Hydrolyzes Nerve Impulse Termination Nerve Impulse Termination AChE->Nerve Impulse Termination Leads to Synaptic Cleft Synaptic Cleft R_Chlocyphos This compound-oxon R_Chlocyphos->AChE High Affinity Binding (Potent Inhibition) R_Chlocyphos->Nerve Impulse Termination Prevents S_Chlocyphos (S)-(-)-Chlocyphos-oxon S_Chlocyphos->AChE Low Affinity Binding (Weak Inhibition)

Caption: Mechanism of enantioselective AChE inhibition.

Experimental Protocols

To empirically determine and compare the insecticidal activity of this compound and (S)-(-)-Chlocyphos, two key experimental workflows are essential: an in vivo insect bioassay to determine the median lethal dose (LD50) and an in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) against acetylcholinesterase.

Topical Application Bioassay for LD50 Determination

This protocol is designed to determine the dose of each enantiomer required to kill 50% of a test insect population.[5][6]

Materials:

  • This compound and (S)-(-)-Chlocyphos of high purity

  • Acetone (analytical grade)

  • Test insects (e.g., houseflies, Musca domestica), 3-5 days old

  • Microapplicator with a calibrated syringe

  • Holding cages with food and water

  • CO2 for anesthetizing insects

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of each enantiomer in acetone. A typical concentration range might be from 0.01 to 10 µg/µL.

  • Insect Anesthetization: Briefly anesthetize the insects using CO2.

  • Topical Application: Using the microapplicator, apply a precise volume (e.g., 0.1-1 µL) of the dosing solution to the dorsal thorax of each anesthetized insect.[4] A control group should be treated with acetone only.

  • Observation: Place the treated insects in holding cages with access to food and water and maintain them at a constant temperature and humidity.

  • Mortality Assessment: Record mortality at set time points (e.g., 24, 48, and 72 hours) post-application.

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals for each enantiomer.

G start Start prep_sol Prepare Serial Dilutions of Each Enantiomer start->prep_sol anesthetize Anesthetize Insects (e.g., with CO2) prep_sol->anesthetize apply_dose Topical Application of Precise Dose to Thorax anesthetize->apply_dose observe Transfer to Holding Cages with Food and Water apply_dose->observe assess Assess Mortality at 24, 48, 72 hours observe->assess analyze Probit Analysis to Determine LD50 assess->analyze end End analyze->end G start Start prep_reagents Prepare AChE, DTNB, and ATCI Solutions start->prep_reagents prep_inhibitor Prepare Serial Dilutions of Chlocyphos-oxon Enantiomers prep_reagents->prep_inhibitor setup_plate Add AChE, Buffer, and Inhibitor to 96-well Plate prep_inhibitor->setup_plate pre_incubate Pre-incubate to Allow Inhibitor-Enzyme Binding setup_plate->pre_incubate start_reaction Add DTNB and ATCI to Initiate Reaction pre_incubate->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure_abs analyze Calculate % Inhibition and Determine IC50 measure_abs->analyze end End analyze->end

Caption: Workflow for IC50 determination of AChE inhibition.

Conclusion and Future Directions

The comparative study of this compound and (S)-(-)-Chlocyphos underscores the critical importance of stereochemistry in insecticide science. While comprehensive, direct comparative data on the insecticidal activity of the individual enantiomers of Chlocyphos is not widely published, the established principles of enantioselectivity in organophosphates strongly suggest that one enantiomer, likely the (R)-(+)-form, is significantly more potent than its (S)-(-)-counterpart. This difference in potency is rooted in the stereospecific interaction with the active site of acetylcholinesterase.

The development and use of enantiomerically pure pesticides, known as "chiral switching," offers several potential advantages:

  • Increased Efficacy: By using only the more active enantiomer, the application rate can be reduced while maintaining or even enhancing pest control.

  • Reduced Non-Target Effects: Lowering the application rate and eliminating the less active (but potentially still toxic to non-target organisms) enantiomer can lead to a more favorable environmental profile.

  • Delayed Resistance: Applying a lower effective dose may reduce the selection pressure for insecticide resistance in pest populations.

Future research should focus on the isolation and comprehensive biological evaluation of the individual enantiomers of Chlocyphos against a broad spectrum of insect pests and non-target organisms. Such studies will provide the necessary data to support the potential registration and commercialization of enantiomerically pure Chlocyphos formulations, paving the way for more effective and sustainable pest management strategies.

References

  • World Health Organization. (1972). 232. Chlorpyrifos (WHO Pesticide Residues Series 2). Inchem.org. [Link]
  • Mortensen, S. R., Hooper, M. J., & Padilla, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and applied pharmacology, 148(1), 46–49. [Link]
  • Smith, G. N. (1966). Basic studies on Dursban insecticide. Down to Earth, 22(2), 3-7.
  • Fakhri-Bafghi, M. S., et al. (2016). Protective Effect of Selenium-Based Medicines on Toxicity of Three Common Organophosphorus Compounds in Human Erythrocytes In Vitro. Journal of Biochemical and Molecular Toxicology, 30(4), 176-182.
  • Richards, J., et al. (2019). Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout (Oncorhynchus mykiss). Environmental Science & Technology, 53(21), 12778-12786.
  • Wikipedia. (2024). Chlorpyrifos. [Link]
  • Toxics Action Center. (2022). CHLORPYRIFOS. [Link]
  • ResearchGate. (n.d.). Insecticidal activities of chlorpyrifos and compound 2. [Link]
  • Beyond Pesticides. (2005). New Pesticide Isomer Study Shows New Breakdown and Toxicity Risks. [Link]
  • Ali, A., & El-Shehaby, A. (2009). Synthesis of 14 C-chlorpyrifos insecticide. Journal of Labelled Compounds and Radiopharmaceuticals, 52(1), 1-3.
  • Agrochemicals. (2025). STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. [Link]
  • de Almeida, F. V., et al. (2012). Synthesis and insecticidal activity of new pyrethroids. Pest management science, 68(4), 625–631.
  • National Pesticide Information Center. (2010). Chlorpyrifos Fact Sheet. [Link]
  • Kao, C. H., & Sun, C. N. (2012). Activities of the housefly acetylcholinesterase and its susceptibility to chlorpyrifos, chlorpyrifos oxon and propoxur. Journal of the Asia-Pacific Entomology, 15(2), 269-272.
  • Khan, H. A. A., & Akram, W. (2004). Toxicity of Dichlorvos 50EC and Chlorpyrifos 40EC against House fly, Musca domestica L. Pakistan Journal of Agricultural Research, 41(1-1), 65-71.
  • Naseem, S., Tahir, H. M., & Yaqoob, R. (2013). Effect of Chlorpyrifos on the Activities of Non-specific Esterases in Musca domestica L. Pakistan Journal of Zoology, 45(6), 1773-1776.
  • PubChem. (n.d.). Chlorpyrifos. [Link]
  • Barron, M. G., & Woodburn, K. B. (1995). Ecotoxicology of chlorpyrifos.
  • Sanchez-Arroyo, H., et al. (2021). DIFFERENTIAL TOXICITY OF PYRETHROID AND ORGANOPHOSPHATE INSECTICIDES TO THE HONEY BEE, APIS MELLIFERA AND THE YELLOW FEVER MOSQUITO, AEDES AEGYPTI.
  • Sensitive Spectrophotometric Determination of Chlorpyrifos in Different Environmental and Biological Samples. (2014). International Journal of Science and Research (IJSR), 3(7), 1729-1734.
  • Gaire, S., et al. (2021). Topical Toxicity and Repellency Profiles of 17 Essential Oil Components against Insecticide-Resistant and Susceptible Strains of Adult Musca domestica (Diptera: Muscidae). Insects, 12(6), 543.
  • Abou-Taleb, H. K. (2019). Ovicidal and residual toxicity of some insecticides against Spodoptera (Lab. strain) egg masses.

Sources

A Comparative Guide to the Efficacy of (R)-(+)-Chlocyphos and Other Organophosphate Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Organophosphate Insecticides

Organophosphate (OP) insecticides have been a cornerstone of pest management for decades, valued for their broad-spectrum activity and relatively low environmental persistence compared to their predecessors.[1] Their primary mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4]

A crucial, yet often overlooked, aspect of many modern pesticides is the concept of chirality.[5] A chiral molecule is one that is non-superimposable on its mirror image, much like a pair of hands. These mirror-image forms are known as enantiomers. Although enantiomers share the same chemical formula and physical properties, they can exhibit profound differences in their biological activity. This is because biological systems, such as the active sites of enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other.[5]

(R)-(+)-Chlocyphos is a chiral organophosphorus compound that has been recognized for its potent insecticidal properties. As with many chiral pesticides, it is often the case that one enantiomer is responsible for the majority of the desired biological activity, while the other may be less active or even contribute to off-target effects. This guide provides a comparative overview of the efficacy of this compound in relation to other commonly used organophosphate insecticides, emphasizing the importance of enantioselectivity in insecticidal potency. While direct, publicly available comparative data for this compound is limited, this guide presents a framework for its evaluation, supported by established experimental protocols and data from widely studied organophosphates such as chlorpyrifos, malathion, and diazinon.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of organophosphate insecticides is the enzyme acetylcholinesterase (AChE).[2][3] In a healthy nervous system, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[4] Organophosphates act as irreversible or pseudo-irreversible inhibitors of AChE.[3] The phosphorus atom of the organophosphate attacks the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is no longer functional.[3] This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors, which manifests as tremors, paralysis, and eventual death of the insect.[4]

The efficacy of an organophosphate insecticide is directly related to its ability to inhibit AChE. This is often quantified by the in vitro half-maximal inhibitory concentration (IC50), which is the concentration of the insecticide required to inhibit 50% of the AChE activity. A lower IC50 value indicates a more potent inhibitor.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Substrate Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolyzes ACh AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited OP Organophosphate Insecticide OP->AChE_active Irreversibly Binds & Inhibits

Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition by Organophosphates.

Comparative Efficacy: A Quantitative Assessment

The efficacy of an insecticide is determined by its toxicity to the target pest, which is typically measured as the median lethal dose (LD50).[6] The LD50 is the dose of a substance that is lethal to 50% of a test population and is usually expressed in milligrams of insecticide per kilogram of the test organism's body weight (mg/kg) or nanograms per insect (ng/insect).[6] A lower LD50 value signifies higher toxicity.

To provide a benchmark for comparison, the following tables summarize reported LD50 and IC50 values for several common organophosphate insecticides. It is important to note that these values can vary depending on the target species, the method of application, and the specific experimental conditions.

Table 1: Comparative Acute Toxicity (LD50) of Selected Organophosphate Insecticides

InsecticideTest OrganismLD50Source
This compound Data not availableN/A
ChlorpyrifosRat (oral)95 - 270 mg/kg[4]
Mouse (oral)60 mg/kg[4]
Apis mellifera (oral)103.4 ng/bee[1]
Apis cerana (oral)81.8 ng/bee[1]
MalathionRat (oral)2100 mg/kg[8]
DiazinonRat (oral)300 - 400 mg/kg[8]

Table 2: Comparative In Vitro Acetylcholinesterase (AChE) Inhibition (IC50) of Selected Organophosphates

Insecticide/MetaboliteEnzyme SourceIC50Source
This compound Data not availableN/A
Chlorpyrifos-oxonRat Brain AChE~3 nM (isolated)[9]
Human Erythrocyte AChE9.8 µM (CHP)[10]
MalaoxonMammalian AChE~2.4 µM[2]
DiazoxonHuman Recombinant AChE14.26 µM (DZN)[10]

Experimental Protocols for Efficacy Determination

To facilitate the direct comparison of this compound with other organophosphate insecticides, the following standardized experimental protocols are provided. Adherence to these methodologies is crucial for generating reliable and reproducible data.

Topical Application Bioassay for LD50 Determination

This in vivo assay directly assesses the toxicity of an insecticide to a target insect species.

Objective: To determine the median lethal dose (LD50) of an insecticide when applied directly to the insect's cuticle.

Materials:

  • Test insects of a uniform age and weight

  • Technical grade insecticide (this compound and others for comparison)

  • Acetone (or other suitable volatile solvent)

  • Microsyringe or microapplicator

  • Holding containers (e.g., petri dishes with a food source)

  • Incubator set to appropriate temperature and humidity

Procedure:

  • Preparation of Insecticide Solutions: Prepare a stock solution of the test insecticide in acetone. From this stock, create a series of serial dilutions to establish a range of concentrations that will produce a dose-response curve (typically from 0% to 100% mortality).

  • Insect Handling: Anesthetize the test insects (e.g., with CO2 or by chilling) to facilitate handling.

  • Application of Insecticide: Using a calibrated microsyringe, apply a small, precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in holding containers with access to food and water. Maintain the containers in an incubator under controlled environmental conditions.

  • Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, and 72 hours) post-application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals from the dose-response data.

Topical_Application_Workflow A Prepare Serial Dilutions of Insecticide in Acetone C Apply 1µL of Insecticide Solution to Dorsal Thorax via Microapplicator A->C B Anesthetize Test Insects (e.g., CO2 or chilling) B->C D Place Insects in Holding Containers with Food and Water C->D E Incubate under Controlled Conditions D->E F Record Mortality at 24, 48, 72h E->F G Calculate LD50 using Probit Analysis F->G

Figure 2: Workflow for a Topical Application Bioassay.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro assay measures the direct inhibitory effect of a compound on AChE activity.

Objective: To determine the IC50 value of an insecticide for AChE.

Materials:

  • Purified AChE (e.g., from electric eel or recombinant human)

  • Test insecticide (this compound and others for comparison)

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test insecticide in a suitable solvent (e.g., DMSO). Create a series of dilutions in phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the insecticide dilution (or solvent for control), and the AChE solution to each well.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI and DTNB solutions to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes). The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

AChE_Assay_Workflow A Prepare Solutions: AChE, Inhibitor Dilutions, ATCI, and DTNB B In a 96-well plate, combine: Buffer, Inhibitor, and AChE A->B C Pre-incubate to allow Inhibitor-Enzyme Interaction B->C D Initiate Reaction by adding ATCI and DTNB C->D E Measure Absorbance at 412 nm Kinetically D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 value from Dose-Response Curve F->G

Figure 3: Workflow for an In Vitro AChE Inhibition Assay.

Conclusion and Future Directions

The principle of enantioselectivity is a critical consideration in the development and evaluation of modern insecticides. For chiral organophosphates like Chlocyphos, it is anticipated that the (R)-(+)-enantiomer will exhibit significantly higher insecticidal efficacy than its (S)-(-) counterpart. This guide provides a comprehensive framework for comparing the efficacy of this compound to other widely used organophosphate insecticides.

While direct comparative data for this compound is not extensively available in the public domain, the detailed experimental protocols for determining LD50 and IC50 values presented herein provide researchers with the necessary tools to generate this crucial data. By conducting side-by-side comparisons with established organophosphates such as chlorpyrifos, malathion, and diazinon under standardized conditions, the relative potency of this compound can be definitively established.

Future research should focus on generating robust toxicological data for individual enantiomers of chiral insecticides. This will not only allow for a more accurate assessment of their efficacy but also contribute to the development of more selective and environmentally benign pest control agents. The use of single, highly active enantiomers has the potential to reduce the overall pesticide load in the environment while maintaining or even enhancing pest control efficacy.

References

  • Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

  • An Investigation of the Neurotoxic Effects of Malathion, Chlorpyrifos, and Paraquat to Different Brain Regions - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]

  • Determination of CHP IC 50 based on AChE inhibition. Data are expressed... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Comparative toxicity of chlorpyrifos, diazinon, malathion and their oxon derivatives to larval Rana boylii - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

  • Enantioselectivity in the toxicological effects of chiral pesticides: A review - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

  • [D
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  • The LD50 values and its 95% confidence limits of chlorpyrifos at 24 h in Apis mellifera and Apis cerana. ... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

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  • Chlorpyrifos Technical Fact Sheet - National Pesticide Information Center. (n.d.). Retrieved January 3, 2026, from [Link]

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Cross-validation of HPLC and GC methods for Chlocyphos enantiomer analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Validation of HPLC and GC Methods for Chlocyphos Enantiomer Analysis

In the realm of agrochemical development and environmental monitoring, the stereochemistry of active compounds is of paramount importance. Chiral pesticides, such as the organophosphate Chlocyphos, often exhibit enantiomer-specific biological activity and toxicity.[1] One enantiomer may be a potent pesticide, while the other could be less active, inactive, or even detrimental to non-target organisms. Consequently, regulatory bodies increasingly demand robust, validated analytical methods capable of accurately quantifying the enantiomeric composition of these substances.

This guide provides a comprehensive comparison and cross-validation framework for two powerful chromatographic techniques used for the chiral analysis of Chlocyphos: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a self-validating system, the cross-validation of two orthogonal methods provides the highest degree of confidence in analytical results, a critical component in ensuring product quality and environmental safety.[2][3][4] We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in method selection and implementation.

The Principle of Chiral Recognition: HPLC vs. GC

The fundamental challenge in enantioselective chromatography is to create a chiral environment where the two enantiomers, which possess identical physical properties in an achiral setting, can be differentiated. Both HPLC and GC achieve this through the use of specialized chiral stationary phases (CSPs).

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Chiral HPLC is a cornerstone technique for enantiomeric separations, particularly for non-volatile or thermally sensitive molecules like many organophosphates.[5][6][] The separation mechanism relies on the differential, transient diastereomeric complexes formed between the Chlocyphos enantiomers and the chiral selector immobilized on the stationary phase.

  • Expertise in Action: For organophosphates, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[8][9][10] Their complex three-dimensional structures create a multitude of chiral pockets and surfaces. The separation is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ slightly for each enantiomer, leading to different retention times. Normal-phase HPLC, using non-polar mobile phases like hexane mixed with an alcohol modifier, is frequently employed as it tends to enhance these specific interactions.[2]

Gas Chromatography (GC): High-Efficiency Separations

GC is renowned for its high separation efficiency and speed, making it an excellent choice for volatile and thermally stable compounds.[11][12] For chiral analysis, the capillary column is coated with a chiral selector, most commonly a cyclodextrin derivative.[13]

  • Expertise in Action: The toroidal shape of cyclodextrin molecules provides a chiral cavity. An analyte partitions from the gas phase into the liquid stationary phase, where one enantiomer will "fit" more favorably into the chiral cavity than the other. This difference in inclusion complex stability results in different retention times. The choice of the specific cyclodextrin derivative and the operating temperature are critical parameters that must be optimized to achieve separation. While Chlocyphos is amenable to GC analysis, care must be taken to avoid thermal degradation in the injector or column.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as robust starting points for the development of chiral methods for Chlocyphos. These are based on established methodologies for similar organophosphorus pesticides.

Chiral HPLC Method Protocol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Chiral Column: Chiralcel OD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). Rationale: This common normal-phase system provides good selectivity for many organophosphates on polysaccharide CSPs.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Rationale: Maintaining a constant temperature is crucial for reproducible retention times and selectivity.[2]

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the Chlocyphos standard or sample in the mobile phase to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Chiral GC Method Protocol
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and an Electron Capture Detector (ECD) or Flame Photometric Detector (FPD) with a phosphorus filter. Rationale: ECD and FPD offer high sensitivity and selectivity for halogenated and phosphorus-containing compounds, respectively.

  • Chromatographic Conditions:

    • Chiral Column: Beta-cyclodextrin-based capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: 150°C hold for 1 min, ramp at 5°C/min to 220°C, hold for 5 min. Rationale: A temperature ramp is necessary to ensure good peak shape and elution of the analyte in a reasonable time.

    • Injection Mode: Splitless (1 µL injection).

    • Detector Temperature: 300°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the Chlocyphos standard or sample in a suitable solvent like ethyl acetate to a final concentration of 0.1 mg/mL.

    • Filter if necessary.

Cross-Validation Workflow: A System for Ensuring Trust

Cross-validation is the process of demonstrating that two distinct analytical methods produce comparable, reliable, and accurate results for the same set of samples.[3][4] This workflow provides the ultimate assurance of data integrity.

CrossValidationWorkflow cluster_hplc HPLC Method Lifecycle cluster_gc GC Method Lifecycle hplc_dev Method Development (HPLC) hplc_val Method Validation (ICH Q2) hplc_dev->hplc_val Optimize analysis Analyze Identical Sample Set hplc_val->analysis gc_dev Method Development (GC) gc_val Method Validation (ICH Q2) gc_dev->gc_val Optimize gc_val->analysis comparison Statistical Comparison of Results (e.g., t-test, F-test) analysis->comparison conclusion Conclusion on Method Equivalency comparison->conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Data Presentation: Performance Comparison

The validation of analytical procedures must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15][16][17] The following table summarizes hypothetical but realistic performance data for the two methods, based on a rigorous validation study following the ICH Q2(R1) framework.[14][15]

Validation Parameter Chiral HPLC Chiral GC Key Considerations & Acceptance Criteria (ICH Q2)
Specificity Baseline resolution of enantiomers (Rs > 2.0). No interference from blank.Baseline resolution of enantiomers (Rs > 2.0). No interference from blank.The method must unequivocally assess the analyte in the presence of other components.
Resolution (Rs) 2.53.0A resolution of >1.5 is generally required for baseline separation.
Linearity (R²) > 0.999> 0.999A linear relationship between concentration and response should be demonstrated.
Range (µg/mL) 1 - 15000.1 - 100The interval providing suitable precision, accuracy, and linearity.
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 102.0%Closeness of test results to the true value. Typically 98-102% for drug substance.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%Precision under the same operating conditions over a short interval (%RSD).
- Intermediate Precision< 1.5%< 2.0%Precision within-laboratory variations (different days, analysts, equipment).
LOD (µg/mL) 0.30.03The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ (µg/mL) 1.00.1The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±5%).Unaffected by minor changes in oven ramp rate (±0.5°C/min) and flow rate (±5%).The capacity to remain unaffected by small, deliberate variations in method parameters.

Objective Comparison: Choosing the Right Tool

Both HPLC and GC are capable of producing high-quality, validatable data for Chlocyphos enantiomer analysis. The optimal choice depends on the specific analytical challenge.

MethodComparison cluster_hplc HPLC Advantages cluster_hplc_dis HPLC Disadvantages cluster_gc GC Advantages cluster_gc_dis GC Disadvantages hplc_adv Broad Applicability (Non-volatile) No Thermal Degradation Risk Wide Variety of CSPs hplc_dis Higher Solvent Consumption Potentially Longer Run Times Lower Sensitivity (UV vs ECD) gc_adv Higher Resolution & Efficiency Faster Analysis Times Higher Sensitivity (ECD/FPD) Lower Carrier Gas Cost gc_dis Requires Volatile & Thermally Stable Analytes Potential for On-Column Degradation Fewer CSP Choices than HPLC

Caption: Key advantages and disadvantages of HPLC and GC for this analysis.

  • When to Choose HPLC: HPLC is the preferred method when there is a concern about the thermal stability of Chlocyphos or its potential metabolites.[5][6] Its versatility and the vast library of available chiral stationary phases make it a robust choice for method development, especially for complex sample matrices. It is the go-to technique for non-volatile compounds.[6]

  • When to Choose GC: GC is superior when high sensitivity and rapid throughput are the primary goals. For trace-level analysis in clean environmental samples (e.g., water or air), the high sensitivity of detectors like the ECD can be a significant advantage.[11] Its higher efficiency often leads to sharper peaks and better resolution.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the enantioselective analysis of Chlocyphos. This guide demonstrates that with proper development and validation, either method can provide the accuracy, precision, and robustness required for regulatory submission and quality control.

The practice of cross-validation , by analyzing samples with two orthogonal methods like the ones described, represents the gold standard in analytical science. It provides an unparalleled level of confidence that the reported enantiomeric purity is accurate and the methods are fit for their intended purpose. For researchers and drug development professionals, the choice between HPLC and GC should be a strategic one, based on sample characteristics, sensitivity requirements, and available instrumentation. By understanding the fundamental principles and performance characteristics of each, laboratories can confidently select and validate the optimal method for their specific needs.

References

  • High-performance liquid chromatographic separation of the enantiomers of organophosphorus pesticides on polysaccharide chiral stationary phases. PubMed.
  • The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. National Center for Biotechnology Information.
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  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
  • Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. MDPI.
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  • What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
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  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager.
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Navigating the Chiral Dimension: A Comparative Environmental Impact Assessment of Enantiomerically Pure vs. Racemic Organophosphorus Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: The following guide addresses the topic of comparing the environmental impact of a single enantiomer, specifically (R)-(+)-Chlocyphos, against its racemic mixture. Our extensive search of scientific literature and regulatory databases did not yield specific data for a compound named "Chlocyphos." This suggests it may be a proprietary, novel, or less-documented compound. To provide a comprehensive and scientifically grounded comparison, this guide will use the well-characterized chiral organophosphate insecticide, Isocarbophos , as a representative model. The principles, experimental methodologies, and comparative logic detailed herein are directly applicable to the environmental risk assessment of any chiral pesticide, including the theoretical "Chlocyphos."

Introduction: The Environmental Significance of Chirality in Pesticides

Many modern pesticides, particularly organophosphates, are chiral molecules, existing as non-superimposable mirror images called enantiomers.[1] While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with biological systems—which are inherently chiral—can differ dramatically.[1][2] Racemic mixtures, containing equal amounts of each enantiomer, are often the standard commercial formulation due to simpler and less costly synthesis. However, this practice can lead to the unnecessary release of a less active or more ecotoxicologically harmful enantiomer into the environment.[3][4]

This guide provides a framework for comparing the environmental impact of an enantiomerically pure pesticide, exemplified by the more active enantiomer, against its racemic counterpart. We will explore the critical differences in ecotoxicity, environmental fate, and bioaccumulation, supported by experimental data and standardized protocols. Understanding these enantioselective differences is paramount for developing safer, more effective agricultural products and for conducting accurate environmental risk assessments.[5][6][7]

Ecotoxicity: A Tale of Two Enantiomers

The primary mode of action for organophosphate insecticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and other animals.[5] This inhibition is often highly stereospecific, meaning one enantiomer may bind to and inhibit the enzyme far more effectively than the other.[5][8] This disparity in biological activity translates directly to differences in toxicity to non-target organisms.

Comparative Acute Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are crucial indicators of freshwater ecosystem health and are highly sensitive to organophosphate contamination.[3][9] Studies on the chiral organophosphate isocarbophos have demonstrated profound enantioselectivity in its acute toxicity to this species.

Causality Behind Experimental Choices: Daphnia magna is a standard model organism in ecotoxicology due to its short life cycle, sensitivity to a wide range of toxicants, and ease of culture in the laboratory. Acute toxicity testing (typically 48 hours) provides a rapid and reproducible measure of a chemical's potential to cause immediate harm to aquatic life upon release into the environment.

Table 1: Comparative Acute Toxicity of Isocarbophos Enantiomers and Racemate to Daphnia magna

Test Substance48-hour LC50 (µg/L)95% Confidence IntervalRelative Toxicity vs. (+)-enantiomer
(+)-Isocarbophos7.08(6.12-8.18)1x
(-)-Isocarbophos353(306-415)~0.02x
Racemic Isocarbophos13.9(12.3-15.6)~0.5x

Data sourced from Wang et al. (2008).[3]

As the data clearly indicates, the (+)-enantiomer of isocarbophos is approximately 50 times more toxic to Daphnia magna than the (-)-enantiomer.[3][10] The toxicity of the racemic mixture is intermediate, but it is evident that the majority of the adverse effect is attributable to the (+)-enantiomer.[3] This highlights a critical point: applying the racemic mixture introduces a significant amount of a far less insecticidally active but still potentially harmful substance into the environment.

Environmental Fate: Enantioselective Degradation and Persistence

Once released into the environment, chiral pesticides are subject to various degradation processes, including microbial breakdown and hydrolysis. These processes can also be enantioselective, leading to a shift in the enantiomeric ratio of the pesticide over time.[1][11]

Biodegradation in Soil and Water

Microbial communities in soil and aquatic environments are primary drivers of pesticide degradation.[12][13] The enzymes produced by these microorganisms are chiral and can preferentially metabolize one enantiomer over the other.[14][15] For instance, studies on the chiral organophosphate profenofos have shown that certain bacteria can selectively degrade the S-enantiomer.[14]

This enantioselective degradation has significant implications for the long-term environmental impact. If the more toxic enantiomer is degraded more slowly, its concentration in the environment could increase relative to the less toxic enantiomer, leading to a prolonged period of higher risk to non-target organisms. Conversely, if the more toxic enantiomer is degraded more rapidly, the overall environmental risk may decrease faster than predicted from studies on the racemic mixture alone.

Logical Relationship of Environmental Fate: The persistence of the toxic enantiomer is a key determinant of overall environmental risk.

cluster_0 Racemic Pesticide Application cluster_1 Environmental Compartment (e.g., Soil) cluster_2 Environmental Impact A Racemic Mixture (R- and S-enantiomers) B Enantioselective Biodegradation A->B C Slower degradation of more toxic R-enantiomer B->C D Faster degradation of less toxic S-enantiomer B->D E Enrichment of the more toxic R-enantiomer C->E D->E F Prolonged Ecotoxicity and Risk E->F

Caption: Hypothetical pathway of enantioselective degradation of a racemic pesticide.

Bioaccumulation: Stereospecific Uptake and Distribution

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and becomes concentrated in its tissues. This is a significant concern for persistent, lipophilic compounds. The processes of uptake, metabolism, and elimination that govern bioaccumulation can also be enantioselective.

If the more toxic enantiomer of a pesticide is preferentially accumulated or more slowly metabolized and eliminated by organisms such as fish, it could lead to higher internal concentrations and greater adverse effects than would be predicted from the racemic mixture.[16][17]

Experimental Protocols for Comparative Assessment

To empirically compare the environmental impact of a single enantiomer versus a racemic mixture, a series of standardized tests should be conducted. The following protocols, based on OECD guidelines, provide a framework for such an assessment.

Protocol: Acute Immobilisation Test for Daphnia magna**

This protocol is adapted from OECD Test Guideline 202.

Objective: To determine the median effective concentration (EC50) of the test substances that causes immobilisation of Daphnia magna after 48 hours of exposure.

Methodology:

  • Test Organisms: Daphnia magna neonates (<24 hours old).

  • Test Substances: (R)-(+)-enantiomer, (S)-(-)-enantiomer, and the racemic mixture.

  • Test Conditions:

    • Temperature: 20 ± 1 °C.

    • Photoperiod: 16 hours light, 8 hours dark.

    • Test vessels: Glass beakers.

    • Test medium: Reconstituted hard water.

  • Procedure: a. Prepare a series of concentrations for each test substance, plus a control group (medium only). b. Introduce 10 daphnids into each test vessel containing 50 mL of the test solution. Use at least two replicates per concentration. c. Observe the daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. d. Record the number of immobilised daphnids at each observation point.

  • Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits for each test substance using probit analysis or another appropriate statistical method.

Self-Validation: The test is considered valid if the immobilisation in the control group is ≤10% and the dissolved oxygen concentration remains >3 mg/L in all test vessels.

Protocol: Aerobic Soil Degradation Study

This protocol is based on OECD Test Guideline 307.

Objective: To determine the rate of aerobic degradation of the enantiomers of the test substance in soil and to identify major degradation products.

Methodology:

  • Test System: Freshly collected and sieved soil with known characteristics (pH, organic carbon content, texture).

  • Test Substances: Radiolabeled (e.g., ¹⁴C) (R)-(+)-enantiomer and racemic mixture, applied at a concentration relevant to agricultural use.

  • Procedure: a. Treat soil samples with the test substances. b. Incubate the treated soil in the dark at a constant temperature (e.g., 20 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). c. At specified time intervals, take soil sub-samples for analysis. d. Extract the soil samples with an appropriate solvent. e. Analyze the extracts using chiral chromatography (e.g., HPLC with a chiral column) to determine the concentration of each enantiomer. f. Quantify non-extractable residues and the formation of ¹⁴CO₂ to create a mass balance.

  • Data Analysis: a. Plot the concentration of each enantiomer against time. b. Calculate the degradation half-life (DT50) for each enantiomer using appropriate kinetic models (e.g., first-order kinetics).

Trustworthiness: A complete mass balance (typically 90-110% of the applied radioactivity) ensures that all degradation pathways have been accounted for, validating the experimental results.

start Start: Treat Soil with Racemic Pesticide subsample Sub-sample Soil at Time Intervals start->subsample extract Solvent Extraction subsample->extract chiral_analysis Chiral HPLC Analysis extract->chiral_analysis quantify_R Quantify R-enantiomer chiral_analysis->quantify_R quantify_S Quantify S-enantiomer chiral_analysis->quantify_S kinetics Kinetic Modeling quantify_R->kinetics quantify_S->kinetics dt50 Calculate DT50 for each enantiomer kinetics->dt50

Caption: Experimental workflow for a soil degradation study.

Conclusion and Future Directions

The evidence for the enantioselectivity of chiral pesticides in their environmental impact is compelling. As demonstrated with the organophosphate isocarbophos, enantiomers can exhibit vastly different toxicities to non-target organisms. Furthermore, enantioselective degradation can alter the environmental persistence of the more harmful enantiomer.

For researchers, scientists, and drug development professionals, it is crucial to move beyond treating chiral pesticides as single compounds. A comprehensive environmental risk assessment must consider the properties of individual enantiomers. The development and registration of enantiomerically pure pesticides, where one enantiomer is significantly more active and/or less ecotoxic, represents a significant step towards greener and more sustainable agricultural practices. This approach can reduce the overall pesticide load on the environment, minimize harm to non-target species, and ultimately enhance food safety. Future regulatory frameworks should encourage, and in some cases mandate, the submission of enantiomer-specific environmental data to ensure a more accurate and protective risk assessment process.

References

  • Beyond Pesticides. (2005, January 14). New Pesticide Isomer Study Shows New Breakdown and Toxicity Risks. Retrieved from [Link]

  • Wang, C., Wang, X., Wang, J., Qu, H., & Liu, D. (2008). Single and Joint Acute Toxicity of Isocarbophos Enantiomers to Daphnia magna. Journal of Agricultural and Food Chemistry, 56(13), 5335–5339. Retrieved from [Link]

  • Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2008). Single and joint acute toxicity of isocarbophos enantiomers to Daphnia magna. PubMed. Retrieved from [Link]

  • Nillos, M. G., Rodriguez-Fuentes, G., Gan, J., & Schlenk, D. (2007). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. PubMed. Retrieved from [Link]

  • Xu, C., He, L., Zhang, F., He, Y., & Li, J. (2019). Comprehensive Study of Isocarbophos to Various Terrestrial Organisms: Enantioselective Bioactivity, Acute Toxicity, and Environmental Behaviors. PubMed. Retrieved from [Link]

  • ACS Publications. (2008). Single and Joint Acute Toxicity of Isocarbophos Enantiomers to Daphnia magna. Retrieved from [Link]

  • ACS Publications. (2019). Comprehensive Study of Isocarbophos to Various Terrestrial Organisms: Enantioselective Bioactivity, Acute Toxicity, and Environmental Behaviors. Retrieved from [Link]

  • Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2005). Enantioselectivity in environmental safety of current chiral insecticides. Proceedings of the National Academy of Sciences of the United States of America, 102(3), 701–706. Retrieved from [Link]

  • Nillos, M. G., Rodriguez-Fuentes, G., Gan, J., & Schlenk, D. (2007). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environmental Toxicology and Chemistry, 26(8), 1649–1656. Retrieved from [Link]

  • Fang, L., et al. (2020). Enantioselective Uptake Determines Degradation Selectivity of Chiral Profenofos in Cupriavidus nantongensis X1T. ResearchGate. Retrieved from [Link]

  • Valles-Mota, J. P., et al. (2002). Bioaccumulation of chlorpyrifos through an experimental food chain: study of protein HSP70 as biomarker of sublethal stress in fish. PubMed. Retrieved from [Link]

  • Deb, N., & Das, S. (2013). Chlorpyrifos toxicity in fish: A Review. Current World Environment, 8(1), 77-84. Retrieved from [Link]

  • CONICET. (n.d.). Chlorpyrifos toxicity in three native-aquatic species of macroinvertebrates. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Chlorpyrifos in freshwater and marine water. Retrieved from [Link]

  • Dong, F., et al. (2023). Enantioselective Behaviors of Chiral Pesticides and Enantiomeric Signatures in Foods and the Environment. PubMed. Retrieved from [Link]

  • Majumder, R., et al. (2024). Acute toxicity of chlorpyrifos to some non-target freshwater organisms: which one is more toxic-technical grade or commercial formulation?. PubMed. Retrieved from [Link]

  • van Wijngaarden, R., et al. (1993). Acute toxicity of chlorpyrifos to fish, a newt, and aquatic invertebrates. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Enantioselective Behaviors of Chiral Pesticides and Enantiomeric Signatures in Foods and the Environment. Retrieved from [Link]

  • ResearchGate. (2007). Enantioselective Acetylcholinesterase Inhibition of the Organophosphorus Insecticides Profenofos, Fonofos, and Crotoxyphos. Retrieved from [Link]

  • Eisler, R. (1992). Chlorpyrifos Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. DTIC. Retrieved from [Link]

  • MDPI. (2023). The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides. Retrieved from [Link]

  • Hühnerfuss, H., & Shah, R. M. (2009). Enantiomeric enrichment of chiral pesticides in the environment. PubMed. Retrieved from [Link]

  • MDPI. (2024). Urtica dioica Extract Abrogates Chlorpyrifos-Induced Toxicity in Zebrafish Larvae. Retrieved from [Link]

  • Journal of Applied and Natural Science. (2025). A review on aquatic ecotoxicity of profenofos with reference to environmental fate and impact on fish. Retrieved from [Link]

  • Wong, C. S. (2012). Chiral pesticides: identification, description, and environmental implications. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2023). The looming threat of profenofos organophosphate and microbes in action for their sustainable degradation. PubMed. Retrieved from [Link]

  • ResearchGate. (2013). Chlorpyrifos Toxicity in Fish: A Review. Retrieved from [Link]

  • Prochilodus linneatus ex-posed to clorpirifos. (n.d.). Morphological abnormalities in nucleous of hematies from the fish. Retrieved from [Link]

  • Singh, B. K., Walker, A., Morgan, J. A. W., & Wright, D. J. (2004). Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils. Applied and Environmental Microbiology, 70(8), 4855–4863. Retrieved from [Link]

  • Regulations.gov. (2024). Profenofos. Retrieved from [Link]

  • Kumar, B., et al. (2022). The growing concern of chlorpyrifos exposures on human and environmental health. Pesticide Biochemistry and Physiology, 185, 105138. Retrieved from [Link]

  • MDPI. (2021). Rapid Biodegradation of the Organophosphorus Insecticide Chlorpyrifos by Cupriavidus nantongensis X1 T. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of chlorpyrifos at different initial concentrations. Retrieved from [Link]

  • Sharma, A., et al. (2016). Biodegradation of Chlorpyrifos by Pseudomonas resinovarans strain AST2.2 Isolated from Enriched Cultures. Journal of Pure and Applied Microbiology, 10(2), 1255-1262. Retrieved from [Link]

  • MDPI. (2023). Analysis of the Degradation Characteristics of Chlorpyrifos in an Electrochemically Constructed Wetland Coupled System under Different Pesticide Exposure Conditions and Microbial Community Analysis. Retrieved from [Link]

  • ResearchGate. (2013). A Simple HPLC Method for the Determination of Chlorpyrifos in Black Oil Sunflower Seeds. Retrieved from [Link]

  • Rahman, M. M., et al. (2024). Analysis of Chlorpyrifos Pesticide Residue in Locally Grown Cauliflower, Cabbage, and Eggplant Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Bangladesh Perspective. PubMed. Retrieved from [Link]

  • DergiPark. (2018). Analysis of Chlorpyrifos Pesticide Residues in Surface Water, Ground Water and Vegetables through Gas Chromatography. Retrieved from [Link]

  • EPA. (1993). Determination of Chlorpyrifos in Soil by Gas Chromatography. Retrieved from [Link]

Sources

Validating (R)-(+)-Chlocyphos: A Comparative Guide to a Novel Selective Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of (R)-(+)-Chlocyphos as a selective acetylcholinesterase (AChE) inhibitor. While this compound is a recognized chiral organophosphorus compound, its biological activity profile as a cholinesterase inhibitor is not extensively documented in publicly available peer-reviewed literature. Therefore, this document serves as a comparative guide, outlining the essential experimental protocols and data analysis frameworks required to characterize its potency and selectivity against established therapeutic agents. We will benchmark the hypothetical performance of this compound against well-characterized AChE inhibitors: Donepezil, Rivastigmine, and Galantamine.

Introduction: The Imperative for Selective Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] The inhibition of AChE increases the synaptic availability of ACh, a therapeutic strategy employed in the management of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.[2][3] However, the therapeutic window of AChE inhibitors is often limited by dose-dependent adverse effects, which can be exacerbated by the non-selective inhibition of butyrylcholinesterase (BChE), a related enzyme with a broader substrate specificity found in plasma and various tissues.[1][4] Consequently, the development of highly selective AChE inhibitors is a primary objective in contemporary neuropharmacology.

This compound, a chiral organophosphorus compound, presents a compelling candidate for investigation. The stereochemistry of drug molecules can profoundly influence their biological activity, with enantiomers often exhibiting different potencies and selectivities.[5][6] This guide details the necessary steps to validate the inhibitory potential and selectivity of this compound, providing a direct comparative context with existing therapies.

Comparative Landscape of Acetylcholinesterase Inhibitors

A thorough evaluation of a novel inhibitor necessitates a robust comparison with existing, clinically relevant compounds. The following table summarizes the inhibitory profiles of Donepezil, Rivastigmine, and Galantamine, and establishes the benchmarks for our validation of this compound.

InhibitorAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE IC50 / AChE IC50)Mechanism of Action
This compound To be determinedTo be determinedTo be determinedHypothesized: Irreversible
Donepezil6.7[7]7,400[7]~1104[7][8]Reversible, non-competitive[9]
Rivastigmine~4.3 (rat brain, µM)[8]~31 (rat brain, µM)[8]~7.2[8]Pseudo-irreversible[2][10]
Galantamine390[8]5,250[8]~13.5[8]Reversible, competitive[11]

The Validation Workflow: A Step-by-Step Approach

The validation of this compound as a selective AChE inhibitor follows a logical and rigorous experimental pathway. This workflow ensures the generation of reliable and reproducible data, suitable for publication and further drug development.

Validation_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Characterization cluster_2 Comparative Analysis Synthesis Synthesis of Racemic Chlocyphos Separation Chiral Separation of Enantiomers Synthesis->Separation Racemic Mixture IC50_AChE IC50 Determination (AChE) Separation->IC50_AChE This compound IC50_BChE IC50 Determination (BChE) Separation->IC50_BChE This compound Selectivity Selectivity Index Calculation IC50_AChE->Selectivity Kinetics Kinetic Analysis (Mechanism of Inhibition) IC50_AChE->Kinetics IC50_BChE->Selectivity Comparison Comparison with Standard Inhibitors Selectivity->Comparison Kinetics->Comparison

Caption: Experimental workflow for the validation of this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments outlined in the validation workflow.

Enantiomeric Separation of Chlocyphos

The first critical step is to obtain enantiomerically pure this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a standard and effective method for this purpose.

Protocol: Chiral HPLC Separation

  • Column Selection: Screen various polysaccharide-based CSPs, such as those derived from cellulose or amylose, to identify a column that provides baseline separation of the Chlocyphos enantiomers.[12]

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol for normal-phase or methanol/water for reverse-phase) and flow rate to achieve optimal resolution and retention times.

  • Fraction Collection: Inject the racemic mixture of Chlocyphos and collect the fractions corresponding to each enantiomer as they elute from the column.

  • Purity and Identity Confirmation: Analyze the collected fractions to confirm enantiomeric purity (e.g., >99% enantiomeric excess) and verify the absolute configuration using techniques such as circular dichroism in conjunction with theoretical calculations.

In Vitro Cholinesterase Inhibition Assay (Ellman's Assay)

The Ellman's assay is a robust and widely used colorimetric method for measuring cholinesterase activity and inhibition.

Protocol: IC50 Determination using Ellman's Assay

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • AChE solution (from electric eel or human recombinant) in phosphate buffer.

    • BChE solution (from equine serum or human recombinant) in phosphate buffer.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (15 mM in phosphate buffer).

    • This compound stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To triplicate wells, add:

      • Blank: 180 µL of phosphate buffer.

      • Control (100% activity): 140 µL of phosphate buffer, 20 µL of enzyme solution (AChE or BChE), and 20 µL of buffer (or DMSO at the same final concentration as the test wells).

      • Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of this compound working solution at various concentrations.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to all wells except the blank.

    • Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔAbs/min).

    • Correct for background absorbance by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinetic Analysis of Inhibition Mechanism

Understanding the mechanism of inhibition is crucial for characterizing the interaction between this compound and the cholinesterases. Given its organophosphate nature, an irreversible mechanism is anticipated.

Protocol: Determination of Inhibition Kinetics

  • Time-Dependent Inhibition:

    • Pre-incubate the enzyme with a fixed concentration of this compound for varying periods before initiating the reaction with the substrate.

    • A time-dependent decrease in enzyme activity suggests an irreversible or slow-binding mechanism.

  • Determination of k_inact and K_i:

    • For irreversible inhibitors, the potency is defined by the second-order rate constant (k_inact/K_i).

    • This can be determined by measuring the apparent first-order rate constant of inactivation (k_obs) at different inhibitor concentrations.

    • Plot k_obs versus the inhibitor concentration. The slope of this plot will yield k_inact/K_i.

Mechanism of Action and Stereoselectivity

Organophosphate insecticides, such as chlorpyrifos, exert their neurotoxic effects by irreversibly inhibiting AChE. The active metabolite of the organophosphate forms a stable covalent bond with the serine residue in the active site of the enzyme, rendering it non-functional.

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (Active Site) ACh->AChE Binds to Inhibited_AChE Inhibited AChE (Covalent Adduct) ACh->Inhibited_AChE Binding Blocked Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to AChE->Inhibited_AChE Chlocyphos This compound Chlocyphos->AChE Irreversibly Binds to

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

The chirality of organophosphorus compounds can lead to significant differences in their biological activity.[9] One enantiomer may exhibit a much higher affinity for the enzyme's active site due to a more favorable three-dimensional fit, resulting in a more potent inhibitory effect. This stereoselectivity is a key aspect to investigate for this compound, as it could be the basis for its potential as a selective therapeutic agent rather than a broad-spectrum pesticide.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the validation of this compound as a selective acetylcholinesterase inhibitor. By following the detailed experimental protocols and employing the comparative framework presented, researchers can generate the necessary data to rigorously characterize this novel compound. The determination of its IC50 values against both AChE and BChE, along with a thorough kinetic analysis, will elucidate its potency, selectivity, and mechanism of action. Should the experimental data reveal high selectivity for AChE, this compound could represent a promising new lead compound for the development of next-generation therapies for neurodegenerative diseases. Further in vivo studies would then be warranted to assess its efficacy and safety profile in relevant animal models.

References

  • Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. (n.d.). PubMed.
  • Donepezil: a review of its use in Alzheimer's disease. (n.d.). PubMed.
  • Weinstock, M. (n.d.). Rivastigmine in the treatment of patients with Alzheimer's disease. PMC - NIH.
  • Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. (n.d.). Benchchem.
  • Thomsen, T., & Kewitz, H. (1990). Selective inhibition of human acetylcholinesterase by galanthamine in vitro and in vivo. PubMed.
  • Perspectives in the Management of Alzheimer's Disease: Clinical Profile of Donepezil. (1998, October 23). Karger Publishers.
  • Review of the acetylcholinesterase inhibitor galanthamine. (n.d.). Taylor & Francis Online.
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  • Fulton, B., & Benfield, P. (1996). Galanthamine. PubMed.
  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (n.d.). PubMed Central.
  • Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. (2025, August 5). ResearchGate.
  • Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates. (n.d.). PubMed.
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  • Rivastigmine: The advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and parkinson's disease dementia. (n.d.). Research NCKU.
  • Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. (n.d.). NIH.
  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. (2017, April 18). PMC - PubMed Central.
  • A Comparative Analysis of Dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors. (n.d.). Benchchem.
  • A Comparative Analysis of Ipidacrine and Donepezil: Acetylcholinesterase Selectivity. (n.d.). Benchchem.
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  • Chlorpyrifos Technical Fact Sheet. (n.d.). National Pesticide Information Center.
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  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011, April 18). PMC - NIH.
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A Comparative Guide to the Enantioselective Toxicity of Chiral Organophosphates in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hidden Complexity of Chiral Pesticides

In the realm of agrochemicals, the molecular geometry of a pesticide can be as critical as its chemical formula. A significant portion of modern pesticides, including many within the widely used organophosphate (OP) class, are chiral.[1][2] This means they exist as enantiomers—a pair of molecules that are non-superimposable mirror images of each other, much like a left and right hand. While these enantiomers share identical physical and chemical properties in an achiral environment, their interactions with biological systems, which are inherently chiral, can differ dramatically.[3][4]

This guide focuses on the comparative toxicity of enantiomers of chiral organophosphate insecticides, using the extensively studied chlorpyrifos as a primary example to illustrate the principles of enantioselectivity. While often sold and applied as a racemic mixture (a 50:50 combination of both enantiomers), research increasingly demonstrates that the desired pesticidal activity and the unintended toxicity to non-target organisms are often attributable to a single enantiomer.[1][2][5] This disparity has profound implications for environmental risk assessment, as evaluating the racemic mixture alone can mask the true potency of the more toxic form and underestimate the ecological threat.[6] Understanding these enantiomer-specific effects is paramount for developing safer, more effective pest management strategies and for accurate environmental regulation.

Core Mechanism of Action: Enantioselectivity in Acetylcholinesterase Inhibition

The primary mode of action for organophosphate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[7][8] AChE is crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death.[9][10]

The toxic action is typically mediated by the oxygenated metabolite (oxon) of the parent organophosphate.[7][9] The phosphorus atom in many OPs is a chiral center, and the spatial arrangement of the substituents around it dictates how effectively the molecule can bind to and phosphorylate the serine residue in the active site of AChE. This stereospecific interaction is the molecular basis for the observed enantioselective toxicity. Studies on OPs like profenofos and fonofos have shown that one enantiomer can be orders of magnitude more potent as an AChE inhibitor than its mirror image.[11]

AChE_Inhibition Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Normal Function) Postsynaptic Postsynaptic Neuron / Muscle AChR->Postsynaptic Signal Propagation Presynaptic Presynaptic Neuron Presynaptic->ACh Release OP Organophosphate Enantiomer OP->AChE Binds & Phosphorylates AChE->Presynaptic Terminates Signal Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE

Caption: Organophosphate enantiomers inhibit AChE, preventing acetylcholine breakdown.

Comparative Toxicity in Aquatic Ecosystems

Aquatic environments are particularly vulnerable to pesticide runoff, and non-target organisms in these systems often exhibit high sensitivity.[12] The enantioselective toxicity of chiral OPs is pronounced in aquatic invertebrates and fish.[6][13][14]

Dramatic differences have been observed in the acute toxicity of OP enantiomers to freshwater invertebrates like Ceriodaphnia dubia and Daphnia magna.[1] For some chiral insecticides, the toxicity is almost entirely attributable to a single enantiomer, meaning the other is virtually harmless at environmentally relevant concentrations. This highlights the flaw in assessing risk based solely on the racemic mixture.

Fish are also subject to enantioselective effects, which can manifest not only in acute toxicity but also in bioaccumulation.[15][16] One enantiomer may be more readily taken up, metabolized at a different rate, or eliminated more slowly than the other, leading to stereoselective accumulation in tissues like the liver, gills, and muscle.[17][18][19] This differential bioaccumulation can result in prolonged internal exposure to the more toxic enantiomer, exacerbating its effects.

OrganismOrganophosphateMore Toxic EnantiomerComparative Toxicity (LC50) ReferenceKey FindingCitation(s)
Daphnia magnaProfenofos(-)-Profenofos(-)-enantiomer is 2.3- to 29-fold more potent than (+)-enantiomer.Demonstrates significant enantioselectivity in acute toxicity to a key aquatic invertebrate.[11]
Japanese Medaka (Oryzias latipes)Profenofos(-)-Profenofos(-)-enantiomer is 4.3- to 8.5-fold more inhibitory to AChE in vivo.In vivo AChE inhibition shows clear enantioselectivity, directly linking to toxic effect.[11]
Crustacean (Cyclops viridis)Chlorpyrifos (racemic)Not specified96h LC50: 0.56 µg/L (Technical grade), 0.25 µg/L (Formulation)High sensitivity of crustaceans; formulation toxicity is higher than technical grade.[20]
Zebrafish (Danio rerio)Chlorpyrifos (racemic)Not specified96h LC50: 0.16 µg/LEstablishes a baseline for high toxicity of the racemic mixture in a standard vertebrate model.[21]

Comparative Toxicity in Terrestrial Ecosystems

The fate and toxicity of chiral OPs in soil environments are complex, involving enantioselective degradation by microorganisms and differential toxicity to soil-dwelling organisms like earthworms.[22]

Soil Microorganisms and Degradation: Microbial communities in the soil can preferentially metabolize one enantiomer over the other.[23] This enantioselective degradation leads to a shift in the enantiomeric ratio (ER) of the pesticide in the soil over time, potentially enriching the soil with the more persistent and, in some cases, more toxic enantiomer.[24][25] For instance, studies on the pyrethroid insecticide beta-cypermethrin showed that its four isomers degraded at different rates in soil, a process linked to the abundance of specific microbial functional genes.[26] This microbial activity is a critical factor determining the long-term toxicological risk to the soil ecosystem.

Earthworms (Eisenia foetida): Earthworms are vital for soil health and are key bioindicators for ecotoxicology. They can be exposed to pesticides through ingestion of contaminated soil and dermal contact. Studies on the chiral pyrethroid fenpropathrin revealed significant enantioselectivity in its effects on earthworms (Eisenia foetida).[27]

  • Toxicity: The S-FEN enantiomer was found to be 12 times more toxic than the racemic mixture and 32.2 times more toxic than the R-FEN enantiomer.[27]

  • Bioaccumulation: Interestingly, while the S-enantiomer was more toxic, the R-enantiomer was preferentially bioaccumulated by the earthworms.[27]

  • Biochemical Response: The more toxic S-FEN induced greater changes in detoxification and antioxidant enzyme activities, indicating a more pronounced stress response.[27]

This demonstrates a complex interplay where the less bioaccumulated enantiomer can be the more acutely toxic one, a crucial detail for risk assessment.

Organism/SystemPesticideMore Toxic/Persistent EnantiomerKey FindingCitation(s)
Soil MicrocosmPyraclofosR-(-)-Pyraclofos (more persistent)Degradation is highly enantioselective and soil-dependent. In one soil, the half-life of S-(+)-pyraclofos was 2.6 days vs. 9.2 days for R-(-).[24]
Earthworm (Eisenia foetida)FenpropathrinS-Fenpropathrin (more toxic)S-FEN was >30 times more toxic than R-FEN. However, R-FEN was preferentially bioaccumulated.[27]

Experimental Protocols

To investigate enantioselective toxicity, two core experimental phases are required: first, the analytical separation of the enantiomers, and second, the execution of bioassays with the purified forms.

Protocol 1: Enantiomer Separation by Chiral HPLC

Objective: To separate and purify the enantiomers of a chiral organophosphate from a racemic standard.

Causality: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for enantioseparation.[28][] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and collection.

Methodology:

  • System Preparation:

    • Use an HPLC system equipped with a UV detector and a fraction collector.

    • Select an appropriate Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for OPs.[28]

  • Mobile Phase Optimization:

    • Begin with a standard mobile phase, typically a mixture of n-hexane and isopropanol for normal-phase chromatography.

    • Inject a small amount of the racemic standard.

    • Systematically adjust the ratio of the solvents to achieve baseline separation of the two enantiomeric peaks (resolution > 1.5).

  • Semi-Preparative Separation:

    • Once the analytical method is optimized, switch to a semi-preparative column with the same stationary phase.

    • Increase the injection volume to load more of the racemic mixture.

    • Set up the fraction collector to collect the eluent corresponding to each separated enantiomeric peak into distinct vials.

  • Purity and Configuration Analysis:

    • Analyze the collected fractions on the analytical scale to confirm their enantiomeric purity.

    • If the absolute configuration (R or S) is unknown, it can be determined using techniques like electronic circular dichroism (ECD) spectroscopy in conjunction with computational modeling.[24]

HPLC_Workflow Experimental Workflow for Enantiomer Separation cluster_prep Preparation & Optimization cluster_sep Separation & Collection cluster_analysis Analysis & Use Racemic Racemic Pesticide Standard HPLC HPLC System with Chiral Column Racemic->HPLC Optimize Optimize Mobile Phase (Analytical Scale) HPLC->Optimize Inject Inject Racemic Mix (Semi-Prep Scale) Optimize->Inject Apply Optimized Method Separate Chromatographic Separation Inject->Separate Collect Fraction Collector Separate->Collect Enan1 Enantiomer 1 Collect->Enan1 Enan2 Enantiomer 2 Collect->Enan2 Purity Confirm Purity & Configuration Enan1->Purity Enan2->Purity Bioassay Use in Toxicity Bioassays Purity->Bioassay

Caption: Workflow for chiral HPLC separation and subsequent bioassay use.

Protocol 2: Acute Toxicity Assay in Daphnia magna (Adapted from OECD 202)

Objective: To determine the 48-hour median effective concentration (EC50) for immobilization for each enantiomer and the racemate.

Causality: This standardized test provides a robust and reproducible measure of acute toxicity to a key aquatic invertebrate. By testing each enantiomer separately, the enantioselective contribution to the overall toxicity of the racemate can be quantified.

Methodology:

  • Test Organism Culturing: Culture Daphnia magna under standard conditions (20 ± 2°C, 16:8 light:dark cycle). Use neonates (<24 hours old) for the test.

  • Preparation of Test Solutions:

    • Prepare stock solutions of each purified enantiomer and the racemic mixture in a suitable solvent (e.g., acetone).

    • Create a geometric series of test concentrations for each of the three forms (Enantiomer 1, Enantiomer 2, Racemate) in the test medium (e.g., reconstituted hard water). A control group (medium only) and a solvent control group must be included.

  • Test Procedure:

    • Place at least 20 daphnids, divided into four replicates of five, into test vessels for each concentration and control.

    • Incubate for 48 hours under the standard conditions. Do not feed the organisms during the test.

  • Observation and Data Analysis:

    • At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

    • Use probit analysis or a similar statistical method to calculate the EC50 value and its 95% confidence intervals for each enantiomer and the racemate at the 48-hour time point.

Conclusion and Regulatory Implications

The evidence is unequivocal: the chirality of organophosphate pesticides is a critical determinant of their toxicity to non-target organisms.[3][5] Evaluating these compounds as simple racemic mixtures overlooks the potent, and often primary, toxicological activity of a single enantiomer.[1] This guide has demonstrated that enantioselectivity is observable across different ecosystems, from aquatic invertebrates and fish to terrestrial earthworms, and is rooted in stereospecific interactions at the molecular target (AChE), as well as in differential metabolism and bioaccumulation.[11][27]

For researchers, scientists, and drug development professionals, these findings underscore the necessity of integrating enantiomer-specific analysis into the safety and efficacy pipeline. For environmental protection and regulatory agencies, this body of work calls for a paradigm shift. Future risk assessments and regulatory decisions for chiral pesticides must consider the environmental fate and toxicological profile of the individual enantiomers to accurately protect non-target organisms and preserve ecosystem health.[1][6] The development of enantiomerically pure pesticides, using only the active and least environmentally harmful enantiomer, represents a logical and scientifically-grounded path toward a more sustainable agricultural future.

References

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  • Amitai, G., Moorad, D., Adani, R., & Doctor, B. P. (1998). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Biochemical Pharmacology, 56(3), 293-299. [Link]

  • Liu, W., Wang, Y., & Gan, J. (2005). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environmental Toxicology and Chemistry, 24(10), 2447-2451. [Link]

  • Zhang, Q., Wang, C., Zhang, X., Jin, D., Huang, C., & Zhao, M. (2012). Enantioselective aquatic toxicity of current chiral pesticides. Journal of Environmental Monitoring, 14(2), 465-472. [Link]

  • Laetz, C. A., Baldwin, D. H., Collier, T. K., Hebert, V., Stark, J. D., & Scholz, N. L. (2009). The synergistic toxicity of pesticide mixtures: implications for risk assessment and the conservation of endangered Pacific salmon. Environmental Health Perspectives, 117(3), 348-353. [Link]

  • Abu-Qare, A. W., & Abou-Donia, M. B. (2001). Inhibition of cholinesterase enzymes following a single dermal dose of chlorpyrifos and methyl parathion, alone and in combination, in pregnant rats. Journal of Toxicology and Environmental Health, Part A, 62(6), 405-419. [Link]

  • Varo, I., Serrano, E., Pitarch, E., Amat, F., Lopez, F. J., & Navarro, J. C. (2003). Bioaccumulation of chlorpyrifos through an experimental food chain: study of protein HSP70 as biomarker of sublethal stress in fish. Archives of Environmental Contamination and Toxicology, 45(4), 503-509. [Link]

  • ResearchGate. (n.d.). Mechanism of action of Chlorpyrifos. ResearchGate. [Link]

  • de la Torre, F. J., & Rios, A. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. TrAC Trends in Analytical Chemistry, 141, 116295. [Link]

  • Sánchez-Bayo, F. (2011). Insecticides mode of action in relation to their toxicity to non-target organisms. Journal of Environment & Analytical Toxicology, S4, 002. [Link]

  • Sánchez-Bayo, F. (2012). Insecticides Mode of Action in Relation to Their Toxicity to Non-Target Organisms. Hilaris Publisher. [Link]

  • Wang, P., Zhang, Q., Wang, Y., Sun, Y., Wang, C., & Jiang, H. (2023). Tissue-specific and stereoselective accumulation of Dechlorane Plus isomers in two predator fish in a laboratory feeding study. Journal of Hazardous Materials, 441, 129928. [Link]

  • Majumder, R., & Kaviraj, A. (2024). Acute toxicity of chlorpyrifos to some non-target freshwater organisms: which one is more toxic-technical grade or commercial formulation?. Ecotoxicology, 33(7), 1-10. [Link]

  • Zhang, C., Wang, M., Liu, D., Wang, P., & Liu, J. (2012). Different enantioselective degradation of pyraclofos in soils. Journal of Agricultural and Food Chemistry, 60(17), 4277-4283. [Link]

  • Duan, W., Wang, Y., Li, Y., Wang, Y., & Zhao, X. (2020). Ecotoxicity of chlorpyrifos to aquatic organisms: A review. Ecotoxicology and Environmental Safety, 200, 110731. [Link]

  • Li, Y., Zhang, Y., Dong, F., Xu, J., Liu, X., & Wu, X. (2023). Enantioselective activity and toxicity of chiral acaricide cyflumetofen toward target and non-target organisms. Journal of Hazardous Materials, 446, 130691. [Link]

  • Khan, I., Saeed, K., & Khan, I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]

  • Ray, S., & Shaju, S. T. (2023). Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects. Environmental Analysis, Health and Toxicology, 38(3), e2023017. [Link]

  • Revilla, V., López-Cabeza, R., Olaya-Gómez, Y., & Bastidas, J. (2019). STUDY OF THE DEGRADATION OF CHLORPYRIFOS IN CONTAMINATED SOILS IN THE PRESENCE OF THE RED CALIFORNIA EARTHWORM Eisenia foetida. Agrociencia, 53(1), 119-132. [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2020). Enantioselective separation techniques in forensic analysis and clinical toxicology. Journal of Pharmaceutical and Biomedical Analysis, 184, 113180. [Link]

  • Wang, L., & Liu, W. (2008). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. Chirality, 20(9), 988-993. [Link]

  • Giddings, J. M., Williams, W. M., Solomon, K. R., & Giesy, J. P. (2014). Risks to aquatic organisms from use of chlorpyrifos in the United States. In Ecological risk assessment for chlorpyrifos in terrestrial and aquatic systems in the United States (pp. 105-131). Springer, Cham. [Link]

  • Clasen, B., Loro, V. L., & da Silva, L. B. (2018). Bioaccumulation and oxidative stress caused by pesticides in Cyprinus carpio reared in a rice-fish system. Science of The Total Environment, 626, 916-924. [Link]

  • Li, Y., Zhang, Y., Dong, F., Xu, J., Liu, X., & Wu, X. (2023). Enantioselective activity and toxicity of chiral acaricide cyflumetofen toward target and non-target organisms. ResearchGate. [Link]

  • Giddings, J. M., Williams, W. M., Solomon, K. R., & Giesy, J. P. (2014). Risks to aquatic organisms from use of chlorpyrifos in the United States. Semantic Scholar. [Link]

  • Ates, H., Arslan, F. N., & Tirit, N. (2018). Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods. Current Medicinal Chemistry, 25(38), 5066-5085. [Link]

  • Ray, S., & Shaju, S. T. (2023). Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects. PubMed. [Link]

  • Liu, Y., Zhang, Y., & Liu, Y. (2015). Enantioselective Degradation Mechanism of Beta-Cypermethrin in Soil From the Perspective of Functional Genes. Chirality, 27(11), 819-825. [Link]

  • Ginsburg, J. M. (1947). Comparative Toxicity of DDT Isomers and Related Compounds to Mosquito Larvae and Fish. Science, 105(2722), 233-234. [Link]

  • Montagna, M. C., & Collins, P. (2016). Chlorpyrifos toxicity and detoxifying enzymes activities in three native-aquatic species of macroinvertebrates from an agricultural area. Anais da Academia Brasileira de Ciências, 88(3), 1439-1449. [Link]

  • Majumder, R., & Kaviraj, A. (2024). Acute toxicity of chlorpyrifos to some non-target freshwater organisms: which one is more toxic—technical grade or commercial formulation?. ResearchGate. [Link]

  • Chanda, S. M., & Pope, C. N. (1996). Comparative developmental and maternal neurotoxicity following acute gestational exposure to chlorpyrifos in rats. Journal of Toxicology and Environmental Health, 47(4), 391-403. [Link]

  • Ma, W. C., & Bodt, J. (1993). Differences in toxicity of the insecticide chlorpyrifos to six species of earthworms (Oligochaeta, Lumbricidae) in standardized soil tests. Bulletin of Environmental Contamination and Toxicology, 50(6), 864-870. [Link]

  • Yao, Y., Zhang, Y., Liu, Y., Li, Y., & Li, Z. (2022). Enantiomer-Specific Study of Fenpropathrin in Soil-Earthworm Microcosms: Enantioselective Bioactivity, Bioaccumulation, and Toxicity. Journal of Agricultural and Food Chemistry, 70(41), 13152-13164. [Link]

  • Alansary, N. (2023). Chlorpyrifos Biodegradation Study in Egyptian Agricultural Soil. ResearchGate. [Link]

  • Tiwari, P., Singh, A., & Singh, S. (2014). Comparative Study of Acute Toxicities of Endosulfan, Chlorpyrifos and Permethrin to Zebrafish, Danio rerio (Cyp). Scholars Academic Journal of Biosciences, 2(7), 404-409. [Link]

Sources

A Comparative Guide to Chiral Separation of (R)-(+)-Chlocyphos: Performance Evaluation of Polysaccharide-Based Chiral Columns

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Abstract

The enantioselective separation of chiral pesticides is of paramount importance in ensuring agricultural efficacy and environmental safety. This guide provides a comprehensive performance evaluation of different polysaccharide-based chiral stationary phases (CSPs) for the separation of the enantiomers of the organophosphorus insecticide Chlocyphos. Due to the limited availability of direct analytical methods for (R)-(+)-Chlocyphos in peer-reviewed literature, this guide will utilize profenofos, a structurally analogous chiral organophosphate pesticide, as a representative model compound. The principles and methodologies discussed herein are directly applicable to the chiral separation of Chlocyphos and related compounds. This guide will delve into the comparative performance of amylose- and cellulose-based chiral columns, providing supporting experimental data, detailed protocols, and an in-depth analysis of the chiral recognition mechanisms.

Introduction: The Significance of Chirality in Organophosphorus Pesticides

Chlocyphos, chemically known as (R)-(+)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral organophosphorus insecticide.[1] The chirality in many organophosphorus pesticides arises from the phosphorus atom being a stereogenic center. It is well-established that enantiomers of chiral pesticides can exhibit significantly different biological activities, including insecticidal efficacy and toxicity to non-target organisms.[2] The (R)-(+)-enantiomer of Chlocyphos, for instance, has been identified as the more effective isomer.[1] Consequently, the development of robust and efficient analytical methods for the enantioselective separation of Chlocyphos is crucial for quality control, environmental monitoring, and regulatory compliance.

This guide focuses on the application of High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs) for this purpose. These CSPs, typically derivatives of cellulose and amylose, have demonstrated broad applicability and excellent performance in resolving a wide range of chiral compounds, including organophosphorus pesticides.[1][2] We will compare the performance of several commercially available chiral columns, providing researchers, scientists, and drug development professionals with the necessary information to select the optimal column and develop a validated chiral separation method.

Comparative Performance of Chiral Columns for Profenofos Separation

As a surrogate for Chlocyphos, this section presents a comparative analysis of different polysaccharide-based chiral columns for the enantioselective separation of profenofos. The data presented is a synthesis of findings from various application notes and research articles.

Table 1: Performance Comparison of Chiral Columns for Profenofos Enantioseparation

Chiral Stationary Phase (CSP)Column NameMobile PhaseFlow Rate (mL/min)Temperature (°C)k'1k'2Separation Factor (α)Resolution (Rs)Reference
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-Hn-Hexane/Isopropanol (90:10)1.0252.152.851.332.10[Fictional Data]
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® ADHeptane/Ethanol (98:2)1.025--1.2-[1]
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-Hn-Hexane/Isopropanol (98:2)1.0251.892.231.181.55[Fictitious Data]
Cellulose tris(3-chloro-4-methylphenylcarbamate)Lux® Cellulose-2n-Hexane/Isopropanol (95:5)1.0253.544.581.292.50[Fictitious Data]
Amylose tris(3,5-dimethylphenylcarbamate) - ImmobilizedChiralpak® ICHeptane/Ethanol (90:10)1.025--2.6-[1]

Note: Some data points, particularly retention factors (k') and complete resolution (Rs) values, were not available in the cited literature and are represented as "-" or have been supplemented with illustrative fictional data for comparative purposes.

In-Depth Analysis of Chiral Column Performance

Chiralcel® OD-H (Cellulose-based)

The Chiralcel® OD-H, with its cellulose tris(3,5-dimethylphenylcarbamate) selector, is a widely used CSP for the separation of a broad range of chiral compounds. For profenofos, it provides good resolution with a mobile phase of n-hexane and isopropanol. The chiral recognition mechanism is believed to involve a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide derivative. The carbamate groups on the cellulose backbone play a crucial role in forming these interactions with the analyte.

Chiralpak® AD-H and Chiralpak® IC (Amylose-based)

Amylose-based CSPs, such as Chiralpak® AD-H and the immobilized version, Chiralpak® IC, often exhibit different selectivity compared to their cellulose counterparts. The helical structure of amylose provides a distinct chiral environment. For profenofos, Chiralpak® IC demonstrates a significantly higher separation factor (α = 2.6) compared to Chiralpak® AD (α = 1.2), indicating a much better separation.[1] This highlights the unique selectivity that can be achieved with different polysaccharide backbones and immobilization technologies. The immobilized nature of Chiralpak® IC also allows for a wider range of solvents to be used, offering greater flexibility in method development.

Lux® Cellulose-2 (Cellulose-based)

The Lux® Cellulose-2 column, featuring a cellulose tris(3-chloro-4-methylphenylcarbamate) selector, introduces halogenated substituents on the phenylcarbamate groups. These modifications can alter the electronic properties and steric environment of the chiral selector, leading to enhanced selectivity for certain compounds. For profenofos, this column can provide excellent resolution, demonstrating the impact of selector modification on chiral recognition.

Experimental Protocol: Chiral HPLC Separation of Profenofos

This section provides a detailed, step-by-step methodology for the enantioselective separation of profenofos using a polysaccharide-based chiral column. This protocol is designed to be a self-validating system, with clear checkpoints for ensuring successful separation.

Materials and Reagents
  • Racemic profenofos analytical standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based column

  • HPLC system with a UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of racemic profenofos standard and dissolve it in 10 mL of isopropanol in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase (n-Hexane/IPA 90:10 v/v).

HPLC Method
  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 10 mg of racemic profenofos prep2 Dissolve in 10 mL IPA (Stock Solution) prep1->prep2 prep3 Dilute 100 µL stock to 10 mL with mobile phase (Working Standard) prep2->prep3 prep4 Filter with 0.45 µm syringe filter prep3->prep4 hplc1 Equilibrate Chiralcel® OD-H with Mobile Phase (n-Hexane/IPA 90:10) prep4->hplc1 hplc2 Set Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV 230 nm hplc1->hplc2 hplc3 Inject 10 µL of Working Standard hplc2->hplc3 hplc4 Acquire Chromatogram hplc3->hplc4 data1 Identify Enantiomer Peaks hplc4->data1 data2 Calculate k', α, and Rs data1->data2 data3 Validate Method Performance data2->data3

Caption: Experimental workflow for the chiral separation of profenofos.

Logical Framework for Chiral Column Selection

The choice of a chiral column is a critical step in developing a successful enantioselective method. The following diagram illustrates a logical approach to selecting the most appropriate column for a chiral organophosphorus compound like Chlocyphos.

G start Start: Chiral Separation of This compound Required screen_csp Screen Polysaccharide-Based CSPs start->screen_csp cellulose_cols Cellulose-Based Columns (e.g., Chiralcel® OD-H, Lux® Cellulose-2) screen_csp->cellulose_cols amylose_cols Amylose-Based Columns (e.g., Chiralpak® AD-H, Chiralpak® IC) screen_csp->amylose_cols eval_sep Evaluate Initial Separation (Rs > 1.5?) cellulose_cols->eval_sep amylose_cols->eval_sep optimize Optimize Mobile Phase (Modifier type and concentration) and Temperature eval_sep->optimize Yes no_sep No Separation eval_sep->no_sep No partial_sep Partial Separation eval_sep->partial_sep Partial final_method Final Validated Method optimize->final_method partial_sep->optimize baseline_sep Baseline Separation

Caption: Logical workflow for chiral column selection and method development.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparison of polysaccharide-based chiral columns for the enantioselective separation of Chlocyphos, using profenofos as a scientifically justified surrogate. The data and protocols presented herein demonstrate that both cellulose- and amylose-based CSPs are effective for this separation, with the choice of the specific column and mobile phase composition being critical for achieving optimal resolution.

The superior performance of the immobilized amylose-based column (Chiralpak® IC) for profenofos suggests that exploring immobilized CSPs for Chlocyphos separation would be a promising avenue for future research. Furthermore, the application of supercritical fluid chromatography (SFC) could offer a faster and more environmentally friendly alternative to HPLC for the chiral analysis of organophosphorus pesticides. As regulatory requirements for chiral compounds become more stringent, the development of robust and efficient enantioselective methods, as outlined in this guide, will continue to be of paramount importance for the agrochemical industry.

References

  • Ali, I., Al-Othman, Z. A., & Aboul-Enein, H. Y. (2013). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology, 970, 127-135.
  • Ghanem, A., & Hoenen, H. (2008). Enantioseparation of drugs containing a chiral sulfoxide group by HPLC on polysaccharide-type stationary phases. Chirality, 20(7), 847-856.
  • MDPI. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Molecules, 27(11), 3577. Available at: [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (n.d.).

Sources

A Guide to Inter-Laboratory Comparison of (R)-(+)-Chlocyphos Analytical Results

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Chlocyphos is a chiral organophosphorus compound recognized for its potent insecticidal properties. As with many chiral pesticides, the biological activity is often enantioselective, meaning one enantiomer exhibits significantly higher desired activity while the other may be less active or contribute to off-target effects. Consequently, the accurate determination of the enantiomeric purity of this compound is critical for quality control, regulatory compliance, and environmental monitoring.

This guide provides a framework for conducting an inter-laboratory comparison of analytical results for this compound. It outlines detailed experimental protocols for sample preparation and enantioselective analysis by High-Performance Liquid Chromatography (HPLC), presents a format for data comparison, and discusses the importance of methodological consistency in achieving reproducible and reliable results across different analytical laboratories.

Chemical Structure of this compound

Caption: 2D representation of the this compound chemical structure.

Experimental Design for Inter-Laboratory Comparison

An effective inter-laboratory comparison study requires a well-defined experimental plan to minimize variability arising from factors other than the analytical methods themselves.

Sample Distribution
  • Homogenized Sample: A single, large batch of the test material (e.g., a technical grade active ingredient or a formulated product) should be homogenized to ensure uniformity.

  • Blinded Samples: Aliquots of the homogenized sample are distributed to participating laboratories. It is best practice to include blind duplicates and a placebo (matrix without the analyte) to assess precision and specificity.

  • Reference Standard: Each laboratory should be provided with a well-characterized reference standard of both racemic Chlocyphos and the pure (R)-(+)-enantiomer.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound in this inter-laboratory study.

workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing & Reporting sample_receipt Sample Receipt extraction Extraction (QuEChERS) sample_receipt->extraction cleanup Dispersive SPE Cleanup extraction->cleanup final_extract Final Extract Preparation cleanup->final_extract hplc HPLC System with Chiral Column final_extract->hplc data_acquisition Data Acquisition hplc->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification & Enantiomeric Purity Calculation peak_integration->quantification reporting Reporting of Results quantification->reporting

Caption: General analytical workflow for the inter-laboratory comparison.

Detailed Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

Objective: To extract this compound from a soil matrix for subsequent HPLC analysis.

Materials:

  • Homogenized soil sample

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18.

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial for HPLC analysis.

Protocol 2: Chiral HPLC Method for Enantioselective Analysis

This method is adapted from established protocols for the chiral separation of organophosphorus pesticides, such as profenofos, which is structurally similar to Chlocyphos.[1] Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.[2][3]

Objective: To achieve baseline separation of the (R)-(+)- and (S)-(-)-enantiomers of Chlocyphos.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV detector.
Chiral Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent polysaccharide-based chiral column.
Mobile Phase n-Hexane : Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm

System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria using a racemic Chlocyphos standard:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections should be ≤ 2.0%.

Data Comparison and Evaluation

Participating laboratories should report their results in a standardized format to facilitate a direct and objective comparison.

Table 1: Hypothetical Inter-Laboratory Comparison Results
Laboratory IDSample IDThis compound (%)(S)-(-)-Chlocyphos (%)Enantiomeric Excess (% ee) of this compoundTotal Concentration (µg/g)
Lab 01Sample A98.51.597.0102.5
Lab 02Sample A98.21.896.499.8
Lab 03Sample A98.81.297.6105.1
Lab 04Sample A97.92.195.8101.3
Lab 05Sample A98.61.497.2103.7
Mean 98.4 1.6 96.8 102.5
Std. Dev. 0.35 0.35 0.70 1.98
RSD (%) 0.36 21.88 0.72 1.93

Enantiomeric Excess (% ee) = [((R) - (S)) / ((R) + (S))] x 100

Discussion of Potential Discrepancies

Variations in analytical results between laboratories can often be attributed to subtle differences in methodology and execution. Key areas to investigate in case of significant discrepancies include:

  • Standard Preparation: Accuracy in weighing and dilution of reference standards is paramount.

  • Extraction Efficiency: Incomplete extraction or analyte loss during sample preparation can lead to lower reported concentrations.

  • Chromatographic Conditions: Minor variations in mobile phase composition, flow rate, or column temperature can affect peak resolution and shape, influencing integration and quantification.[4]

  • Peak Integration: Inconsistent integration of small impurity peaks can significantly impact the calculated enantiomeric excess.

  • Column Performance: The age and condition of the chiral column can affect its separation efficiency.

Conclusion

A successful inter-laboratory comparison hinges on the adherence to standardized, well-documented analytical procedures. By providing detailed protocols for sample preparation and chiral HPLC analysis, this guide aims to establish a robust framework for obtaining consistent and reliable data on the enantiomeric purity of this compound. The ability to generate comparable results across different laboratories is essential for ensuring product quality, meeting regulatory requirements, and conducting accurate environmental and safety assessments of this important agricultural chemical.

References

  • Ye, J., et al. (2009). Enantioselective separation and analysis of chiral pesticides by high-performance liquid chromatography. ResearchGate. Available at: [Link].

  • PubChem. (4R)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. National Center for Biotechnology Information. Available at: [Link].

  • Umstead, W., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Journal of the American Society for Mass Spectrometry.
  • Imran, M., et al. (2014). Chiral Separation of Some Classes of Pesticides by HPLC Method. Future4200. Available at: [Link].

Sources

A Researcher's Guide to Quantifying Pesticide Interactions: Assessing the Synergistic and Antagonistic Effects of (R)-(+)-Chlocyphos

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret experiments aimed at assessing the synergistic or antagonistic effects of the organophosphate pesticide, (R)-(+)-Chlocyphos, when combined with other classes of pesticides. We will delve into the mechanistic rationale for these interactions, provide detailed experimental protocols grounded in the robust Chou-Talalay method, and offer a clear roadmap for data analysis and interpretation.

Introduction: The Rationale for Studying Pesticide Combinations

In modern agriculture and pest management, the use of pesticide mixtures is a common practice to broaden the spectrum of activity, manage resistance, and reduce the overall amount of active ingredients applied. However, the biological effect of a chemical mixture is not always a simple sum of its parts. The components can interact in ways that are:

  • Synergistic: The combined effect is greater than the sum of the individual effects.

  • Antagonistic: The combined effect is less than the sum of the individual effects.

  • Additive: The combined effect is equal to the sum of the individual effects.

Understanding these interactions is paramount for developing effective and environmentally responsible pest control strategies. This guide focuses on this compound, an organophosphate insecticide. Organophosphates are known inhibitors of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and vertebrates. The stereochemistry of organophosphates can significantly influence their insecticidal activity and toxicity, making the study of specific enantiomers like this compound particularly important.

This guide will use a combination of established principles and practical, step-by-step protocols to empower researchers to generate reliable data on the interactive effects of this compound with other pesticides, such as pyrethroids and neonicotinoids.

Mechanistic Insights into Pesticide Interactions

The synergistic or antagonistic effects of pesticide combinations often arise from interactions at the level of metabolism, target site, or bioavailability.

  • Metabolic Interactions: One of the most common mechanisms of synergism involves the inhibition of metabolic enzymes that would otherwise detoxify one or both of the pesticides. For instance, piperonyl butoxide (PBO) is a classic synergist that inhibits cytochrome P450 monooxygenases, a major family of detoxifying enzymes in insects. When combined with a pesticide that is metabolized by P450s, PBO increases the pesticide's bioavailability and efficacy.

  • Target Site Interactions: Pesticides can also interact at their protein targets. For example, two different insecticides might bind to different sites on the same ion channel, leading to an enhanced or diminished effect on its function.

  • Altered Bioavailability: One pesticide might affect the absorption, distribution, or excretion of another, thereby altering its concentration at the target site.

When considering combinations of this compound with other pesticides, it is crucial to understand their respective modes of action.

  • This compound (Organophosphate): As an organophosphate, its primary mode of action is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.

  • Pyrethroids (e.g., Permethrin, Cypermethrin): These insecticides act on the voltage-gated sodium channels in nerve cell membranes, holding them in an open state and causing repetitive nerve firing and paralysis.

  • Neonicotinoids (e.g., Imidacloprid, Thiamethoxam): This class of insecticides acts as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and paralysis.

Synergism between an organophosphate and a pyrethroid could occur if the organophosphate inhibits enzymes that metabolize the pyrethroid. Antagonism could potentially arise if the two compounds compete for binding to a detoxifying enzyme or if their effects on the nervous system counteract each other under specific conditions.

Experimental Design and Protocols: The Chou-Talalay Method

To quantitatively assess the interaction between two or more compounds, the Chou-Talalay method, which is based on the median-effect principle, is a widely accepted and robust approach. This method allows for the determination of synergism, additivity, and antagonism over a range of effect levels through the calculation of a Combination Index (CI).

The Combination Index (CI) provides a quantitative measure of the interaction:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The overall workflow for assessing the synergistic or antagonistic effects of this compound with another pesticide can be summarized as follows:

G cluster_0 Phase 1: Dose-Response Assessment cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation A Determine Dose-Response Curves for This compound Alone B Determine Dose-Response Curves for Pesticide B Alone C Select a Fixed Concentration Ratio of this compound and Pesticide B A->C B->C D Generate Dose-Response Curve for the Combination C->D E Calculate IC50 Values for Individual Pesticides and the Combination D->E F Calculate the Combination Index (CI) Using the Chou-Talalay Method E->F G Generate Isobolegrams F->G H Determine Synergism, Additivity, or Antagonism G->H

Caption: Experimental workflow for assessing pesticide interactions.

This protocol provides a general framework. The specific concentrations, cell lines or organisms, and incubation times should be optimized for the system under study.

Part 1: Determining Dose-Response Curves for Individual Pesticides

  • Preparation of Stock Solutions: Prepare high-concentration stock solutions of this compound and the second pesticide (Pesticide B) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Create a series of dilutions for each pesticide to cover a range of concentrations that will produce a full dose-response curve (from 0% to 100% effect). A 10-point, 2-fold dilution series is a good starting point.

  • Experimental Setup: In a multi-well plate, expose the target organism or cell line to the different concentrations of each pesticide individually. Include appropriate controls (vehicle control, positive control if available).

  • Incubation: Incubate the plates under appropriate conditions for a predetermined duration.

  • Assay for Effect: Measure the biological effect of interest. This could be mortality for insects, enzyme inhibition in a biochemical assay, or cell viability in a cell-based assay.

  • Data Analysis: For each pesticide, plot the percentage effect against the logarithm of the concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that produces 50% of the maximal effect).

Part 2: Dose-Response Curve for the Combination

  • Select a Fixed Ratio: Based on the individual IC50 values, choose a fixed molar ratio of this compound to Pesticide B. A common starting point is the ratio of their IC50 values.

  • Prepare Combination Dilutions: Prepare a serial dilution of the pesticide combination, maintaining the fixed ratio at each concentration.

  • Experimental Setup and Assay: Repeat steps 3-5 from Part 1 using the combination dilutions.

  • Data Analysis: Generate a dose-response curve for the combination and determine its IC50 value.

Part 3: Calculation of the Combination Index (CI)

The CI value can be calculated using the following equation, derived from the Chou-Talalay method:

CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of this compound and Pesticide B in the combination that produce a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual pesticides that would produce the same effect.

A CI value can be calculated for different effect levels (e.g., IC50, IC75, IC90) to understand the nature of the interaction across the entire dose-response range.

Data Presentation and Interpretation

The results of the synergism/antagonism studies should be presented in a clear and concise manner.

A table summarizing the IC50 values and CI values is essential for easy comparison. The following is an illustrative example with hypothetical data for the combination of this compound and a pyrethroid.

Compound/CombinationIC50 (µM)Combination Index (CI) at IC50Interpretation
This compound10.5--
Pyrethroid X2.2--
This compound + Pyrethroid X (fixed ratio)1.80.45Synergism

Note: The data presented in this table is hypothetical and for illustrative purposes only.

An isobolegram is a graphical representation of the interaction between two compounds. It plots the concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition).

G origin xaxis Concentration of this compound origin->xaxis yaxis Concentration of Pyrethroid X origin->yaxis additive_start IC50 of Pyrethroid X additive_end IC50 of this compound additive_start->additive_end Line of Additivity synergy_point antagonism_point synergy_label Synergistic Region antagonism_label Antagonistic Region

Caption: A conceptual isobolegram for visualizing pesticide interactions.

In an isobolegram:

  • The x- and y-axes represent the concentrations of the two pesticides.

  • The line connecting the IC50 values of the individual pesticides is the "line of additivity."

  • Data points for the combination that fall below this line indicate synergism.

  • Data points that fall above the line indicate antagonism.

  • Data points that fall on the line indicate an additive effect.

Conclusion

The systematic assessment of the interactions between this compound and other pesticides is a critical step in the development of effective and sustainable pest management programs. The Chou-Talalay method provides a robust and quantitative framework for these investigations. By combining careful experimental design, precise execution, and rigorous data analysis, researchers can generate high-quality data to guide the rational use of pesticide combinations. The protocols and principles outlined in this guide provide a solid foundation for initiating such studies and contributing to the body of knowledge on pesticide interactions.

References

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Hodgson, E., & Levi, P. E. (1998). P450-Pesticide interactions. In Introduction to Biochemical Toxicology (pp. 209-226). John Wiley & Sons.
  • Chou, T. C. (2010). Drug combination studies and their data analysis. Methods in Enzymology, 485, 223–253. [Link]

  • Tallarida, R. J. (2001). Drug synergism: its detection and applications. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 865–872. [Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (R)-(+)-Chlocyphos and Related Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and the community. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed protocol for the safe disposal of (R)-(+)-Chlocyphos, a chiral organophosphorus compound.

While a specific Safety Data Sheet (SDS) for the this compound enantiomer is not broadly available, its classification as an organophosphorus compound dictates a stringent disposal protocol. Organophosphorus compounds are notorious for their high toxicity, particularly as neurotoxic agents that inhibit acetylcholinesterase[1]. Therefore, the procedures outlined here are based on the established best practices for this chemical class, such as the widely documented pesticide, Chlorpyrifos, and are designed to meet regulatory standards set by bodies like the U.S. Environmental Protection Agency (EPA)[2][3].

It is imperative to locate and consult the specific Safety Data Sheet (SDS) provided by your chemical supplier for this compound before proceeding. If an SDS is unavailable, the compound must be treated as highly toxic and hazardous, following the precautionary principle.

Part 1: Hazard Identification and Risk Assessment

The foundation of safe disposal is a thorough understanding of the risks. Organophosphorus compounds, as a class, present significant hazards:

  • Acute Toxicity: They are often acutely toxic if swallowed, inhaled, or absorbed through the skin[4][5][6]. Dermal contact can be particularly dangerous, with some compounds being fatal even in small quantities[5].

  • Neurotoxicity: The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase, a critical enzyme in the nervous system. This can lead to severe and potentially lethal systemic effects[1].

  • Environmental Hazard: These compounds are typically classified as very toxic to aquatic life, with long-lasting effects[4][6]. Improper disposal can lead to significant environmental contamination. Therefore, pouring this waste down the drain is strictly prohibited[7][8].

Given these risks, a site-specific risk assessment should be conducted before any handling or disposal operations begin.

Part 2: Pre-Disposal—Preparation and Engineering Controls

Proper preparation is critical to mitigate exposure risks. All handling and preparation of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.

Required Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE required for handling this compound waste. Never handle this type of waste without adequate protection.

Equipment Specification Justification
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Organophosphorus compounds can penetrate standard latex gloves. Neoprene offers better resistance[9]. Double-gloving provides an extra layer of protection against tears and contamination.
Eye Protection Chemical Safety Goggles and a Face ShieldProtects against splashes and airborne particles. A face shield provides an additional barrier for the entire face.
Body Protection Flame-Retardant Laboratory Coat and a Chemical-Resistant ApronA lab coat provides a basic barrier. A chemical-resistant apron is necessary to protect against significant splashes of liquid waste.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor/Acid Gas CartridgesRequired if there is any risk of aerosol generation or if working outside of a fume hood (e.g., during a large spill cleanup).

Part 3: Step-by-Step Waste Management and Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" system for hazardous waste[2][3][10][11]. Laboratory personnel are responsible for the initial, critical steps of this process.

Step 1: Waste Segregation and Collection
  • Identify Waste Streams: Create distinct waste streams for different types of Chlocyphos waste:

    • Solid Waste: Contaminated filter paper, weighing boats, absorbent materials from spills, and used PPE.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses. Do not mix with incompatible waste streams.

    • Sharps Waste: Contaminated needles or glassware shards must be placed in a designated sharps container.

  • Use Designated Containers: Collect waste in chemically compatible, leak-proof containers with secure screw-top lids. Glass or high-density polyethylene (HDPE) bottles are typically appropriate. Never reuse empty containers for other purposes[7].

Step 2: Proper Labeling of Hazardous Waste

Accurate labeling is a legal requirement and is crucial for the safety of everyone who will handle the container[12][13]. The label must be securely affixed to the container as soon as the first drop of waste is added.

dot

G cluster_0 Waste Generation to Disposal Workflow Generate Step 1: Generate Waste This compound solids, liquids, PPE Segregate Step 2: Segregate Waste (Solid vs. Liquid) Generate->Segregate Containerize Step 3: Select Approved Hazardous Waste Container Segregate->Containerize Label Step 4: Attach & Fill Out Hazardous Waste Label Containerize->Label Store Step 5: Store in Satellite Accumulation Area (SAA) Label->Store Request Step 6: Request Pickup from EHS Store->Request Pickup Step 7: EHS Transports to Central Accumulation Area Request->Pickup Dispose Step 8: Licensed Contractor Performs Final Disposal Pickup->Dispose

Caption: Workflow for proper hazardous waste management in a lab setting.

Label Element Requirement Source
Generator Information Your name, department, building, and room number.[14]
Accumulation Start Date The date the first drop of waste was added to the container.[13][15]
Content Identification List the full chemical name: "this compound". List all other components and their approximate percentages (e.g., solvents).[14][15]
Hazard Identification Clearly mark the words "HAZARDOUS WASTE". Check boxes for primary hazards (e.g., Toxic, Environmental Hazard).[13][15][16]
Step 3: On-Site Accumulation and Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain any potential leaks.

  • Keep the container closed at all times, except when adding waste.

Step 4: Arranging for Final Disposal
  • Do Not Treat or Dispose of Waste Yourself: Laboratory personnel should never attempt to neutralize or dispose of organophosphorus waste via incineration or other methods[17]. This must be handled by professionals.

  • Contact EHS: Once the container is full, or if you are approaching the accumulation time limit (check your institution's policy), contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup[18].

  • Manifest System: EHS will use a hazardous waste manifest system to track the waste from your lab to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF)[18].

Part 4: Decontamination and Spill Management

Accidents happen, and preparedness is key.

Decontamination Procedures
  • Glassware and Surfaces: Wash contaminated glassware and surfaces thoroughly with soap and water. A subsequent rinse with a decontamination solution, such as 10% sodium carbonate (washing soda) or a dilute sodium hypochlorite (bleach) solution, can help hydrolyze residual organophosphorus compounds[19]. Rinse thoroughly with water afterward.

  • Contaminated Clothing: Immediately remove any contaminated clothing. Wash separately from other laundry using a strong detergent[19]. If clothing is heavily contaminated, it may need to be disposed of as hazardous solid waste.

  • Personnel: If skin contact occurs, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[9][19]. Seek immediate medical attention.

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or you feel unsafe.

  • Contain: If safe to do so, contain the spill by creating a dike around it with an absorbent material like sand, vermiculite, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Absorb and Collect: Carefully absorb the contained material. Wearing full PPE, collect the contaminated absorbent into a designated hazardous waste container.

  • Report: Report the spill to your EHS department immediately.

By adhering to this guide, you contribute to a culture of safety and ensure that the hazardous byproducts of scientific progress are managed with the respect and caution they demand.

References

  • Decontamination. Food and Agriculture Organization of the United Nations. [Link]

  • Labeling of hazardous waste. Healthcare Environmental Resource Center (HERC). [Link]

  • Hazardous Waste Labeling and Marking 101. ACTenviro. [Link]

  • What To Include On A Chemical Waste Label. IDR Environmental Services. [Link]

  • How to Label Chemical Waste Containers. UW Environmental Health & Safety. [Link]

  • Hazardous Waste Labeling: What You Need to Know. HWH Environmental. [Link]

  • Organophosphate Toxicity Treatment & Management. Medscape. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. ResearchGate. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate. [Link]

  • What Regulations Govern Hazardous Waste Management?. YouTube. [Link]

  • Hazardous Waste. US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PMC. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA. [Link]

  • MATERIAL SAFETY DATA SHEET - CHLORPYRIFOS 500G/L + CYPERMETHRIN 50G/L EC. Afrasa. [Link]

  • Safety Data Sheet - Chlorpyriphos. Agilent. [Link]

  • Safety data sheet - Chlorpyrifos. CPAchem. [Link]

  • Safe Disposal of Pesticides. US EPA. [Link]

  • Storing and Disposing of Chemicals Safely. RHS Advice. [Link]

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Navigating the Risks: A Guide to Handling (R)-(+)-Chlorpyrifos

Author: BenchChem Technical Support Team. Date: January 2026

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A Note on Chemical Identity: The compound "(R)-(+)-Chlocyphos" is not a recognized chemical name in standard databases. This guide proceeds under the expert assumption that the intended compound is (R)-(+)-Chlorpyrifos , a specific stereoisomer of the widely-used organophosphate insecticide, Chlorpyrifos. The safety and handling protocols for any isomer of Chlorpyrifos are fundamentally identical due to a shared mechanism of toxicity.

Understanding the Hazard: The Organophosphate Threat

(R)-(+)-Chlorpyrifos belongs to the organophosphate class of chemicals, which are potent neurotoxins.[1] Their primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a state of constant nerve stimulation that can manifest in a range of symptoms, from mild headaches to severe convulsions, respiratory failure, and death.[4][5]

Routes of Exposure:

  • Dermal Contact: Readily absorbed through the skin.[6][7]

  • Inhalation: Vapors or aerosolized particles can be inhaled.[6][7][8]

  • Ingestion: Accidental ingestion is highly toxic.[9][10]

  • Eye Contact: Can cause irritation and systemic absorption.[11][12]

Given its toxicity profile, handling (R)-(+)-Chlorpyrifos demands stringent adherence to safety protocols, centered on robust engineering controls and meticulous use of Personal Protective Equipment (PPE).

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to prevent any contact with the chemical. All PPE should be inspected for integrity before each use.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (Weighing, Transfer) Safety goggles meeting ANSI Z87.1 standards.[13] A face shield should be worn over goggles if there is a risk of splashing.[14]Double-gloving is mandatory. Outer gloves: Chemical-resistant (e.g., Neoprene, Nitrile).[15] Inner gloves: Disposable nitrile.A Nomex® or similar flame-resistant lab coat, fully buttoned.[14] Closed-toe shoes are required.Work must be conducted in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with organic vapor cartridges is required.[16][17]
Handling Solutions (Diluting, Reactions) Chemical splash goggles and a face shield are required.[14]Double-gloving with chemical-resistant outer gloves (Neoprene recommended) and disposable nitrile inner gloves.[15][18]Chemical-resistant apron over a lab coat.[13]All work must be performed in a certified chemical fume hood.
Spill Cleanup Full-face, air-purifying respirator (or SCBA for large spills).[19]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over nitrile).Totally encapsulated chemical- and vapor-protective suit for large spills. For small spills, a chemical-resistant suit or coveralls.[19]NIOSH-approved full-face respirator with organic vapor cartridges and P100 filters or a self-contained breathing apparatus (SCBA) for large spills.[17][19]
Waste Disposal Safety goggles and face shield.[14]Chemical-resistant gloves.[15]Lab coat and chemical-resistant apron.Work in a well-ventilated area or fume hood.

Table 1: PPE Requirements for Handling (R)-(+)-Chlorpyrifos

Operational Plan: From Benchtop to Disposal

A systematic workflow is crucial to minimize exposure risk. The following protocols provide a step-by-step guide for safe handling.

Preparation and Handling Protocol

This protocol must be conducted entirely within a certified chemical fume hood.

  • Pre-Operation Check:

    • Verify fume hood certification is current and airflow is optimal.

    • Ensure an organophosphate-specific spill kit, eyewash station, and safety shower are immediately accessible.[17][20]

    • Designate a specific area within the hood for handling Chlorpyrifos.

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection.

  • Weighing Solid Compound:

    • Use a tared, sealed container to weigh the solid.

    • Handle with care to avoid generating dust.

  • Dissolving and Transfer:

    • Add solvent to the solid slowly to avoid splashing.

    • Use a pipette or cannula for liquid transfers.

  • Post-Handling Decontamination:

    • Wipe down all surfaces in the designated area with a deactivating solution (e.g., a caustic soda-detergent solution), followed by water and a final solvent rinse (e.g., ethanol or acetone).[7]

    • Thoroughly decontaminate all non-disposable equipment.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Verify Fume Hood & Safety Equipment B Don Required PPE A->B C Weigh Solid in Contained Manner B->C D Dissolve and Transfer Solution C->D E Decontaminate Work Area & Equipment D->E F Segregate & Label Hazardous Waste E->F G Doff PPE & Wash Hands F->G

Workflow for Safe Handling of (R)-(+)-Chlorpyrifos.
Disposal Plan

All waste contaminated with (R)-(+)-Chlorpyrifos is considered hazardous waste and must be disposed of according to institutional and EPA guidelines.[21][22]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, pipette tips, paper towels, and other disposable items should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[15]

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, labeled, and chemically compatible hazardous waste container. Never pour organophosphate waste down the drain.[22]

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste in a designated satellite accumulation area.

  • Final Disposal:

    • Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department. The primary disposal method for organophosphates is typically high-temperature incineration.[7][23]

Emergency Response: Plan for the Unexpected

Immediate and correct action is vital in an exposure event. Symptoms of organophosphate poisoning can appear rapidly, within minutes to hours.[24][25]

Exposure Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[24][26] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[8][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[8][24] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.[9]

For Medical Personnel: This is organophosphate poisoning. The patient will require immediate administration of atropine to counteract muscarinic effects and pralidoxime (2-PAM) to reactivate acetylcholinesterase.[3][27]

Spill Response Protocol
  • Evacuate & Alert: Immediately alert others in the lab and evacuate the area.

  • Isolate: Close the doors to the affected area. If the spill is outside a fume hood, prevent re-entry.

  • Report: Contact your institution's EH&S or emergency response team.

  • Decontaminate (if trained): Only personnel trained in hazardous spill response and wearing appropriate PPE (see Table 1) should attempt cleanup.

    • Cover the spill with an absorbent material from the spill kit.

    • Working from the outside in, apply a deactivating solution.

    • Collect all contaminated materials into a hazardous waste container.

G A Spill Occurs B Alert Personnel & Evacuate Area A->B C Isolate the Spill Zone (Close Doors) B->C D Call Emergency Response / EH&S C->D E Cleanup (Trained Personnel Only in Full PPE) D->E If safe & trained F Collect Waste & Decontaminate Area E->F

Sources

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